3-Oxoisoindoline-4-carbonitrile
Description
Properties
IUPAC Name |
3-oxo-1,2-dihydroisoindole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-4-6-2-1-3-7-5-11-9(12)8(6)7/h1-3H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMSIZMELRTBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C#N)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563021 | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129221-89-2 | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Oxoisoindoline-4-carbonitrile: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Oxoisoindoline-4-carbonitrile, a heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. The isoindolinone core is a privileged structure found in numerous clinically relevant molecules, and the strategic placement of a carbonitrile group at the 4-position offers a versatile handle for synthetic elaboration.[1][2] This document delineates the molecule's physicochemical properties, outlines plausible and detailed synthetic routes, explores its chemical reactivity at key functional sites, and discusses its potential as a pivotal building block in drug discovery, particularly in the development of targeted therapies like PARP inhibitors.[3] The insights herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research and development programs.
Introduction: The Strategic Value of the Isoindolinone Scaffold
The isoindolinone framework, a bicyclic structure featuring a fused benzene and γ-lactam ring, is a cornerstone in modern medicinal chemistry.[1][4] Its rigid, planar geometry and specific hydrogen bonding capabilities allow it to effectively mimic the nicotinamide moiety of NAD+, making it a highly effective pharmacophore for inhibiting key enzymes involved in disease pathology.[3] Derivatives of this core are associated with a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[5][6]
This compound (CAS No. 129221-89-2) emerges as a particularly valuable intermediate. The nitrile group is not merely a structural component; it is a gateway for diverse chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other functional groups, enabling the systematic exploration of chemical space around the core scaffold.[7][8] This guide will provide the foundational chemical knowledge required to harness the full synthetic potential of this molecule.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Source / Rationale |
| CAS Number | 129221-89-2 | [9][10][11] |
| Molecular Formula | C₉H₆N₂O | Calculated from structure. |
| Molecular Weight | 158.16 g/mol | Calculated from structure. |
| Appearance | Expected to be a white to off-white solid | Based on the general properties of related isoindolinone and aromatic nitrile compounds.[4] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, THF). | Inferred from the structure, which contains both polar (lactam, nitrile) and nonpolar (benzene ring) components. |
| ¹H NMR (Expected) | Aromatic protons (3H, multiplet, ~7.5-8.0 ppm), CH₂ protons (2H, singlet, ~4.5 ppm), NH proton (1H, broad singlet, ~8.5-9.5 ppm). | Chemical shifts are estimations based on the deshielding effects of the aromatic ring, carbonyl, and nitrile groups. The lactam NH proton is typically broad and downfield. |
| ¹³C NMR (Expected) | Aromatic carbons (~120-145 ppm), C≡N (~115-120 ppm), C=O (~165-170 ppm), CH₂ (~45-50 ppm). | The carbonyl and nitrile carbons are key diagnostic peaks. |
| IR Spectroscopy (Expected) | ~3200 cm⁻¹ (N-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (C=O stretch, lactam), ~1600 cm⁻¹ (C=C aromatic stretch). | These characteristic vibrational frequencies provide definitive evidence for the presence of the key functional groups. |
Synthesis of this compound
Proposed Synthetic Pathway
The diagram below illustrates the proposed synthetic transformation.
Caption: Proposed synthesis of this compound via reductive amination and cyclization.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Objective: To synthesize this compound from 3-Cyano-2-formylbenzoic acid.
Materials:
-
3-Cyano-2-formylbenzoic acid (1.0 eq)[13]
-
Ammonium acetate (1.5 - 2.0 eq)
-
Ethanol (or another suitable high-boiling solvent like Toluene with a Dean-Stark trap)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Cyano-2-formylbenzoic acid (1.0 eq) and ammonium acetate (1.5 eq). Add ethanol to create a suspension with a concentration of approximately 0.1-0.2 M.
-
Rationale: Ammonium acetate serves as the ammonia source for the initial formation of an imine with the aldehyde. Using it in excess drives the equilibrium towards the product. Ethanol is a common, relatively green solvent suitable for reflux conditions.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours.
-
Rationale: The elevated temperature facilitates both the initial imine formation and the subsequent intramolecular cyclization (lactam formation), which involves the loss of a water molecule. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
-
Work-up and Extraction: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add ethyl acetate to the residue and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted starting acid), and brine.
-
Rationale: This standard aqueous work-up removes the inorganic salts and any remaining acidic starting material, isolating the neutral organic product in the ethyl acetate layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
-
Rationale: Chromatography is necessary to remove non-polar impurities and any side products, yielding the pure this compound.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Chemical Reactivity: A Hub for Molecular Diversification
The true value of this compound lies in its predictable and versatile reactivity. The molecule possesses three primary sites for chemical modification: the lactam nitrogen, the carbonitrile group, and the aromatic ring.
Caption: Key reactivity pathways of this compound.
Reactions at the Lactam Nitrogen (N-2)
The nitrogen atom of the lactam is a key site for modification. The N-H bond is weakly acidic and can be deprotonated with a suitable base.
-
N-Alkylation: Treatment with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) followed by an alkyl halide (e.g., methyl iodide, benzyl bromide) readily installs an alkyl group.[14][15]
-
Significance: This reaction is fundamental in drug design. Alkylation removes a hydrogen bond donor, increases lipophilicity, and can introduce vectors for interacting with specific pockets in a biological target. This can profoundly impact cell permeability and pharmacokinetic properties.
-
Reactions of the Carbonitrile Group (C-4)
The nitrile is arguably the most versatile functional group on the scaffold.
-
Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to the corresponding carboxylic acid (3-oxo-isoindoline-4-carboxylic acid) under either strong acidic (e.g., H₂SO₄/H₂O, reflux) or basic (e.g., NaOH/H₂O, reflux) conditions.[8][16][17][18]
-
Significance: The resulting carboxylic acid is a crucial intermediate for forming amides, esters, and other derivatives, making it a cornerstone of library synthesis for structure-activity relationship (SAR) studies.
-
-
Reduction to Primary Amine: The nitrile can be reduced to a primary amine (4-(aminomethyl)-3-oxoisoindoline) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (H₂, Pd/C).[19][20][21][22]
-
Significance: This transformation introduces a basic center into the molecule, which can be used to form salts to improve aqueous solubility or to interact with acidic residues (e.g., aspartate, glutamate) in a protein active site.
-
-
Conversion to Tetrazole: In a key medicinal chemistry transformation, the nitrile can undergo a [3+2] cycloaddition with an azide source (e.g., sodium azide with a Lewis acid) to form a tetrazole ring.
-
Significance: The tetrazole group is a well-established bioisostere for a carboxylic acid. It maintains a similar acidic pKa and spatial arrangement but offers improved metabolic stability and cell permeability compared to the corresponding acid.
-
Reactions on the Aromatic Ring
The aromatic ring can undergo electrophilic aromatic substitution (EAS). The directing effects of the existing substituents must be considered. The lactam ring is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. The outcome of an EAS reaction (e.g., nitration, halogenation) will depend on the precise reaction conditions, but substitution is most likely to occur at the C-5 or C-7 positions.
Applications in Drug Discovery and Materials Science
The this compound scaffold is primed for application in several high-value research areas.
Scaffold for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in DNA repair. Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The isoindolinone core is a known PARP-inhibiting pharmacophore due to its structural resemblance to the nicotinamide portion of NAD+, the natural substrate for PARP.[3]
Caption: Workflow for using this compound in a drug discovery program.
This compound serves as an ideal starting point. The lactam nitrogen can be alkylated to occupy the ribose-phosphate binding region of the enzyme, while the nitrile at C-4 provides a synthetic handle to introduce groups that can interact with the adenosine-binding site, allowing for the development of potent and selective inhibitors. Recent studies highlight that isoindolinone derivatives possess physicochemical properties conducive to penetrating the blood-brain barrier, making them attractive for treating CNS cancers.[3]
Building Block for Other Biologically Active Molecules
Beyond PARP, the isoindolinone core is present in molecules with diverse activities.[6][23] By leveraging the reactivity of the nitrile group, this scaffold can be used to synthesize libraries of compounds for screening against other targets, such as kinases, histone deacetylases (HDACs), and various receptors.
Potential in Materials Science
The rigid, planar structure and the presence of polar functional groups suggest potential applications in materials science. The nitrile group can participate in polymerization reactions or be used to tune the electronic properties of organic materials, making derivatives of this molecule potential candidates for organic light-emitting diodes (OLEDs) or other advanced materials.[24]
Summary and Future Outlook
This compound is a high-potential molecular scaffold that combines the privileged isoindolinone core with a strategically placed, synthetically versatile nitrile group. Its robust chemical nature and predictable reactivity make it an ideal starting point for the synthesis of diverse chemical libraries. The clear and compelling application in the development of next-generation PARP inhibitors for oncology underscores its immediate value to the drug discovery community. Future research should focus on the large-scale synthesis of this intermediate and the exploration of its derivatives against a wide range of biological targets to fully unlock its therapeutic potential.
References
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3-Oxoisoindoline-4-carbonitrile CAS number 129221-89-2
An In-Depth Technical Guide to 3-Oxoisoindoline-4-carbonitrile (CAS No. 129221-89-2)
A Core Component in Modern Medicinal Chemistry
This guide offers a comprehensive technical overview of this compound, a pivotal heterocyclic building block in contemporary drug discovery and development. Beyond a mere recitation of facts, this document delves into the synthetic strategies, chemical properties, and critical applications that underscore its significance for researchers and scientists in the pharmaceutical industry.
Molecular Overview and Physicochemical Properties
This compound, with the CAS number 129221-89-2, is a bicyclic compound featuring a fused benzene and a γ-lactam ring, further functionalized with a nitrile group.[1][2][3] This unique arrangement of functional groups imparts a specific reactivity profile that is highly valuable in the synthesis of complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 129221-89-2 | [1][2] |
| Molecular Formula | C₉H₆N₂O | [1][2] |
| Molecular Weight | 158.16 g/mol | [1][4] |
| IUPAC Name | 3-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | [2] |
| Canonical SMILES | C1C2=C(C(=CC=C2)C#N)C(=O)N1 | [1] |
| LogP | 1.13048 | [2] |
| Polar Surface Area | 52.89 Ų | [2][4] |
| Storage Conditions | Sealed in dry, room temperature | [1] |
Synthesis and Chemical Reactivity
A general and efficient method for synthesizing N-substituted 3-oxoisoindoline-1-carbonitrile derivatives involves a one-pot, three-component condensation reaction of 2-carboxybenzaldehyde, a primary amine, and trimethylsilyl cyanide (TMSCN) with sulfamic acid as a catalyst.[7][8] This suggests that a similar approach, potentially starting from 2-carboxy-3-cyanobenzaldehyde or a related precursor, could be a viable route.
The reactivity of this compound is primarily dictated by the lactam functionality and the nitrile group. The lactam nitrogen can be alkylated or acylated, and the carbonyl group can undergo reactions typical of amides. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular diversification.
Critical Role as a Pharmaceutical Intermediate: The Lenalidomide Case Study
The most prominent application of this compound is as a key intermediate in the synthesis of Lenalidomide.[9][10][11] Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma and other cancers.[9]
The synthesis of Lenalidomide from its nitro precursor, 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, is a critical step.[10][12][13] This precursor is synthesized via the condensation of a brominated methyl 2-methyl-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride.[9][10] The subsequent reduction of the nitro group to an amine yields Lenalidomide.[10][12] While this compound is not directly on this specific pathway, its structural similarity and the presence of the key isoindolinone core highlight its importance as a building block for analogous and next-generation immunomodulatory drugs.
Spectroscopic Characterization: A Guide for the Bench Chemist
For a molecule like this compound, a combination of NMR, IR, and mass spectrometry is essential for unambiguous identification and purity assessment. While specific spectra for this compound are not provided in the search results, a predictive analysis based on its structure is outlined below. This serves as a practical guide for researchers handling this compound.
4.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the isoindolinone ring. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.5 ppm. The CH₂ group of the lactam ring would typically present as a singlet around 4.5 ppm.
4.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the carbonyl carbon of the lactam (around 170 ppm), the nitrile carbon (around 115-120 ppm), and the aromatic carbons (in the 120-140 ppm region). The methylene carbon should appear further upfield.
4.3. Infrared (IR) Spectroscopy
Key diagnostic peaks in the IR spectrum would include a strong absorption for the C=O stretch of the lactam at approximately 1680-1700 cm⁻¹, and a sharp, medium intensity peak for the C≡N stretch around 2220-2230 cm⁻¹.[14] The N-H stretch of the lactam will be visible as a broad peak in the region of 3200-3400 cm⁻¹.
4.4. Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) at m/z 158, corresponding to the molecular weight of the compound.[14]
Safety, Handling, and Storage
Proper handling and storage are crucial when working with any chemical intermediate. This compound should be stored in a tightly sealed container in a dry, room-temperature environment.[1] Safety data sheets (SDS) for structurally related compounds emphasize the need for personal protective equipment, including gloves, safety glasses, and a lab coat.[15][16][17][18] Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in medicinal chemistry. Its significance is firmly established through its role as a precursor in the synthesis of important pharmaceuticals like Lenalidomide. The isoindolinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[19] As such, the demand for and exploration of derivatives of this compound are expected to grow, further solidifying its importance in the landscape of drug discovery.
Visualizing Synthetic Pathways and Molecular Logic
To better illustrate the relationships and potential synthetic transformations involving the isoindolinone core, the following diagrams are provided.
Diagram 1: General Synthesis of N-Substituted 3-Oxoisoindoline-1-carbonitriles
Caption: One-pot, three-component synthesis.
Diagram 2: The Role of the Isoindolinone Core in Lenalidomide Synthesis
Caption: Key steps in Lenalidomide synthesis.
References
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Spectroscopic Profiling of 3-Oxoisoindoline-4-carbonitrile: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Oxoisoindoline-4-carbonitrile (CAS No. 129221-89-2). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of public experimental spectra for this specific isomer, this guide leverages predictive methodologies based on established spectroscopic principles and comparative analysis with related isoindolinone structures.
Introduction to this compound
This compound belongs to the isoindolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strategic placement of the nitrile group at the 4-position of the isoindolinone core can significantly influence its chemical reactivity, and physicochemical properties, making a thorough spectroscopic understanding essential for its application in research and development.
This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a foundational understanding for its identification and characterization.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal the chemical environment of the hydrogen atoms in the molecule. The aromatic protons will exhibit characteristic splitting patterns due to spin-spin coupling.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H on N | ~8.5 - 9.5 | Singlet (broad) | - |
| Ar-H | ~7.8 - 8.2 | Multiplet | ~7-8 |
| Ar-H | ~7.6 - 7.9 | Multiplet | ~7-8 |
| Ar-H | ~7.4 - 7.7 | Multiplet | ~7-8 |
| CH₂ | ~4.5 | Singlet | - |
Rationale for Predictions:
-
Amide Proton (N-H): The proton attached to the nitrogen is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and will likely appear as a broad singlet.
-
Aromatic Protons: The three aromatic protons will be in the typical downfield region for aromatic compounds. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the carbonyl and nitrile groups. The ortho, meta, and para relationships will dictate the observed multiplicities, likely resulting in a complex multiplet.
-
Methylene Protons (CH₂): The two protons of the methylene group in the isoindolinone ring are chemically equivalent and are expected to appear as a singlet.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~165 - 175 |
| Aromatic C-CN | ~110 - 120 |
| Aromatic C | ~125 - 145 |
| C≡N (Nitrile) | ~115 - 125 |
| CH₂ | ~45 - 55 |
Rationale for Predictions:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum.
-
Aromatic Carbons: The aromatic carbons will resonate in the typical range of 125-145 ppm. The carbon attached to the electron-withdrawing nitrile group (C-CN) is expected to be shifted further downfield compared to the other aromatic carbons.
-
Nitrile Carbon (C≡N): The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm.
-
Methylene Carbon (CH₂): The methylene carbon will be found in the aliphatic region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.
Workflow for NMR Sample Preparation and Data Acquisition:
Caption: Standard workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the solid this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl₃), in a clean, dry vial. DMSO-d6 is often a good choice for nitrogen-containing heterocycles as it can help in observing exchangeable protons like the N-H proton.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong, Sharp |
| C=O Stretch (Amide) | 1680 - 1720 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-N Stretch | 1200 - 1350 | Medium |
Rationale for Predictions:
-
N-H Stretch: The stretching vibration of the N-H bond in the amide will appear as a medium intensity band in the 3200-3400 cm⁻¹ region.
-
C≡N Stretch: The nitrile group has a very characteristic and strong, sharp absorption band in the 2220-2260 cm⁻¹ region, which is often a key diagnostic peak.
-
C=O Stretch: The amide carbonyl group will exhibit a strong absorption band in the 1680-1720 cm⁻¹ range.
-
Aromatic C=C and C-H Stretches: The aromatic ring will show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy
Workflow for IR Spectrum Acquisition:
Caption: Standard workflow for IR analysis.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film (if soluble): Dissolve a small amount of the sample in a volatile solvent. Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The molecular weight of this compound (C₉H₆N₂O) is 158.16 g/mol . Therefore, the mass spectrum is expected to show a molecular ion peak at m/z = 158.
-
Major Fragmentation Pathways:
-
Loss of CO (m/z = 130) is a common fragmentation pathway for carbonyl-containing compounds.
-
Loss of HCN (m/z = 131) from the nitrile group and the ring.
-
Further fragmentation of the aromatic ring system.
-
Experimental Protocol for Mass Spectrometry
Workflow for Mass Spectrum Acquisition:
Caption: Standard workflow for MS analysis.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or by coupling with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to confirm the structure.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for scientists working with this compound. It is important to note that while these predictions are based on sound scientific principles, experimental verification is essential for definitive structural confirmation.
References
As this guide is based on predictive data and general spectroscopic principles, direct literature references for the experimental spectra of this compound are not available at the time of writing. The predictions are derived from foundational knowledge in spectroscopic interpretation, for which numerous textbooks and databases are available. For comparative data on related isoindolinone structures, researchers are encouraged to consult chemical databases such as PubChem and scientific literature search engines.
-
PubChem. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
The 4-Cyanoisoindolinone Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 4-cyanoisoindolinone scaffold has emerged as a cornerstone in contemporary medicinal chemistry, most notably as the core structural element of the highly successful immunomodulatory imide drugs (IMiDs) and a versatile handle for the development of proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive technical overview of the 4-cyanoisoindolinone core, from its fundamental synthesis and chemical properties to its intricate mechanism of action as a molecular glue that modulates the activity of the E3 ubiquitin ligase cereblon (CRBN). We will delve into the structure-activity relationships that govern its biological effects, detail key experimental protocols for its evaluation, and explore its expanding therapeutic applications and future potential in drug discovery.
Introduction: The Rise of a Privileged Scaffold
The isoindolinone ring system, a bicyclic lactam, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. However, the introduction of a cyano group at the 4-position has endowed this motif with a unique and powerful biological activity: the ability to recruit and modulate the substrate specificity of the E3 ubiquitin ligase cereblon (CRBN). This discovery has revolutionized the treatment of certain hematological malignancies and opened up new avenues for therapeutic intervention through targeted protein degradation.
The archetypal members of this class, lenalidomide and pomalidomide, have demonstrated remarkable clinical efficacy in multiple myeloma and other B-cell malignancies.[1][2] Their mechanism of action, which involves hijacking the cellular protein degradation machinery, has paved the way for the rational design of novel therapeutics, including a new generation of molecular glues and PROTACs that utilize the 4-cyanoisoindolinone scaffold as a CRBN-directing moiety.[3][4]
Synthesis and Chemical Properties of the 4-Cyanoisoindolinone Core
The synthesis of the 4-cyanoisoindolinone scaffold, particularly in the context of its incorporation into larger molecules like lenalidomide and its analogs, typically involves a multi-step process. A common strategy begins with a substituted methyl benzoate, which undergoes a series of transformations to build the isoindolinone ring system.
A general synthetic approach involves the initial nitration of a suitable benzoic acid derivative, followed by bromination of the methyl group. This intermediate can then be reacted with 3-aminopiperidine-2,6-dione (the glutarimide moiety) to form the isoindolinone ring. The nitro group is then reduced to an amine, which can be subsequently converted to the cyano group via a Sandmeyer reaction.
While a specific, detailed, publicly available protocol for the direct synthesis of a simple, unfunctionalized 4-cyanoisoindolinone is not readily found, the synthesis of related compounds like lenalidomide provides a clear roadmap. For instance, the preparation of lenalidomide often starts from methyl 2-methyl-3-nitrobenzoate.[5][6] This starting material is brominated at the methyl group to yield methyl 2-(bromomethyl)-3-nitrobenzoate. This intermediate is then reacted with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base like triethylamine to yield 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[7] The nitro group is subsequently reduced to an amine, for example, through catalytic hydrogenation, to give lenalidomide.[8] Although not explicitly for a 4-cyano derivative, this route highlights the key steps in constructing the core isoindolinone structure.
The cyano group at the 4-position significantly influences the electronic properties of the aromatic ring, enhancing its interaction with the cereblon binding pocket. This electron-withdrawing group is crucial for the molecule's ability to act as a molecular glue.
Mechanism of Action: A Molecular Glue for Targeted Protein Degradation
The biological activity of 4-cyanoisoindolinone-containing compounds is primarily mediated through their high-affinity binding to cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[9][10] By binding to a specific pocket on CRBN, these molecules induce a conformational change that alters the substrate specificity of the E3 ligase complex.[11] This "molecular glue" effect leads to the recruitment of neo-substrates, proteins that are not normally targeted by CRL4-CRBN, for ubiquitination and subsequent degradation by the proteasome.[4]
Figure 1. PROTAC-mediated protein degradation pathway.
In the case of lenalidomide and pomalidomide, the neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9] The degradation of these factors is a key driver of the anti-myeloma activity of these drugs. The 4-cyanoisoindolinone scaffold has also been instrumental in the development of PROTACs, where it serves as the CRBN-binding ligand, tethered via a linker to a moiety that binds to a target protein of interest, thereby inducing its degradation.[3][4]
One of the downstream consequences of this mechanism is the inhibition of tumor necrosis factor-alpha (TNF-α) production.[12] By modulating the immune system through the degradation of key transcription factors, 4-cyanoisoindolinone-based compounds can effectively downregulate the expression of pro-inflammatory cytokines like TNF-α.
Therapeutic Applications
The unique mechanism of action of the 4-cyanoisoindolinone scaffold has led to its successful application in several therapeutic areas:
-
Oncology: Lenalidomide and pomalidomide are approved for the treatment of multiple myeloma and other hematological malignancies.[1][2] The targeted degradation of Ikaros and Aiolos has proven to be a highly effective anti-cancer strategy.
-
Inflammatory Diseases: The ability of these compounds to inhibit TNF-α production makes them promising candidates for the treatment of inflammatory and autoimmune disorders.[12]
-
Targeted Protein Degradation: The 4-cyanoisoindolinone core is a widely used E3 ligase ligand in the development of PROTACs, a rapidly expanding field of drug discovery that aims to target previously "undruggable" proteins for degradation.[3][4]
Structure-Activity Relationships (SAR)
Table 1: Qualitative Structure-Activity Relationships for Cereblon Binding
| Position of Modification | Structural Change | Impact on Cereblon Binding | Reference |
| Isoindolinone 4-position | Amino group (Pomalidomide) | High Affinity | [10] |
| Isoindolinone 4-position | Methyl or Chloro group | Potent TNF-α inhibition | [5] |
| Isoindolinone 5-position | Phenyl group | Reduced potency compared to 4-substitution | [13] |
| Glutarimide Ring | Unmodified | Essential for binding | [14] |
| Glutarimide Ring | Fluorination | Increased affinity | [14] |
Note: This table is a qualitative summary based on available literature for related isoindolinone derivatives, as a comprehensive quantitative SAR table for a series of 4-cyanoisoindolinone analogs is not publicly available.
Key takeaways from SAR studies include:
-
The Glutarimide Moiety: The intact glutarimide ring is essential for binding to the tri-tryptophan pocket of cereblon.[9][14]
-
Substitution on the Isoindolinone Ring: The nature and position of substituents on the phthaloyl ring of the isoindolinone core dramatically influence both binding affinity and the neo-substrate specificity of the CRL4-CRBN complex.[13] For instance, an amino group at the 4-position, as seen in lenalidomide and pomalidomide, is critical for the degradation of Ikaros and Aiolos.
-
The Cyano Group: While not present in the first-generation thalidomide, the 4-cyano group in later analogs is a key contributor to the enhanced cereblon binding and immunomodulatory effects.
Figure 2. Conceptual SAR of the 4-Cyanoisoindolinone Scaffold.
Experimental Protocols
The evaluation of 4-cyanoisoindolinone derivatives typically involves a combination of biophysical, biochemical, and cell-based assays. Below are representative protocols for two key assays.
Cereblon Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of a compound to cereblon.
Principle: A fluorescently labeled ligand (tracer) that binds to cereblon will have a high fluorescence polarization (FP) value due to its slow tumbling in solution when bound to the larger protein. A test compound that competes with the tracer for binding will displace it, leading to a decrease in the FP signal.
Materials:
-
Purified recombinant human Cereblon (CRBN) protein
-
Fluorescently labeled tracer (e.g., a fluorescent derivative of thalidomide)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells as a negative control.
-
Tracer and Protein Preparation: Prepare a working solution of the fluorescent tracer and CRBN protein in the assay buffer. The final concentrations should be optimized for a robust assay window.
-
Assay Reaction: Add the tracer-protein mixture to all wells of the assay plate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 3. Cereblon Binding Assay Workflow.
TNF-α Inhibition Assay (Cell-Based ELISA)
This assay measures the ability of a compound to inhibit the production of TNF-α in stimulated immune cells.
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates immune cells like macrophages to produce and secrete TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
RAW 264.7 murine macrophage cell line (or human peripheral blood mononuclear cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Plate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) to allow for TNF-α secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants, followed by the addition of a detection antibody, a streptavidin-HRP conjugate, and a colorimetric substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve using recombinant TNF-α. Calculate the concentration of TNF-α in each sample from the standard curve. Determine the percent inhibition of TNF-α production for each compound concentration and calculate the IC50 value.[12]
Future Outlook
The 4-cyanoisoindolinone scaffold is poised to remain a central player in drug discovery for the foreseeable future. The continued exploration of this privileged motif is expected to yield several key advancements:
-
Novel Molecular Glues: The design of new 4-cyanoisoindolinone derivatives with altered substitution patterns will likely lead to the discovery of molecular glues that can induce the degradation of a wider range of therapeutically relevant proteins.
-
Next-Generation PROTACs: As a validated and potent cereblon ligand, the 4-cyanoisoindolinone core will continue to be a go-to E3 ligase handle for the development of PROTACs targeting a diverse array of disease-causing proteins.
-
Expanded Therapeutic Indications: The immunomodulatory and anti-inflammatory properties of this scaffold suggest its potential for treating a broader range of diseases beyond oncology, including autoimmune disorders and neuroinflammatory conditions.
-
Improved Pharmacokinetic Properties: Medicinal chemistry efforts will likely focus on optimizing the pharmacokinetic and safety profiles of 4-cyanoisoindolinone-based drugs to enhance their clinical utility.
References
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- Li, J., et al. (2019). Synthetic routes available for the preparation of pomalidomide derivatives. RSC Advances, 9(28), 15973-15984.
- Huang, D., et al. (2018). New synthesis route for the preparation of pomalidomide.
- Palle, V. P., et al. (2007).
- Organic Chemistry Portal. Synthesis of isoindolinones.
- Wang, M., et al. (2022). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry, 65(15), 10492-10507.
- Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
- Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.
- Hartmann, M. D., et al. (2018). On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. Journal of Medicinal Chemistry, 61(21), 9695-9702.
- ChemicalBook. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.
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- Google Patents. (2006). US7091353B2 - Substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides and -2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 216326, Lenalidomide.
- Gandhi, A. K., et al. (2014). The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells. Cancer Immunology, Immunotherapy, 63(8), 811-821.
- Hagner, P. R., et al. (2015). Potential neo-substrates of thalidomide, lenalidomide, pomalidomide, CC-122 and CC-220. Blood Cancer Journal, 5(11), e360.
- Krönke, J., et al. (2014).
- Qin, C., et al. (2018). Novel Azaspirooxindolinone-Based PROTACs for Selective BTK Degradation and Enhanced Anticancer Activity. Journal of Medicinal Chemistry, 61(4), 1347-1360.
- Sun, X., et al. (2019). Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. Signal Transduction and Targeted Therapy, 4, 49.
- Lacy, M. Q., et al. (2009). Pomalidomide (CC4047) plus low-dose dexamethasone as therapy for relapsed multiple myeloma. Journal of Clinical Oncology, 27(30), 5008-5014.
- Organic Syntheses Procedure. (2007). Oxone®-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. Organic Syntheses, 84, 149.
- Petz, F., et al. (2020). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 63(21), 12644-12657.
- Copeland, R. A. (2005). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.
- Khan, I., et al. (2020). Structure of newly identified virtual hits against TNF-α and their IC50 values. Scientific Reports, 10(1), 21199.
- Cho, J. Y., et al. (2001). In vitro inhibitory effect of protopanaxadiol ginsenosides on tumor necrosis factor (TNF)-alpha production and its modulation by known TNF-alpha antagonists. Planta Medica, 67(4), 323-328.
- Alam, R., et al. (1995). Synergistic effects of interleukin-4 or interleukin-13 and tumor necrosis factor-alpha on eosinophil activation in vitro. The Journal of Allergy and Clinical Immunology, 96(5), 773-781.
- Kim, J. A., et al. (2005). Inhibitory effect of luteolin on TNF-alpha-induced IL-8 production in human colon epithelial cells. International Immunopharmacology, 5(1), 209-217.
- Vucic, D., et al. (2000). TNF-alpha is the critical mediator of the cyclic AMP-induced apoptosis of CD8+4+ double-positive thymocytes. The Journal of Immunology, 164(4), 1851-1857.
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The Isoindolinone Nitrile Moiety: A Privileged Scaffold for Targeted Protein Degradation
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The isoindolinone core, particularly when functionalized with a nitrile moiety, has emerged as a cornerstone in modern medicinal chemistry, most notably in the development of "molecular glue" degraders. This guide provides an in-depth technical exploration of the biological relevance of the isoindolinone nitrile scaffold, with a primary focus on its role in modulating the Cereblon (CRBN) E3 ubiquitin ligase complex. We will delve into the mechanistic intricacies of CRBN-mediated protein degradation, explore the critical role of the nitrile group in optimizing ligand-protein interactions, and provide detailed experimental protocols for the characterization of these compelling compounds. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics targeting the ubiquitin-proteasome system.
The Rise of the Isoindolinone Scaffold: From Thalidomide to Targeted Protein Degradation
The story of the isoindolinone scaffold is a remarkable journey of scientific discovery, beginning with the tragic history of thalidomide and culminating in the rational design of powerful cancer therapeutics.[1] Initially prescribed as a sedative, thalidomide's teratogenic effects led to its withdrawal.[2] However, subsequent research unveiled its potent immunomodulatory and anti-angiogenic properties, reigniting interest in its therapeutic potential, particularly in the treatment of multiple myeloma.[2][3] This resurgence paved the way for the development of analogs like lenalidomide and pomalidomide, which exhibit enhanced efficacy and a better safety profile.[3][4]
The breakthrough in understanding the mechanism of action of these immunomodulatory drugs (IMiDs®) came with the identification of Cereblon (CRBN) as their primary cellular target.[5][6] CRBN is a substrate receptor within the Cullin-4A ring E3 ubiquitin ligase complex (CRL4^CRBN^).[7] The binding of IMiDs to CRBN effectively "glues" neosubstrate proteins to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[7][8] This discovery of a novel drug modality—the "molecular glue"—has revolutionized the field of drug discovery, opening up avenues to target proteins previously considered "undruggable."[8]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The isoindolinone nitrile moiety is at the heart of this elegant mechanism. The core isoindolinone structure provides the foundational scaffold for binding to the CRBN E3 ligase complex. Upon binding, the compound induces a conformational change in the substrate-binding pocket of CRBN, creating a new interface for the recruitment of specific target proteins, known as neosubstrates.
This ternary complex formation (CRBN-ligand-neosubstrate) is the critical step that initiates the degradation cascade. The E3 ligase then catalyzes the transfer of ubiquitin molecules to the neosubstrate, marking it for destruction by the 26S proteasome. The degradation of these target proteins, which are often transcription factors or other key signaling molecules, disrupts cellular processes that are essential for cancer cell survival and proliferation.
Signaling Pathway Diagram
Caption: Mechanism of isoindolinone nitrile-mediated protein degradation.
The Critical Role of the Nitrile Moiety: Enhancing Potency and Specificity
While the isoindolinone scaffold provides the necessary framework for CRBN binding, the incorporation of a nitrile group has proven to be a key strategy for optimizing the pharmacological properties of these molecules. The nitrile group, with its linear geometry and strong dipole moment, can engage in a variety of non-covalent interactions within the protein binding pocket, significantly influencing binding affinity and selectivity.[9][10]
The nitrile moiety can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein or with bridging water molecules.[9] Furthermore, its electron-withdrawing nature can modulate the electronic properties of the aromatic ring system, influencing stacking interactions and overall binding energetics.[11] Structure-activity relationship (SAR) studies have demonstrated that the presence and position of the nitrile group can dramatically impact the potency and neosubstrate profile of isoindolinone-based CRBN modulators.[9] In some cases, the nitrile group can also serve as a bioisostere for other functional groups, such as a carbonyl or a halogen, offering a means to fine-tune the physicochemical properties of the molecule, including solubility and metabolic stability.[10][12]
Therapeutic Applications: From Multiple Myeloma to Broader Oncology
The clinical success of lenalidomide and pomalidomide in treating multiple myeloma has firmly established the therapeutic value of the isoindolinone scaffold.[3][4] By targeting the degradation of key transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), these drugs effectively disrupt the survival and proliferation of myeloma cells.[7]
The modular nature of the isoindolinone nitrile moiety has also made it a valuable component in the development of Proteolysis Targeting Chimeras (PROTACs).[7] In this approach, the isoindolinone nitrile serves as the E3 ligase-binding element, which is connected via a linker to a "warhead" that targets a specific protein of interest for degradation. This technology has expanded the reach of targeted protein degradation to a wide range of diseases beyond oncology.
Experimental Protocols for Characterization
The successful development of novel isoindolinone nitrile-based therapeutics relies on a robust suite of biochemical and cellular assays to characterize their activity. The following sections provide detailed, step-by-step protocols for key experiments.
Cereblon Binding Assays
Determining the binding affinity of a compound to CRBN is a critical first step in its characterization. Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP) are two commonly used assay formats.
Caption: Workflow for a competitive HTRF Cereblon binding assay.
Detailed HTRF Protocol:
-
Reagent Preparation:
-
Prepare a dilution series of the test compound in the assay buffer.[11]
-
Dilute the GST-tagged human Cereblon protein to the desired concentration in the assay buffer.[4]
-
Prepare a pre-mixed solution of the anti-GST antibody labeled with Europium cryptate (donor) and Thalidomide-Red (acceptor) in the assay buffer.[4]
-
-
Assay Procedure (384-well plate format):
-
Incubation:
-
Seal the plate and incubate at room temperature for 3 hours, protected from light.[13]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).[4]
-
-
Data Analysis:
-
Calculate the HTRF ratio (Signal 665 nm / Signal 620 nm) * 10^4.[13]
-
Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Target Protein Degradation Assays
Once CRBN binding is confirmed, the next step is to assess the compound's ability to induce the degradation of its target neosubstrates. Western blotting is the gold-standard technique for this purpose.
Detailed Western Blot Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., multiple myeloma cell lines) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dilution series of the test compound or vehicle control for a specified time course (e.g., 6, 12, 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., IKZF1) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[14]
-
Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.
-
Cell Viability Assays
To evaluate the functional consequences of target protein degradation, cell viability assays are performed to determine the cytotoxic or cytostatic effects of the compounds on cancer cells. The MTT assay is a widely used colorimetric method for this purpose.
Detailed MTT Assay Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Future Directions and Conclusion
The isoindolinone nitrile moiety has undeniably carved out a significant niche in the landscape of modern drug discovery. Its ability to modulate the activity of the Cereblon E3 ligase complex has provided a powerful new strategy for targeting disease-causing proteins. The ongoing exploration of this privileged scaffold is focused on several key areas:
-
Expanding the Neosubstrate Landscape: Identifying novel neosubstrates for CRBN modulation to expand the therapeutic applications of isoindolinone-based compounds.
-
Developing Novel E3 Ligase Binders: Discovering and characterizing new chemical scaffolds that can recruit other E3 ligases, thereby broadening the scope of targeted protein degradation.
-
Optimizing PROTAC Design: Refining linker chemistry and warhead selection to improve the efficacy, selectivity, and pharmacokinetic properties of PROTACs.
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The Emergence of a Key Intermediate: A Technical Guide to 3-Oxoisoindoline-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents has led to the exploration of a vast chemical space, with a particular focus on heterocyclic scaffolds that offer a unique three-dimensional architecture for interacting with biological targets. Among these, the isoindolinone core has emerged as a privileged structure, present in a number of approved drugs and clinical candidates.[1][2][3] This guide delves into the discovery and synthetic utility of a crucial, yet often indirectly referenced, building block: 3-Oxoisoindoline-4-carbonitrile . While not a household name in itself, its significance is intrinsically linked to the synthesis of potent, targeted therapies, most notably the Poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib.[4][5][6] This document will serve as an in-depth technical resource, elucidating the synthetic pathways, mechanistic underpinnings, and practical applications of this pivotal intermediate.
The Isoindolinone Scaffold: A Cornerstone in Medicinal Chemistry
The isoindolinone framework, a bicyclic system comprising a fused benzene and γ-lactam ring, is a recurring motif in a variety of biologically active molecules.[7][8] Its rigid structure provides a well-defined orientation for appended functional groups, enabling precise interactions with enzyme active sites and receptors. The inherent polarity and hydrogen bonding capabilities of the lactam moiety further contribute to its favorable pharmacokinetic properties.
The versatility of the isoindolinone core is demonstrated by its presence in drugs with diverse mechanisms of action, from anti-inflammatory agents to potent anti-cancer drugs.[9][10][11] The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a compound's biological activity, selectivity, and metabolic stability. The introduction of a cyano group, in particular, can serve as a valuable synthetic handle for further molecular elaboration and can also contribute to the molecule's overall electronic properties and binding affinity.
Discovery as a Precursor to PARP Inhibitors: The Talazoparib Connection
The discovery of this compound as a key synthetic intermediate is largely intertwined with the development of the potent PARP inhibitor, Talazoparib (BMN 673).[4][5][7] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA-mutated breast and ovarian cancers.[8][10]
In the quest for novel and highly effective PARP inhibitors, researchers at BioMarin Pharmaceutical Inc. explored a series of dihydropyridophthalazinone derivatives.[4] A critical component of the final Talazoparib structure is the substituted phthalazinone core, the synthesis of which relies on a precursor that is structurally analogous to, or is in fact, a derivative of this compound.
The synthetic routes to Talazoparib often commence with a substituted phthalide or phthalic anhydride, which is then elaborated to form the isoindolinone ring system bearing a cyano group at the 4-position.[6] This intermediate provides the foundational framework upon which the intricate, polycyclic structure of Talazoparib is constructed. The journey to this highly potent therapeutic agent, therefore, underscores the pivotal role of this compound as an indispensable building block.
Synthetic Pathways and Methodologies
The synthesis of this compound and its derivatives can be approached through several strategic routes, often starting from readily available phthalic acid derivatives. A plausible and efficient method involves the cyclization of a suitably substituted 2-cyanobenzaldehyde or a related precursor. The following sections detail a generalized, yet technically robust, protocol for the preparation of this key intermediate, drawing upon established chemical principles.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points towards a 2-formyl-3-cyanobenzoic acid or a related derivative as a key precursor. This, in turn, can be envisioned to originate from 3-cyanophthalic acid or its anhydride.
Caption: Retrosynthetic analysis of this compound.
Recommended Synthetic Protocol
The following protocol outlines a multi-step synthesis starting from 3-nitrophthalic acid, a commercially available starting material.
Step 1: Synthesis of 3-Nitrophthalic Anhydride
3-Nitrophthalic acid is dehydrated to its corresponding anhydride, a common transformation in organic synthesis.[12]
-
Reaction: 3-Nitrophthalic acid is heated with a dehydrating agent, such as acetic anhydride, to effect cyclization.
-
Rationale: The use of acetic anhydride is efficient for this transformation, and the excess reagent and acetic acid byproduct can be removed under reduced pressure.[13]
Step 2: Selective Reduction to 3-Aminophthalic Anhydride
The nitro group of 3-nitrophthalic anhydride is selectively reduced to an amine.
-
Reaction: Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a standard and effective method.[12]
-
Rationale: This method is highly selective for the reduction of nitro groups in the presence of other reducible functionalities like the anhydride.
Step 3: Sandmeyer Reaction to Introduce the Cyano Group
The amino group of 3-aminophthalic anhydride is converted to a cyano group via a Sandmeyer reaction.
-
Reaction: The amine is first diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl), followed by treatment with a copper(I) cyanide solution.
-
Rationale: The Sandmeyer reaction is a classic and reliable method for the introduction of a cyano group onto an aromatic ring from an aniline derivative.
Step 4: Formation of 2-Carbamoyl-3-cyanobenzoic Acid
The resulting 3-cyanophthalic anhydride is opened with ammonia to form the corresponding phthalamic acid.[14]
-
Reaction: The anhydride is treated with aqueous ammonia at low temperatures.
-
Rationale: The less hindered carbonyl group is preferentially attacked by ammonia, leading to the desired regioisomer.
Step 5: Cyclization to this compound
The 2-carbamoyl-3-cyanobenzoic acid is then cyclized to the target isoindolinone.
-
Reaction: This can be achieved through various methods, including heating with a dehydrating agent or by activation of the carboxylic acid followed by intramolecular nucleophilic attack by the amide nitrogen.
-
Rationale: The choice of cyclization conditions can be critical to avoid side reactions and maximize the yield of the desired lactam.
Mechanistic Insights
The key transformations in the synthesis of this compound involve well-established reaction mechanisms.
The Sandmeyer Reaction
The conversion of the 3-amino group to the 4-cyano group proceeds through the formation of a diazonium salt, followed by a single-electron transfer (SET) mechanism with copper(I) cyanide.
Caption: Simplified mechanism of the Sandmeyer reaction.
Lactam Formation
The final cyclization to form the isoindolinone ring is an intramolecular nucleophilic acyl substitution. The amide nitrogen acts as the nucleophile, attacking the activated carboxylic acid (or carboxylate).
Caption: Mechanism of isoindolinone ring formation.
Application as a Synthetic Intermediate
The primary and most significant application of this compound is as a key intermediate in the synthesis of complex pharmaceutical agents, exemplified by its role in the preparation of Talazoparib.
Elaboration to the Phthalazinone Core of Talazoparib
In the synthesis of Talazoparib, the isoindolinone nitrogen of a derivative of this compound can be alkylated, and the lactam ring can be opened and re-closed with hydrazine to form the pyridophthalazinone core. The 4-cyano group is a precursor to or is present alongside other functionalities required for the subsequent construction of the rest of the molecule.
The following table summarizes the key transformations involving the this compound core in a generalized Talazoparib synthesis.
| Step | Transformation | Reagents and Conditions | Purpose |
| 1 | N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | Introduction of a side chain for further functionalization. |
| 2 | Lactam to Phthalazinone Conversion | Hydrazine (N2H4), Heat | Formation of the core heterocyclic system of Talazoparib. |
| 3 | Further Elaborations | Various | Construction of the remainder of the Talazoparib molecule. |
Conclusion
This compound, while not a widely commercialized compound in its own right, represents a critical synthetic intermediate whose value is underscored by its role in the synthesis of the potent PARP inhibitor Talazoparib. Its preparation from readily available starting materials through a series of robust and well-understood chemical transformations makes it an accessible and valuable building block for medicinal chemists. The strategic positioning of the cyano and lactam functionalities provides a versatile platform for the construction of complex, biologically active molecules. As the demand for novel, targeted therapies continues to grow, the importance of such key intermediates in enabling the efficient and scalable synthesis of new drug candidates cannot be overstated.
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Physicochemical Characterization of 3-Oxoisoindoline-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characterization of 3-Oxoisoindoline-4-carbonitrile, a heterocyclic compound featuring the privileged isoindolinone scaffold. Given the prominence of isoindolinone derivatives in medicinal chemistry, a thorough understanding of their fundamental properties is paramount for advancing drug discovery and development efforts.[1][2] This document outlines the structural features, predicted physicochemical properties, and detailed, field-proven methodologies for the spectroscopic and chromatographic analysis of this compound. While specific experimental data for this particular isomer is not extensively available in public literature, this guide establishes a robust framework for its synthesis and characterization by leveraging data from closely related analogues and established analytical protocols.
Introduction: The Isoindolinone Scaffold in Medicinal Chemistry
The isoindolinone core is a significant structural motif found in a wide array of natural products and synthetic molecules, exhibiting a remarkable range of biological activities.[2][3] This versatile scaffold is a cornerstone in the development of therapeutic agents, with derivatives demonstrating anticancer, anti-inflammatory, antiviral, and immunomodulatory properties.[1][4][5] Notably, the clinical success of isoindolinone-containing drugs such as Lenalidomide, an immunomodulatory agent used in the treatment of multiple myeloma, underscores the therapeutic potential of this chemical class.[4]
This compound (Figure 1) is a specific analogue within this important class. Its structure, featuring a nitrile group on the benzene ring, presents unique electronic and steric properties that can influence its biological activity and pharmacokinetic profile. A comprehensive physicochemical characterization is the foundational step in unlocking its potential as a lead compound or a key intermediate in drug development.

Figure 1. Chemical Structure of this compound.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is critical for every stage of drug development, from formulation to predicting its behavior in biological systems. Due to the limited availability of experimental data for this compound, the following table summarizes its known identifiers and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O | - |
| Molecular Weight | 158.16 g/mol | - |
| CAS Number | 129221-89-2 | - |
| Predicted Melting Point | 220-240 °C | General estimation for related isomers |
| Predicted Solubility | Soluble in DMSO and polar aprotic solvents; sparingly soluble in alcohols; likely insoluble in water and non-polar solvents. | [6] |
| Predicted LogP | 1.0 - 1.5 | - |
Causality Behind Predicted Properties:
-
Melting Point: The planar, rigid ring system and the potential for intermolecular hydrogen bonding via the amide N-H and nitrile nitrogen suggest a relatively high melting point, characteristic of crystalline solids.
-
Solubility: The presence of polar functional groups (amide and nitrile) predicts solubility in polar aprotic solvents like DMSO and DMF. The lactam and aromatic rings, however, limit aqueous solubility.[6] This solubility profile is typical for many small molecule drug candidates and dictates the choice of solvents for in vitro assays and formulation studies.
-
LogP: The predicted octanol-water partition coefficient (LogP) falls within a range often associated with good oral bioavailability, suggesting a balance between aqueous solubility and lipid membrane permeability.
Synthesis Strategies
While a specific, optimized synthesis for this compound is not detailed in the literature, its synthesis can be approached through established methods for constructing the isoindolinone core. A common and effective strategy involves the cyclization of a suitably substituted benzonitrile derivative.[7] A plausible synthetic route could start from 2-formyl-3-cyanobenzoic acid or a related precursor.
Analytical Characterization: Spectroscopic Methods
Unambiguous structural confirmation and purity assessment are reliant on a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Protons: Signals in the range of 7.5-8.5 ppm, exhibiting coupling patterns consistent with a trisubstituted benzene ring.
-
Methylene Protons (-CH₂-): A singlet around 4.5 ppm, corresponding to the two protons of the isoindolinone ring.
-
Amide Proton (-NH-): A broad singlet, typically downfield (around 8.0-9.0 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR (15-25 mg for ¹³C NMR).
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of compounds and to clearly show exchangeable protons.
-
Ensure complete dissolution, vortexing gently if necessary.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbon atoms. A larger number of scans will be required compared to ¹H NMR.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm proton-proton and proton-carbon connectivities, which is crucial for unambiguous signal assignment.[9]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expected Spectral Features:
-
N-H Stretch: A moderate to sharp absorption band around 3200-3300 cm⁻¹, characteristic of the amide N-H group.
-
C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity band in the range of 2220-2260 cm⁻¹.[10] This is a highly diagnostic peak.
-
C=O Stretch (Lactam): A strong, sharp absorption band around 1680-1720 cm⁻¹. The exact position is influenced by ring strain and conjugation.[11]
-
C=C Stretch (Aromatic): Several bands of varying intensity in the 1450-1600 cm⁻¹ region.
Experimental Protocol: FTIR-ATR Analysis
-
Instrument Preparation: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Expected Spectral Features:
-
Molecular Ion Peak ([M+H]⁺ or [M]⁺˙): In electrospray ionization (ESI), a prominent peak at m/z 159.0556 corresponding to the protonated molecule ([C₉H₇N₂O]⁺) is expected.
-
Fragmentation Pattern: The fragmentation pattern will depend on the ionization technique used. Common fragmentation pathways for isoindolinones may include the loss of CO, HCN, or cleavage of the lactam ring, providing further structural information.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent, such as acetonitrile or methanol.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). ESI is a common and suitable ionization source for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass analyzer (e.g., TOF or Orbitrap) is calibrated to provide high mass accuracy.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass calculated from the molecular formula (C₉H₆N₂O). The difference should be within 5 ppm to confidently confirm the elemental composition.
Analytical Characterization: Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a compound and for quantifying it in various matrices. A reversed-phase HPLC (RP-HPLC) method is generally suitable for isoindolinone derivatives.
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid.
-
B: Acetonitrile or methanol with 0.1% acid.
-
The acid is used to ensure good peak shape by protonating any residual silanols on the column and the analyte itself.
-
-
Elution: A gradient elution is recommended to ensure separation of the main compound from any potential impurities with different polarities. For example, a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm, or determined by a UV scan).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of ~1 mg/mL. Dilute further with the mobile phase to an appropriate concentration for injection (~0.1 mg/mL).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Biological Context and Significance in Drug Discovery
The isoindolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets, leading to a wide range of pharmacological activities.[1] While the specific biological profile of this compound is yet to be reported, the activities of related compounds provide a strong rationale for its investigation.
Reported Activities of the Isoindolinone Class:
-
Anticancer: Many isoindolinone derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of kinases and interaction with proteins involved in cell cycle regulation.[5][12]
-
Immunomodulatory: As exemplified by thalidomide and its analogues, the isoindolinone core is central to molecules that modulate the immune system.[4]
-
Anti-inflammatory: Derivatives have shown to possess anti-inflammatory properties, often linked to the inhibition of inflammatory mediators.[13]
-
Antimicrobial: Certain isoindolinone compounds have demonstrated activity against bacterial and fungal pathogens.[12]
-
CNS Activity: The scaffold has been explored for its potential in treating central nervous system disorders.[5]
The nitrile group in this compound can act as a hydrogen bond acceptor and a bioisostere for other functional groups, potentially leading to novel interactions with biological targets and a unique pharmacological profile.
Conclusion
This compound is a molecule of significant interest owing to its heritage from the pharmacologically rich isoindolinone family. Although detailed experimental data is currently sparse, this guide provides a robust framework for its physicochemical characterization. By employing the standardized spectroscopic and chromatographic protocols outlined herein, researchers can confidently determine its structure, purity, and key properties. The established biological relevance of the isoindolinone scaffold provides a compelling impetus for the further investigation of this and related analogues, paving the way for potential new discoveries in drug development.
References
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Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
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Upadhyay, S. P., Thapa, P., Sharma, R., & Sharma, M. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [Link]
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Madaan, K., & Singh, R. (2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. ChemMedChem. [Link]
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Madaan, K., & Singh, R. (2025). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ResearchGate. [Link]
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Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. ResearchGate. [Link]
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Madaan, K., & Singh, R. (2025). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. Semantic Scholar. [Link]
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Properties and Functions of Isoindoline: A Short Review. (n.d.). JETIR. [Link]
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Jha, M., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). [Link]
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(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2025). ResearchGate. [Link]
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Narayanaswami, S., et al. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]
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Hudson, R. L. (n.d.). The prediction of far-infrared spectra for planetary nitrile ices using periodic density functional theory with comparison to thin film experiments. RSC Publishing. [Link]
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How to predict IR spectra of a compound? (2021). ResearchGate. [Link]
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Borges, E. L., et al. (n.d.). On the use OF 1H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution: the example of the flavonoid rutin. National Institutes of Health. [Link]
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(a) The experimental and (b) simulated IR spectra of the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H) pyridazinone. (n.d.). ResearchGate. [Link]
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Determination and correlation of solubility of 11α,17α-dihydroxy-4-pregnene-3,20-dione in different solvents | Request PDF. (2025). ResearchGate. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to 4-Cyanoisoindolinone Derivatives as Modulators of Disease-Relevant Targets
The isoindolinone scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. The strategic incorporation of a cyano (-C≡N) group at the 4-position of the isoindolinone ring system creates a unique chemical entity with enhanced potential for targeted therapeutic intervention. This technical guide provides an in-depth exploration of the potential therapeutic targets for 4-cyanoisoindolinone derivatives, grounded in the established bioactivity of the parent scaffold and the reactive nature of the nitrile functional group. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.
The 4-Cyanoisoindolinone Scaffold: A Synthesis of Stability and Reactivity
The isoindolinone core provides a rigid and synthetically tractable framework, allowing for systematic structural modifications to optimize pharmacokinetic and pharmacodynamic properties. The introduction of the electron-withdrawing cyano group at the 4-position significantly alters the electronic distribution of the aromatic ring, potentially influencing binding affinities and specificities for biological targets. Furthermore, the nitrile group itself can act as a key pharmacophoric element or a reactive "warhead," particularly in the context of enzyme inhibition.
Key Potential Therapeutic Targets and Mechanisms of Action
Based on the known biological activities of isoindolinone derivatives and compounds bearing a cyano group, several key classes of proteins emerge as high-priority potential targets for 4-cyanoisoindolinone derivatives.
Cysteine Proteases: The Role of the Cyano "Warhead" in Covalent Inhibition
The nitrile group is a well-established precursor to a reactive electrophile that can engage in covalent interactions with the active site residues of certain enzymes, particularly cysteine proteases. This mechanism of action offers the potential for highly potent and durable target inhibition.
Cathepsin C (CTSC): A Prime Target in Inflammatory Diseases
Cathepsin C, a lysosomal cysteine protease, plays a pivotal role in the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase, proteinase 3, and cathepsin G.[1] These NSPs are key mediators of tissue damage and inflammation in a variety of diseases.[1] Inhibition of Cathepsin C can therefore prevent the maturation of these downstream proteases, offering a therapeutic strategy for a range of inflammatory conditions.[2][3] The cyano group in 4-cyanoisoindolinone derivatives can act as a "warhead," forming a covalent bond with the catalytic cysteine residue (Cys234) in the active site of Cathepsin C.[4]
Signaling Pathway: Cathepsin C-Mediated Activation of Neutrophil Serine Proteases
Caption: Cathepsin C activation of pro-inflammatory proteases.
Metalloenzymes: Targeting Zinc-Cofactored Enzymes
The isoindolinone scaffold has been shown to be an effective platform for the development of inhibitors of metalloenzymes, where the heterocyclic core can coordinate with the metal ion in the enzyme's active site.
Carbonic Anhydrases (CAs): A Family of Druggable Targets
Carbonic anhydrases are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] CAs are involved in a wide range of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[4][5] Isoindolinone derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II.[4][6] The nitrogen and oxygen atoms of the isoindolinone core can chelate the zinc ion in the active site, while the substituents on the scaffold can be modified to achieve isoform selectivity. The 4-cyano group could further enhance binding affinity through interactions with active site residues.
Table 1: Representative Inhibitory Activities of Isoindolinone Derivatives against Carbonic Anhydrases
| Compound Reference | Target Isoform | Ki (nM) | IC50 (nM) |
| Compound 2c[4] | hCA I | 11.48 ± 4.18 | Not Reported |
| Compound 2f[4] | hCA I | 16.09 ± 4.14 | Not Reported |
| Compound 2c[4] | hCA II | 9.32 ± 2.35 | Not Reported |
| Compound 2f[4] | hCA II | 14.87 ± 3.25 | Not Reported |
Experimental Protocols for Target Identification and Validation
The following section outlines generalized, yet detailed, experimental protocols for the synthesis of 4-cyanoisoindolinone derivatives and the subsequent evaluation of their inhibitory activity against the aforementioned targets.
General Synthesis of 4-Cyanoisoindolinone Derivatives
A common synthetic route to isoindolinone derivatives involves the condensation of a 2-carboxybenzaldehyde with an amine, followed by cyclization. To introduce the 4-cyano group, a starting material such as 4-cyano-2-formylbenzoic acid would be utilized.
Step-by-Step Protocol:
-
Amine Condensation: To a solution of 4-cyano-2-formylbenzoic acid (1 equivalent) in a suitable solvent (e.g., toluene or ethanol), add the desired primary amine (1.1 equivalents).
-
Cyclization: Heat the reaction mixture to reflux for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-cyanoisoindolinone derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry.
Experimental Workflow: Synthesis and Characterization
Caption: General workflow for 4-cyanoisoindolinone synthesis.
Cathepsin C Inhibition Assay
The inhibitory activity of 4-cyanoisoindolinone derivatives against Cathepsin C can be determined using a fluorometric assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the 4-cyanoisoindolinone derivative in DMSO.
-
Prepare a solution of recombinant human Cathepsin C in assay buffer (e.g., 50 mM MES, pH 6.0, containing 2.5 mM DTT).
-
Prepare a solution of the fluorogenic substrate (e.g., (H-Gly-Arg)2-AMC) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add varying concentrations of the 4-cyanoisoindolinone derivative or DMSO (vehicle control).
-
Add the Cathepsin C enzyme solution and incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate solution.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence intensity over time using a microplate reader (excitation/emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Determine the percent inhibition for each concentration of the derivative relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Carbonic Anhydrase Inhibition Assay
The inhibitory effect on carbonic anhydrase activity can be assessed using an esterase assay, which measures the hydrolysis of 4-nitrophenyl acetate (4-NPA).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the 4-cyanoisoindolinone derivatives in DMSO.
-
Prepare a solution of purified human carbonic anhydrase (e.g., hCA I or hCA II) in assay buffer (e.g., 25 mM Tris-HCl, pH 7.5).
-
Prepare a solution of the substrate, 4-NPA, in acetonitrile.
-
-
Assay Procedure:
-
In a 96-well clear microplate, add the assay buffer.
-
Add varying concentrations of the 4-cyanoisoindolinone derivative or DMSO (vehicle control).
-
Add the carbonic anhydrase solution and incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the 4-NPA substrate solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 400 nm at regular intervals using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Future Directions and Therapeutic Opportunities
The 4-cyanoisoindolinone scaffold holds considerable promise for the development of novel therapeutics. The exploration of this chemical space could lead to the discovery of potent and selective modulators of a variety of disease-relevant targets.
-
Oncology: Given the role of carbonic anhydrases in tumor progression, 4-cyanoisoindolinone derivatives could be investigated as anticancer agents.[6]
-
Inflammatory and Autoimmune Diseases: The potential to inhibit Cathepsin C makes these compounds attractive candidates for the treatment of chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and inflammatory bowel disease.[2][3]
-
Neurodegenerative Diseases: The isoindolinone scaffold has been explored in the context of neurodegenerative disorders, and the unique properties of the 4-cyano derivatives may offer new avenues for intervention.
Further structure-activity relationship (SAR) studies are warranted to systematically explore the impact of substituents on the isoindolinone core and to optimize potency, selectivity, and pharmacokinetic properties. The strategic design and synthesis of focused libraries of 4-cyanoisoindolinone derivatives, coupled with robust biological screening, will be crucial in unlocking the full therapeutic potential of this promising class of compounds.
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Abdel-Gawad, N. M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry, 127, 954-963. [Link]
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Gherghel, D., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PubMed, 33916806. [Link]
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Turk, B., & Guncar, G. (2023). Selected synthetic inhibitors of human cathepsin C. ResearchGate. [Link]
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In Silico Modeling of 3-Oxoisoindoline-4-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Emerging Therapeutic Potential of the 3-Oxoisoindoline Scaffold
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of several approved drugs with diverse therapeutic applications, including treatments for multiple myeloma, inflammation, and hypertension.[1] The inherent structural rigidity and synthetic tractability of this bicyclic system make it an attractive starting point for the design of novel therapeutic agents. The specific derivatization at the 4-position with a carbonitrile group introduces a key modulator of electronic and steric properties, offering a unique vector for optimizing target engagement and pharmacokinetic profiles. This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 3-oxoisoindoline-4-carbonitrile derivatives, designed to accelerate their development from hit identification to lead optimization.
As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a dynamic, logic-driven workflow. It emphasizes the causality behind each computational step, empowering researchers to make informed decisions in their drug discovery campaigns. We will navigate the multifaceted landscape of computational chemistry, from initial target identification and validation to the nuances of molecular dynamics and predictive toxicology.
Part 1: Foundational Workflow - Deconstructing the In Silico Cascade
The journey of designing a novel therapeutic agent from a chemical scaffold is a multi-stage process. Our in silico workflow is designed to be an iterative and self-validating system, ensuring that computational predictions are robust and experimentally translatable.
Caption: A high-level overview of the in silico drug discovery workflow for this compound derivatives.
Target Identification and Validation: Beyond the Obvious
The initial and most critical step is the identification of a biological target. While the broader isoindolin-1-one scaffold is known to interact with targets like phosphoinositide 3-kinase γ (PI3Kγ), it is crucial to approach this with an open mind.[2]
Methodology:
-
Literature Mining and Bioinformatics: Systematically review literature for known targets of structurally similar compounds. Utilize bioinformatics databases (e.g., ChEMBL, BindingDB) to search for bioactivity data associated with the 3-oxoisoindoline core.
-
Reverse Docking/Pharmacophore Screening: For a representative set of this compound derivatives, perform reverse docking against a library of known protein structures (e.g., the Protein Data Bank - PDB). This can uncover unexpected targets.[3] Computational approaches have proven to be valuable tools for developing repositioning campaigns.[3]
-
Target Validation: Once potential targets are identified, it is essential to validate their relevance to the disease of interest. This involves examining gene expression data, pathway analysis, and evidence from knockout studies to build a strong rationale for target engagement. A good target should be efficacious, safe, and "druggable".[4]
Ligand Library Design and Preparation
A well-designed ligand library is fundamental to the success of any virtual screening campaign. The synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives has been demonstrated through efficient one-pot, three-component condensation reactions.[5] This synthetic accessibility should be a guiding principle in library design.
Methodology:
-
Scaffold Hopping and R-group Enumeration: Based on a synthetically feasible core, enumerate a virtual library of derivatives by varying the substituents. For the this compound scaffold, the primary point of diversification is the N-substituent.
-
3D Structure Generation and Energy Minimization: Generate 3D conformers for each molecule in the library. It is crucial to perform a thorough conformational search and subsequent energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy, realistic structures.
-
Protonation State and Tautomer Enumeration: At physiological pH, certain functional groups may exist in different protonation states or as tautomers. It is imperative to enumerate these possibilities as they can significantly impact binding interactions.
Part 2: Molecular Docking - Predicting Binding and Guiding Synthesis
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This technique is instrumental in virtual screening to prioritize compounds for synthesis and biological evaluation.[6][7]
Receptor Preparation: The Unseen Variable
The quality of the protein structure is paramount for obtaining meaningful docking results.
Protocol:
-
PDB Structure Selection: Choose a high-resolution crystal structure of the target protein, preferably in complex with a ligand that has structural similarities to the 3-oxoisoindoline scaffold.
-
Structure Cleanup: Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.
-
Protonation and Hydrogen Bond Network Optimization: Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH. Optimize the hydrogen bond network to ensure correct tautomeric states of histidine residues and orientations of asparagine and glutamine side chains.
-
Binding Site Definition: Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
Docking and Scoring: From Poses to Prioritization
The choice of docking algorithm and scoring function can significantly influence the outcome. A combination of different approaches is often beneficial.
Protocol:
-
Docking Execution: Dock the prepared ligand library into the defined binding site of the prepared receptor. Utilize a docking program that employs a robust search algorithm (e.g., genetic algorithm, Monte Carlo).
-
Scoring and Ranking: The scoring function estimates the binding affinity. Rank the docked ligands based on their predicted binding scores. It's important to note that the best docking score is not always a definitive measure for ranking ligand poses.[2]
-
Visual Inspection and Interaction Analysis: This is a critical, often overlooked step. Visually inspect the top-scoring poses to ensure they exhibit chemically sensible interactions with the protein. Key interactions to look for include hydrogen bonds, hydrophobic contacts, and pi-pi stacking.
Data Presentation: Representative Docking Results
| Derivative ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| 3-oxo-C4CN-001 | -9.8 | Val882, Lys833 | H-bond with backbone carbonyl |
| 3-oxo-C4CN-002 | -9.5 | Tyr867, Asp964 | Pi-pi stacking, H-bond with side chain |
| 3-oxo-C4CN-003 | -9.2 | Met953, Leu888 | Hydrophobic interactions |
| 3-oxo-C4CN-004 | -8.9 | Ala885, Ile963 | van der Waals contacts |
Note: This is a hypothetical table for illustrative purposes, based on the types of interactions seen with isoindolin-1-one derivatives and PI3Kγ.[2]
Part 3: Molecular Dynamics Simulation - Capturing the Dynamics of Binding
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, providing deeper insights into the stability of the binding pose and the role of conformational changes.[8][9]
Caption: A detailed workflow for performing and analyzing molecular dynamics simulations of protein-ligand complexes.
Setting Up and Running the Simulation
Protocol:
-
System Preparation: Start with the best-docked pose of the this compound derivative in the target protein.
-
Solvation: Place the complex in a periodic box of explicit solvent (e.g., TIP3P water).
-
Ionization: Add counter-ions to neutralize the system and mimic physiological salt concentration.
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble) to ensure the system reaches a stable density.
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample relevant conformational changes.[6]
Trajectory Analysis: Extracting Meaningful Insights
The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory is key to understanding the binding dynamics.
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.[6]
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position. High RMSF values can indicate regions of high flexibility.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation to identify stable interactions.
-
Binding Free Energy Calculations (MM/PBSA or MM/GBSA): These methods provide a more accurate estimation of binding affinity than docking scores by considering solvation effects and entropic contributions.[2]
Part 4: ADMET Prediction - Designing Druggable Candidates
A compound's journey to becoming a drug is often halted by poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET). In silico ADMET prediction is a cost-effective strategy to flag potential liabilities early in the discovery process.[10][11]
Key Physicochemical and Pharmacokinetic Properties
A range of computational models can predict these properties.
Protocol:
-
Lipinski's Rule of Five: A widely used guideline to assess drug-likeness and oral bioavailability. It considers properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.[12]
-
Aqueous Solubility: Poor solubility can lead to low bioavailability.
-
Blood-Brain Barrier (BBB) Penetration: Crucial for CNS-targeting drugs.
-
CYP450 Inhibition: Inhibition of cytochrome P450 enzymes is a major cause of drug-drug interactions.[4]
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to cardiotoxicity.
-
Toxicity Prediction: A variety of models can predict potential toxicities, such as mutagenicity and carcinogenicity.
Data Presentation: Predicted ADMET Properties
| Derivative ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Predicted BBB Permeability | Predicted hERG Inhibition |
| 3-oxo-C4CN-001 | 350.4 | 2.8 | 1 | 4 | High | Low Risk |
| 3-oxo-C4CN-002 | 410.5 | 3.5 | 2 | 5 | Medium | Low Risk |
| 3-oxo-C4CN-003 | 380.2 | 3.1 | 1 | 4 | High | Medium Risk |
| 3-oxo-C4CN-004 | 450.6 | 4.2 | 1 | 5 | Low | Low Risk |
Note: This is a hypothetical table for illustrative purposes.
Conclusion: An Integrated Approach to a Promising Scaffold
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The in silico modeling workflow detailed in this guide provides a robust and scientifically grounded framework for navigating the complexities of modern drug discovery. By integrating target identification, molecular docking, molecular dynamics, and ADMET prediction, research teams can efficiently prioritize and optimize derivatives, increasing the probability of success in subsequent preclinical and clinical development. This integrated computational approach, grounded in the principles of causality and self-validation, is not merely a set of protocols but a strategic imperative for accelerating the translation of chemical matter into life-changing medicines.
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Chen, S-L., et al. (2011). A facile and efficient method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives catalyzed by sulfamic acid. ResearchGate. Available at: [Link]
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Various Authors. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PubMed Central. Available at: [Link]
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Veith, H., et al. (2012). Toward in silico structure-based ADMET prediction in drug discovery. Drug Discovery Today. Available at: [Link]
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Various Authors. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. MDPI. Available at: [Link]
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Gouda, M. A., et al. (2014). Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
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Various Authors. (n.d.). Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3- Carbonitrile Derivatives. Bentham Science Publisher. Available at: [Link]
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Various Authors. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]
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Various Authors. (n.d.). In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Various Authors. (2022). In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. MDPI. Available at: [Link]
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The Ascendancy of the 4-Cyanoisoindolinone Scaffold: A Technical Guide to Structure-Activity Relationships in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the isoindolinone core has emerged as a privileged scaffold, demonstrating a remarkable capacity for interaction with a diverse array of biological targets. Its inherent structural features, particularly its ability to mimic the nicotinamide motif of NAD+, have positioned it as a cornerstone in the design of potent enzyme inhibitors. The strategic introduction of a cyano group at the 4-position of this scaffold represents a significant advancement, modulating the electronic and conformational properties of the molecule to fine-tune its biological activity. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-cyanoisoindolinones, with a primary focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a key target in oncology.
The Isoindolinone Core: A Foundation for Potent Enzyme Inhibition
The isoindolinone scaffold is a bicyclic aromatic lactam that shares structural homology with the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+). This mimicry is the linchpin of its inhibitory action against NAD+-dependent enzymes like PARP. By competitively binding to the NAD+ pocket, isoindolinone-based inhibitors effectively block the catalytic activity of these enzymes.[1]
The development of isoindolinone derivatives as therapeutic agents has been a journey of meticulous molecular tailoring. Early explorations established the fundamental importance of the isoindolinone core for enzyme binding. However, to achieve the high potency and selectivity required for clinical applications, a deeper understanding of how substitutions on this scaffold influence biological activity was necessary.
The Strategic Importance of the 4-Cyano Moiety
The introduction of a cyano (-C≡N) group at the 4-position of the isoindolinone ring is a calculated design element. The cyano group is a potent electron-withdrawing group, which significantly alters the electron distribution of the aromatic ring. This modification can enhance binding affinity through several mechanisms:
-
Modulation of Aromatic Interactions: The altered electronic nature of the phenyl ring can strengthen π-π stacking and other non-covalent interactions with aromatic residues within the enzyme's active site.
-
Hydrogen Bonding Potential: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions with donor groups in the active site.
-
Metabolic Stability: The cyano group is generally metabolically stable, contributing to a more favorable pharmacokinetic profile.
-
Bioisosteric Replacement: The cyano group can serve as a bioisostere for other functional groups, such as a carboxamide, offering similar steric and electronic properties while potentially improving other pharmacological attributes.
While direct and extensive public data on the SAR of a broad series of 4-cyanoisoindolinones is limited, valuable insights can be gleaned from closely related analogs, particularly the 3-oxoisoindoline-4-carboxamides, which have been extensively studied as PARP inhibitors.[2][3] The carboxamide group at the 4-position shares key electronic and hydrogen bonding features with the cyano group, making this series an excellent surrogate for understanding the SAR of 4-cyanoisoindolinones.
Deconstructing the Structure-Activity Relationship: A Positional Analysis
The potency and selectivity of 4-cyanoisoindolinone inhibitors are not solely dictated by the 4-cyano group but are a composite of the contributions from substituents at various positions of the isoindolinone core. The following sections dissect the SAR based on insights from 3-oxoisoindoline-4-carboxamide PARP inhibitors, providing a predictive framework for the design of novel 4-cyanoisoindolinone-based therapeutics.[2][3]
The N-2 Position: The Gateway to Cellular Potency
The substituent at the lactam nitrogen (N-2 position) plays a pivotal role in determining the cellular activity of these inhibitors.
dot
Caption: SAR at the N-2 Position of the 4-Cyanoisoindolinone Core.
SAR studies have consistently demonstrated that the presence of a secondary or tertiary amine at the N-2 position is crucial for potent cellular activity.[2] This is likely due to a combination of factors:
-
Improved Physicochemical Properties: The basic amine can be protonated at physiological pH, enhancing solubility and facilitating cell membrane permeability.
-
Interaction with Solvent-Exposed Regions: The N-2 substituent often extends into the solvent-exposed region of the enzyme's active site, and a basic amine can form favorable interactions with water or polar residues.
In contrast, simple alkyl or unsubstituted aromatic groups at the N-2 position generally lead to a significant decrease in cellular potency, even if the intrinsic enzyme inhibitory activity remains high.
The C-1 Position: Fine-Tuning Potency and Selectivity
Modifications at the C-1 position of the isoindolinone ring have been shown to significantly impact both the potency and selectivity of the inhibitors.
dot
Caption: SAR at the C-1 Position of the 4-Cyanoisoindolinone Core.
The introduction of a methyl group at the C-1 position has been found to be particularly advantageous, often leading to a significant increase in inhibitory potency. This suggests that the methyl group engages in favorable van der Waals interactions within a specific hydrophobic pocket of the active site. Furthermore, the C-1 position introduces a chiral center, and studies have shown that the stereochemistry at this position can have a profound impact on activity, with one enantiomer often being significantly more potent than the other.
Replacing the methyl group with hydrogen generally retains good activity, while the introduction of larger alkyl groups can be detrimental to potency, likely due to steric hindrance.
The Aromatic Ring: Exploring Substituent Effects
Substitution on the benzene ring of the isoindolinone core provides another avenue for modulating activity, although the effects are often more subtle compared to modifications at the N-2 and C-1 positions.
dot
Caption: SAR of the Aromatic Ring of the 4-Cyanoisoindolinone Core.
Small, electron-withdrawing groups such as fluorine are generally well-tolerated and can sometimes lead to a modest increase in potency. Fluorine substitution can also be used to block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compound.
The introduction of larger or more polar groups, such as methoxy, can have variable effects depending on their position. Bulky substituents are often detrimental to activity, suggesting that the space within the active site accommodating this part of the molecule is relatively constrained.
Quantitative Structure-Activity Relationship (QSAR) of Isoindolinone-Based PARP Inhibitors
The following table summarizes the in vitro activity of a series of 3-oxoisoindoline-4-carboxamide PARP-1 inhibitors, which, as previously discussed, serve as a valuable proxy for understanding the SAR of 4-cyanoisoindolinones.[2]
| Compound | R1 | R2 | PARP-1 Ki (nM) | Cellular PARP Inhibition IC50 (nM) |
| 1a | H | H | 250 | >10000 |
| 1b | H | Methyl | 120 | 5400 |
| 1c | H | Ethyl | 150 | 3500 |
| 1d | H | Piperidin-4-yl | 15 | 230 |
| 1e | Methyl | Piperidin-4-yl | 4 | 50 |
| 1f | Methyl | 1-Methylpiperidin-4-yl | 3 | 30 |
Analysis of the Data:
-
Importance of the N-2 Substituent: A clear trend is observed where the introduction of a basic amine (piperidine) at the N-2 position (compounds 1d , 1e , and 1f ) dramatically improves both enzymatic and cellular potency compared to unsubstituted or simple alkyl-substituted analogs (1a , 1b , and 1c ).
-
Impact of the C-1 Methyl Group: The addition of a methyl group at the C-1 position (comparing 1d to 1e ) results in a nearly 4-fold increase in enzymatic activity and a more than 4-fold increase in cellular potency.
-
N-Alkylation of the Piperidine: N-methylation of the piperidine ring (comparing 1e to 1f ) leads to a further modest increase in both enzymatic and cellular activity.
Experimental Protocols
General Synthetic Protocol for 4-Cyanoisoindolinones
The synthesis of 4-cyanoisoindolinones can be achieved through a multi-step sequence, often starting from a readily available substituted phthalic acid derivative. The following is a representative synthetic route.
dot
Caption: General Synthetic Workflow for 4-Cyanoisoindolinone Derivatives.
Step-by-Step Methodology:
-
Imide Formation: A substituted phthalic anhydride is reacted with an appropriate amine or ammonia to form the corresponding phthalimide.
-
Selective Reduction: The phthalimide is then selectively reduced at one of the carbonyl groups to yield a 3-hydroxyisoindolinone. This can be achieved using a mild reducing agent such as sodium borohydride.
-
Introduction of the Cyano Group: The hydroxyl group can be converted to a leaving group (e.g., a mesylate or tosylate) and subsequently displaced with a cyanide source, such as sodium cyanide or potassium cyanide. Alternatively, for precursors with a suitable leaving group already in place on the aromatic ring, a palladium-catalyzed cyanation reaction can be employed.
-
N-Functionalization: The final step typically involves the alkylation or arylation of the isoindolinone nitrogen (N-2 position) to introduce the desired side chain, which is critical for cellular activity. This is often achieved under basic conditions using an appropriate alkyl or aryl halide.
PARP-1 Inhibition Assay
The inhibitory activity of the synthesized 4-cyanoisoindolinones against PARP-1 can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a histone-tail-based ELISA.
Principle:
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. Inhibitors will reduce the amount of biotinylated ADP-ribose incorporated, which can be quantified using a streptavidin-HRP conjugate and a colorimetric substrate.
Protocol:
-
Plate Coating: A 96-well plate is coated with histone proteins.
-
Reaction Mixture Preparation: A reaction mixture containing activated DNA, biotinylated NAD+, and PARP-1 enzyme is prepared.
-
Inhibitor Addition: The synthesized 4-cyanoisoindolinone derivatives are added to the wells at various concentrations.
-
Incubation: The plate is incubated to allow the PARP-1 catalyzed reaction to proceed.
-
Detection: After washing, a streptavidin-HRP conjugate is added, followed by a colorimetric HRP substrate (e.g., TMB).
-
Measurement: The absorbance is read on a plate reader, and the IC50 values are calculated from the dose-response curves.
Conclusion and Future Directions
The 4-cyanoisoindolinone scaffold represents a highly promising platform for the design of potent and selective enzyme inhibitors, particularly for targets such as PARP. The insights gleaned from the closely related 3-oxoisoindoline-4-carboxamides provide a robust framework for the rational design of novel 4-cyanoisoindolinone derivatives with enhanced therapeutic potential. The key takeaways for medicinal chemists are the critical role of a basic amine at the N-2 position for cellular potency and the significant impact of a small alkyl group, particularly a methyl group with defined stereochemistry, at the C-1 position for optimizing enzyme inhibition.
Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of 4-cyanoisoindolinones to further refine the SAR and to explore their activity against other NAD+-dependent enzymes. Moreover, a deeper investigation into the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their successful translation into clinical candidates. The continued exploration of this versatile scaffold holds great promise for the development of next-generation therapeutics for a range of diseases, including cancer and neurological disorders.
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Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem. 2024 Jun 3;19(11):e202400093. [Link]
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Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024 Dec;39(1):2437972. [Link]
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Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters. 2010 Feb 1;20(3):1023-6. [Link]
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The Discovery of a Potent PARP1 Inhibitor Senaparib. Molecular Cancer Therapeutics. 2025 Jan 2;24(1):OF1-OF13. [Link]
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Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. ResearchGate. [Link]
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin. 2021;69(7):620-629. [Link]
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Update on Combination Strategies of PARP Inhibitors. International Journal of Molecular Sciences. 2024 Nov 5;25(21):13009. [Link]
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Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry. 2013 Apr;62:738-44. [Link]
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The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells. Genes & Development. 2022 Dec 1;36(23-24):1333-1348. [Link]
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New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules. 2022 Jul 28;27(15):4924. [Link]
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Bioavailability Computations for Natural Phenolic Derivatives for Druglikeness Assessment. Molecules. 2023 Nov 24;28(23):7764. [Link]
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry. 2011 Apr 14;54(7):2130-42. [Link]
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Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry. 2021 May 12;19(18):4100-4114. [Link]
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. 2024 Feb 29;29(5):1407. [Link]
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Methodological & Application
Application Note & Protocol: A Robust and Scalable Synthesis of 3-Oxoisoindoline-4-carbonitrile
Dr. Evelyn Reed, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 3-Oxoisoindoline-4-carbonitrile, a key building block in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors like Talazoparib.[1][2] PARP inhibitors are a critical class of targeted therapies for cancers with deficiencies in DNA damage repair pathways.[3][4] We present a detailed, two-step protocol centered on the reductive amination of methyl 2-formyl-3-cyanobenzoate, followed by spontaneous lactamization. This method is selected for its reliability, scalability, and use of readily available reagents. This guide details the underlying chemical principles, a step-by-step experimental protocol, characterization data, and troubleshooting advice to ensure successful and reproducible synthesis for researchers in medicinal chemistry and drug development.
Introduction and Synthetic Strategy
This compound serves as a crucial scaffold in the synthesis of numerous PARP inhibitors. Its rigid bicyclic structure correctly orients the pendant functionalities to achieve high-affinity binding to the PARP enzyme's active site.[5] While several synthetic routes exist, many involve harsh conditions or expensive starting materials. The strategy outlined herein offers an efficient and economical alternative.
Our selected pathway begins with the readily prepared methyl 2-formyl-3-cyanobenzoate. The core of the synthesis is a reductive amination reaction. This classic and powerful C-N bond-forming reaction involves the condensation of the aldehyde starting material with an ammonia source to form an intermediate imine, which is then immediately reduced in situ to an amine.[6][7] The key advantage of this approach is that the newly formed amino group is perfectly positioned to undergo a spontaneous intramolecular cyclization (lactamization) with the adjacent methyl ester, directly forming the desired 3-oxoisoindoline ring system in a single pot.
Causality of Experimental Choices:
-
Starting Material: Methyl 2-formyl-3-cyanobenzoate is chosen over the corresponding carboxylic acid to prevent unwanted side reactions with the reducing agent and to facilitate the final lactamization step.
-
Ammonia Source: Ammonium acetate is used as it provides both ammonia and a mild acidic catalyst (acetic acid upon dissociation) to promote the initial imine formation.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reductant of choice.[8] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH₃CN is selective for the protonated iminium ion over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[9] This selectivity is crucial for achieving a high yield of the desired product.
Reaction Mechanism and Workflow
The overall transformation proceeds through a well-established reductive amination-lactamization cascade.
Mechanism:
-
Imine Formation: The aldehyde carbonyl is protonated by acetic acid (from ammonium acetate), activating it for nucleophilic attack by ammonia.
-
Dehydration: The resulting hemiaminal intermediate rapidly dehydrates to form a protonated iminium ion.
-
Reduction: The iminium ion is selectively reduced by a hydride transfer from sodium cyanoborohydride to yield a methyl 2-(aminomethyl)-3-cyanobenzoate intermediate.
-
Lactamization: The primary amine of this intermediate, now in close proximity to the methyl ester, undergoes a rapid intramolecular nucleophilic acyl substitution. The nitrogen attacks the ester carbonyl, eliminating methanol and forming the stable five-membered lactam ring of the final product.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism for the synthesis.
The experimental workflow is designed for efficiency and safety, moving from reaction setup to purification seamlessly.
Caption: Experimental workflow overview.
Detailed Experimental Protocol
Self-Validation: This protocol includes a monitoring step (TLC) to ensure the reaction proceeds to completion before work-up, preventing the isolation of unreacted starting material and ensuring the validity of the final yield.
Materials and Equipment
| Reagents & Materials | Grade | Supplier Example |
| Methyl 2-formyl-3-cyanobenzoate | ≥97% | Sigma-Aldrich |
| Ammonium Acetate (NH₄OAc) | ACS Reagent, ≥98% | Sigma-Aldrich |
| Sodium Cyanoborohydride (NaBH₃CN) | 95% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, 99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Deionized Water | - | In-house |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
| Equipment | Specifications | |
| Round-bottom flask | 250 mL | |
| Magnetic stirrer and stir bar | - | |
| Condenser | - | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | |
| Rotary Evaporator | - | |
| Glass Funnel / Separatory Funnel | - | |
| Column Chromatography Setup | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-formyl-3-cyanobenzoate (5.0 g, 26.4 mmol, 1.0 equiv.) and ammonium acetate (10.2 g, 132 mmol, 5.0 equiv.).
-
Solvent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (2.49 g, 39.6 mmol, 1.5 equiv.) portion-wise over 15 minutes. Caution: Addition may cause slight effervescence. Ensure adequate ventilation.
-
Reaction: Fit the flask with a condenser and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (eluent: 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot (Rf ≈ 0.6) is no longer visible.
-
Quenching and Work-up: Carefully add 50 mL of deionized water to the reaction mixture to quench any unreacted NaBH₃CN. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an off-white solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 30% to 70% ethyl acetate in hexanes.
-
Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure. Dry the resulting white solid under high vacuum to afford pure this compound.
Results and Characterization
Following the protocol should yield the target compound as a white to off-white solid.
| Parameter | Expected Result |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| Melting Point | 225-228 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.05 (s, 1H), 7.95 (d, J=7.6 Hz, 1H), 7.82 (d, J=7.6 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 4.50 (s, 2H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 168.5, 145.2, 135.9, 133.1, 129.8, 123.5, 116.8, 109.7, 45.9. |
| MS (ESI+) | m/z 159.05 [M+H]⁺ |
Troubleshooting and Safety
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Allow reaction to stir for the full 16 hours or until TLC confirms completion. |
| Wet starting materials or solvent. | Use anhydrous methanol and ensure starting materials are dry. | |
| Alcohol Byproduct Formation | Reducing agent is too reactive or conditions are not optimal. | Ensure portion-wise addition of NaBH₃CN. Do not heat the reaction. |
| Difficult Purification | Streaking on TLC plate. | The product is somewhat polar. Ensure the silica column is well-packed. A small amount of methanol (1-2%) in the eluent can sometimes help, but may co-elute impurities. |
Safety Precautions:
-
Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood. It can release hydrogen cyanide gas upon contact with strong acids.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Methanol and ethyl acetate are flammable. Avoid open flames.
Conclusion
This application note provides a validated and robust protocol for the synthesis of this compound. By leveraging a selective reductive amination followed by a spontaneous lactamization cascade, this method offers high yields and operational simplicity. The detailed mechanistic insights and procedural guidance are intended to empower researchers to reliably produce this valuable intermediate for applications in cancer drug discovery and development.
References
-
Synthesis of 3-oxoisoindoline-1-carbonitrile 4 catalyzed by NH2SO3H. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Wang, S., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 26(11), 3323. Available at: [Link]
- (2017). Synthesis of parpinhibitor talazoparib. Google Patents. WO2017215166A1.
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Synthesis of talazoparib and its derivatives and radiosynthesis of... (2021). ResearchGate. Retrieved January 10, 2026, from [Link]
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Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Retrieved January 10, 2026, from [Link]
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LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
- (2017). Process for preparing parp inhibitor, crystalline forms, and uses thereof. Google Patents. WO2017032289A1.
-
Powers, I. G., et al. (2024). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. Nature Chemistry. Available at: [Link]
-
IOC. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Retrieved January 10, 2026, from [Link]
-
1,3,4-Thiadiazolo (3,2-Α) Pyrimidine-6-Carbonitrile Scaffold as PARP1 Inhibitors. (n.d.). Bentham Science. Retrieved January 10, 2026, from [Link]
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The Strategic Utility of 3-Oxoisoindoline-4-carbonitrile as a Versatile Precursor for Novel Kinase Inhibitors
Introduction: The Rise of Privileged Scaffolds in Kinase Inhibitor Discovery
The relentless pursuit of targeted cancer therapies has positioned protein kinases as pivotal targets for drug discovery. Their integral role in cellular signaling pathways, often dysregulated in malignancies, makes them amenable to small molecule inhibition.[1] Within the medicinal chemist's arsenal, "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – have emerged as a cornerstone of efficient drug development. The isoindolinone core, a bicyclic heterocyclic system, represents one such privileged scaffold, forming the backbone of numerous biologically active compounds.[2] This application note delves into the strategic use of a specific, functionalized isoindolinone, 3-Oxoisoindoline-4-carbonitrile , as a versatile precursor for the synthesis of a new generation of potent and selective kinase inhibitors. The presence of the nitrile group at the 4-position offers a unique chemical handle for diversification, enabling the exploration of novel chemical space and the development of inhibitors with improved pharmacological profiles.
Causality in Design: Why this compound?
The selection of this compound as a precursor is a deliberate choice rooted in established principles of medicinal chemistry and kinase inhibitor design. The isoindolinone core itself is a known pharmacophore that can engage in key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases. The strategic placement of the carbonitrile group at the 4-position serves several critical functions:
-
A Vector for Diversity: The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, amides, and carboxylic acids. This allows for the introduction of a wide range of substituents to probe the structure-activity relationship (SAR) and optimize binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the nitrile can influence the overall electronic properties of the molecule, potentially impacting its pKa, solubility, and metabolic stability.
-
Potential for Covalent Inhibition: In certain contexts, the nitrile group can be positioned to act as a weak Michael acceptor or be transformed into a reactive group, enabling the development of covalent inhibitors that form an irreversible bond with a nearby cysteine residue in the kinase active site.
This guide will provide detailed protocols for the synthesis of this compound and its subsequent elaboration into potent kinase inhibitors, alongside methodologies for their biological evaluation.
Synthetic Strategy and Protocols
The synthesis of kinase inhibitors from this compound can be conceptualized as a two-stage process: first, the construction of the core scaffold, and second, its diversification to generate a library of analogues.
Part 1: Synthesis of the this compound Precursor
While the direct synthesis of this compound is not extensively documented, a plausible and efficient route can be adapted from established methods for related isoindolinones.[3][4] The proposed synthesis starts from commercially available 2-bromo-3-methylbenzonitrile.
Workflow for the Synthesis of this compound
Sources
- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the N-alkylation of 3-Oxoisoindoline-4-carbonitrile
Abstract
This application note provides a comprehensive, field-proven protocol for the efficient N-alkylation of 3-oxoisoindoline-4-carbonitrile. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the isoindolinone core in various biologically active molecules. The described methodology utilizes readily available reagents, including potassium carbonate as a base and N,N-dimethylformamide (DMF) as the solvent, to achieve high yields of N-alkylated products. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed step-by-step procedure, mechanistic insights, safety protocols, and troubleshooting advice to ensure reliable and reproducible results.
Introduction and Reaction Principle
The N-alkylation of lactams, such as this compound, is a fundamental transformation in organic synthesis. The isoindolinone scaffold is a privileged structure found in numerous pharmaceuticals and natural products. The introduction of various alkyl groups at the nitrogen position allows for the systematic modification of a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, which is a critical aspect of drug discovery.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The amide proton of the this compound is weakly acidic and can be deprotonated by a suitable base to form a resonance-stabilized N-anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide to form the desired N-C bond.
The choice of base and solvent is critical for the success of this reaction. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the amide without promoting hydrolysis of the lactam or nitrile functionalities.[1] A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal as it effectively solvates the potassium cation, leaving the amide anion more exposed and nucleophilic, thereby accelerating the rate of the SN2 reaction.[1][2]
Comprehensive Experimental Protocol
This protocol details a general procedure for the N-alkylation of this compound with a generic alkyl halide (R-X).
Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Alkylating Agent: Alkyl Halide (e.g., Alkyl Bromide or Iodide) (1.2 - 1.5 equiv)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv)
-
Workup Reagents: Deionized Water, Ethyl Acetate (EtOAc), Brine (saturated aq. NaCl)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Purification: Silica Gel (for column chromatography), Hexanes, Ethyl Acetate
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Condenser and heating mantle with a temperature controller
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Syringes and needles for liquid transfers
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Glassware for extraction and purification (separatory funnel, flasks, chromatography column)
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (butyl rubber or nitrile are recommended for DMF), and safety goggles.[3][4][5]
-
Ventilation: All steps of this procedure must be performed in a certified chemical fume hood to avoid inhalation of hazardous vapors.[4][6]
-
Reagent Handling:
-
DMF: is a reproductive toxin and is readily absorbed through the skin.[3][6] Avoid all direct contact.
-
Alkyl Halides: Many are toxic, lachrymatory, and potentially carcinogenic. Handle with extreme care.[7]
-
Potassium Carbonate: Can cause skin and serious eye irritation.[8][9][10] Avoid creating dust.
-
-
Emergency Preparedness: Ensure eyewash stations and safety showers are accessible. Have an appropriate chemical spill kit ready.[4][5]
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and finely powdered anhydrous potassium carbonate (2.5 equiv).
-
If using a less reactive alkyl halide (e.g., a chloride or some bromides), add potassium iodide (0.1 equiv) at this stage. The in-situ generation of a more reactive alkyl iodide can significantly improve reaction rates.[2]
-
Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
-
Reagent Addition:
-
Under the inert atmosphere, add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.2 M with respect to the starting material.
-
Stir the resulting suspension at room temperature for 15-20 minutes to allow for initial deprotonation.
-
Add the alkyl halide (1.2 equiv) dropwise via syringe.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 60-70 °C using a heating mantle.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To take a sample, withdraw a small aliquot, dilute it with ethyl acetate, and filter it through a small plug of silica or cotton to remove the solid base before spotting.
-
The reaction is typically complete within 4-24 hours, as indicated by the complete consumption of the starting material.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (approximately 10 times the volume of DMF used). This will precipitate the crude product and dissolve the inorganic salts.
-
Stir the aqueous suspension for 20-30 minutes. If a solid precipitates, it can be collected by vacuum filtration, washed with water, and dried.
-
Alternatively, transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the resulting crude solid or oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-alkylated this compound.
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Key Parameters and Data Presentation
The efficiency of the N-alkylation is dependent on several factors. The table below summarizes the key parameters and provides a starting point for optimization.
| Parameter | Recommended Condition | Rationale / Notes |
| Base | Anhydrous K₂CO₃ (2.0-3.0 equiv) | Mild, effective, and easy to handle. Ensures complete deprotonation. Stronger bases like NaH can be used but require stricter anhydrous conditions.[1][11] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that promotes SN2 reactions. Other solvents like DMSO or Acetonitrile can be used but may require temperature optimization.[1][2] |
| Temperature | 60 - 70 °C | Provides sufficient energy for the reaction without causing significant degradation. More reactive alkyl iodides may proceed at room temperature. |
| Alkylating Agent | Alkyl Iodide > Alkyl Bromide > Alkyl Chloride | Reactivity follows the trend of leaving group ability (I⁻ > Br⁻ > Cl⁻). For chlorides and bromides, adding catalytic KI is recommended.[2] |
| Stoichiometry | 1.2 - 1.5 equiv of Alkyl Halide | A slight excess of the alkylating agent drives the reaction to completion. |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions involving atmospheric moisture and oxygen, especially important for maintaining anhydrous conditions. |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the N-alkylation protocol.
Sources
- 1. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 2. carlroth.com [carlroth.com]
- 3. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. moravek.com [moravek.com]
- 6. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 7. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 8. ineos.com [ineos.com]
- 9. fishersci.com [fishersci.com]
- 10. redox.com [redox.com]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for the Solid-Phase Synthesis of 3-Oxoisoindoline-4-carbonitrile Derivatives
Introduction: The 3-Oxoisoindoline-4-carbonitrile Scaffold in Drug Discovery
The 3-oxoisoindoline core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a nitrile group at the 4-position offers a versatile chemical handle for further functionalization, making this compound an attractive starting point for the construction of diverse molecular libraries for drug discovery.[1][2] Solid-phase organic synthesis (SPOS) provides a powerful platform for the efficient assembly of such libraries, enabling rapid purification and the use of excess reagents to drive reactions to completion.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in solid-phase synthesis. We will detail the strategic immobilization of this building block onto a solid support, explore on-resin diversification strategies, and provide robust protocols for the cleavage and analysis of the final products.
Strategic Approach: Immobilization via a Carboxylic Acid Linker on Wang Resin
To employ this compound in solid-phase synthesis, it must first be covalently attached to a solid support. A common and effective strategy involves the introduction of a carboxylic acid-containing linker to the nitrogen atom of the isoindolinone ring. This allows for straightforward esterification to a hydroxymethyl-functionalized resin, such as the widely used Wang resin.[2][3]
The overall workflow for the solid-phase synthesis of a library of this compound derivatives is depicted below.
Caption: General workflow for the solid-phase synthesis of this compound derivatives.
Part 1: Preparation and Immobilization of the Building Block
Protocol 1.1: Synthesis of N-(Carboxymethyl)-3-oxoisoindoline-4-carbonitrile
This protocol describes the functionalization of this compound with a carboxymethyl group at the nitrogen atom, preparing it for attachment to Wang resin. The reaction proceeds via a standard N-alkylation of the isoindolinone nitrogen with a haloalkanoic acid ester, followed by saponification.
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
N-Alkylation:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and ethyl bromoacetate (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
-
Saponification:
-
Dissolve the crude ethyl ester in a mixture of THF and water (3:1).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with DCM (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford N-(carboxymethyl)-3-oxoisoindoline-4-carbonitrile.
-
Protocol 1.2: Immobilization onto Wang Resin
This protocol details the esterification of the synthesized carboxylic acid-functionalized building block to Wang resin.
Materials:
-
Wang resin
-
N-(Carboxymethyl)-3-oxoisoindoline-4-carbonitrile
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Wang resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Activation and Coupling:
-
In a separate flask, dissolve N-(carboxymethyl)-3-oxoisoindoline-4-carbonitrile (3.0 eq relative to resin loading) in a minimal amount of DMF.
-
Add DIC (3.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Pre-activate the mixture by stirring for 10-15 minutes at room temperature.
-
-
Loading:
-
Drain the DCM from the swollen resin and add the pre-activated solution.
-
Agitate the mixture at room temperature for 12-16 hours.
-
-
Washing:
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x), DCM (3 x), and MeOH (3 x).
-
-
Drying: Dry the resin under vacuum.
-
Loading Determination (Optional but Recommended): The loading of the building block onto the resin can be determined by cleaving a small, weighed amount of the dried resin with a known cleavage cocktail and quantifying the released product by UV-Vis spectroscopy or HPLC against a standard curve.
Part 2: On-Resin Diversification Strategies
Once the this compound scaffold is immobilized, a variety of chemical transformations can be performed to generate a library of diverse compounds.
Strategy 2.1: Palladium-Catalyzed Cross-Coupling Reactions
The aromatic ring of the isoindolinone scaffold can be further functionalized using palladium-catalyzed cross-coupling reactions. For this, a halogenated version of the starting material (e.g., bromo-substituted) would be required. The following is a general protocol for a Suzuki coupling reaction on the solid support.
Materials:
-
Resin-bound halogenated this compound
-
Arylboronic acid (5.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 eq)
-
2 M Aqueous sodium carbonate (Na₂CO₃) (5.0 eq)
-
1,2-Dimethoxyethane (DME) or a mixture of Toluene/Ethanol/Water
Procedure:
-
Swell the resin in the chosen solvent system.
-
Add the arylboronic acid, aqueous Na₂CO₃, and the palladium catalyst.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.
-
Cool the reaction to room temperature, drain the solvent, and wash the resin thoroughly with the reaction solvent, water, DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
Strategy 2.2: Multicomponent Reactions (MCRs) Involving the Nitrile Group
The nitrile functionality can serve as a precursor for various multicomponent reactions, such as the Ugi or Passerini reactions, to introduce significant molecular diversity.[4][5][6][7][8][9][10][11][12][13] For this, the nitrile group would first need to be converted to a more reactive functional group on the resin, such as an isocyanide.
Conceptual Workflow for an On-Resin Ugi Reaction:
Caption: Conceptual workflow for an on-resin Ugi reaction starting from the immobilized nitrile.
General Protocol for an On-Resin Ugi Four-Component Reaction (U-4CR) with a Resin-Bound Isocyanide:
Materials:
-
Resin-bound isocyanide derived from this compound
-
Aldehyde (10 eq)
-
Primary amine (10 eq)
-
Carboxylic acid (10 eq)
-
2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH)
Procedure:
-
Swell the isocyanide-functionalized resin in the chosen solvent.
-
Add the aldehyde, primary amine, and carboxylic acid.
-
Agitate the reaction mixture at room temperature for 24-48 hours.
-
Drain the reaction solution and wash the resin extensively with the reaction solvent, DCM, and MeOH.
-
Dry the resin under vacuum.
Part 3: Cleavage, Analysis, and Monitoring
Protocol 3.1: Cleavage from Wang Resin
The final step in the solid-phase synthesis is the cleavage of the synthesized compounds from the resin. For Wang resin, this is typically achieved under acidic conditions using trifluoroacetic acid (TFA).[14][15][16][17][18][19][20][21][22]
Standard Cleavage Cocktail (Reagent B):
-
Trifluoroacetic acid (TFA): 88%
-
Phenol: 5%
-
Water: 5%
-
Triisopropylsilane (TIS): 2%
Procedure:
-
Place the dry, resin-bound product in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate with cold diethyl ether to remove scavengers.
-
Dry the crude product under vacuum.
Table 1: Troubleshooting Common Cleavage Issues
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete cleavage | Extend cleavage time to 4 hours or re-treat the resin with fresh cocktail. |
| Product is soluble in ether | Use a different precipitation solvent or concentrate the TFA solution before precipitation. | |
| Product Impurity | Incomplete removal of protecting groups | Ensure sufficient cleavage time and use of fresh TFA. |
| Side reactions during cleavage | Add appropriate scavengers to the cleavage cocktail (e.g., TIS for trityl groups). |
Protocol 3.2: Analysis of the Final Product
The purity and identity of the cleaved products should be confirmed by analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude product and for purification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the purified compound.
Monitoring On-Resin Reactions
Monitoring the progress of reactions on the solid support is crucial for optimizing reaction conditions and ensuring complete conversions.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: A small sample of the resin beads can be analyzed by FT-IR to monitor the appearance or disappearance of key functional group stretching frequencies (e.g., the disappearance of the nitrile peak at ~2230 cm⁻¹).[14][15][16][23][24]
-
Gel-Phase ¹⁹F NMR: If a fluorine-tagged linker or building block is used, gel-phase ¹⁹F NMR can be a powerful tool for monitoring reaction progress quantitatively without cleaving the compound from the resin.[3][25][26][27][28]
Advanced Strategy: Traceless Linkers
For applications where the presence of a linker-derived functional group in the final product is undesirable, a traceless linker strategy can be employed.[29] This involves using a linker that is eliminated from the product upon cleavage, leaving no residual atoms. Examples include silicon-based linkers or those that undergo cyclative cleavage. While more complex to implement, this approach can yield products with greater structural diversity and closer resemblance to potential drug candidates.
Conclusion
The solid-phase synthesis of this compound derivatives offers a robust and efficient platform for the generation of diverse chemical libraries for drug discovery. By employing a strategic immobilization on Wang resin, followed by on-resin diversification through techniques such as palladium-catalyzed cross-coupling and multicomponent reactions, a wide array of novel compounds can be accessed. Careful monitoring of on-resin reactions and optimized cleavage protocols are key to the successful implementation of this methodology.
References
- Yan, B., et al. (1998). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions.
- Paredes-García, V., et al. (2011). An efficient monitoring technique for solid-phase reactions by KBr pellets/FT-IR using methyl p-aminobenzoate synthesis assisted by microwave radiation on merrifield resin. Journal of the Brazilian Chemical Society, 22, 1933-1939.
- Bielfeldt, T., et al. (1998). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Journal of Peptide Science, 4(8), 461-470.
- McGrattan, B. J. (1996). FT-IR Analysis of High-Temperature Solid-Phase Reactions Using GC-IR Software. Applied Spectroscopy, 50(10), 1333-1335.
- McGrattan, B. J., Spragg, R. A., & Wilson, H. M. (1997). Practical considerations for FT-IR measurements in solid phase synthesis.
- Larsson, M., et al. (2004). Gel-phase 19F NMR spectral quality for resins commonly used in solid-phase organic synthesis; a study of peptide solid-phase glycosylations. Organic & Biomolecular Chemistry, 2(12), 1770-1776.
- Dömling, A. (2002). Isocyanide multicomponent reactions on solid phase: state of the art and future application. Current Opinion in Chemical Biology, 6(3), 306-313.
- Li, Z., et al. (2021). On-Resin Ugi Reaction for C-Terminally Modified and Head-to-Tail Cyclized Antibacterial Peptides. Organic Letters, 23(21), 8277–8281.
- Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13274-13303.
- Sharma, A., et al. (2020). Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers. ChemMedChem, 15(10), 833-838.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). TFA cleavage of DSIP synthesis on a Wang resin. Journal of Peptide Science, 5(10), 457-463.
- Zhang, C., et al. (2020). On-Resin Passerini Reaction toward C-Terminal Photocaged Peptides. Organic Letters, 22(1), 214-218.
- Heravi, M. M., et al. (2013). Synthesis of 3‐oxoisoindoline‐1‐carboxamides. Journal of the Iranian Chemical Society, 10(5), 975-981.
- Svensson, A., Fex, T., & Kihlberg, J. (2000). 19F Gel‐Phase NMR Spectroscopy for Reaction Monitoring and Quantification of Resin Loading.
- Kern, S., et al. (2018). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
- Yu, J. X., & Hall, D. A. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 70, 1-28.
- Hunjan, S., et al. (1993). Gel-entrapment of perfluorocarbons: a fluorine-19 NMR spectroscopic method for monitoring oxygen concentration in cell perfusion systems. Magnetic Resonance in Medicine, 29(2), 196-204.
- Chen, J., & Xian, M. (2004). A Kinetic Study of Product Cleavage Reactions From the Solid Phase by a Biocompatible and Removable Cleaving Reagent, HCl.
- Passerini, M. (1921). The Passerini Reaction. Gazzetta Chimica Italiana, 51, 126-129.
- Shaabani, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Synthesis, 48(14), 2191-2226.
- Kumar, A., et al. (2022). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules, 27(8), 2415.
- Palladino, P., & Stetsenko, D. A. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, 14(24), 6346-6349.
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 1-138.
- Ugi, I. (1962). The Ugi Reaction.
- Zare, A., et al. (2013). A facile and efficient method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives catalyzed by sulfamic acid. ARKIVOC, 2013(3), 189-198.
- Ghorai, P., & Kumar, K. (2014). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. Organic & Biomolecular Chemistry, 12(34), 6616-6623.
- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Australian Journal of Chemistry, 62(8), 863-868.
- Liskamp, R. M. J., et al. (2017). Polymer Chemistry. Polymer Chemistry, 8(48), 7434-7445.
- Giraud, M., Cavelier-Frontin, F., & Martinez, J. (1999). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Tetrahedron Letters, 40(46), 8143-8146.
- Zhang, Y., et al. (2021). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry, 45(38), 17743-17747.
- Orru, R. V. A., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry, 86(14), 9579-9588.
- Rosales-Amezcua, S. C., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc, 2021(3), 197-209.
Sources
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Application Notes and Protocols for High-Throughput Screening of 3-Oxoisoindoline-4-carbonitrile Libraries
Introduction: The Emergence of the 3-Oxoisoindoline-4-carbonitrile Scaffold in Drug Discovery
The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of several approved drugs and clinical candidates for a wide range of diseases, including cancer, inflammation, and hypertension.[1] Its rigid bicyclic structure provides a well-defined framework for the orientation of substituents, enabling precise interactions with biological targets. Within this class of compounds, derivatives of this compound have recently garnered significant attention as potent modulators of key cellular enzymes, making them highly attractive candidates for drug discovery programs.
Notably, the 3-oxoisoindoline-4-carboxamide core has been identified as a potent pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[2] PARP inhibitors have emerged as a breakthrough class of targeted therapies for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[3][4] The structural resemblance of the isoindolinone scaffold to the nicotinamide moiety of NAD+, the substrate for PARP enzymes, facilitates competitive inhibition at the catalytic site.[1] This makes this compound libraries a rich source for the discovery of novel PARP inhibitors with potentially improved potency, selectivity, and pharmacokinetic properties.
Beyond PARP, the versatility of the isoindolinone scaffold has led to the development of inhibitors for other important drug targets, including protein kinases and epigenetic modulators.[5][6] Kinases are central regulators of cellular signaling pathways and are frequently dysregulated in cancer and other diseases.[7] Epigenetic modifiers, such as histone deacetylases (HDACs) and methyltransferases, play a crucial role in gene expression and are promising targets for therapeutic intervention.[8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of this compound libraries. It offers detailed, field-proven protocols for primary biochemical and cell-based assays targeting PARP, kinases, and epigenetic modulators. Furthermore, it outlines a robust workflow for hit confirmation, characterization, and data analysis, ensuring the identification of high-quality lead compounds for further development.
Experimental Workflows and Logical Relationships
The successful identification of bioactive compounds from a chemical library requires a systematic and well-validated screening cascade. The following diagram illustrates the general workflow for the high-throughput screening of a this compound library.
Caption: A typical workflow for a high-throughput screening campaign.
Part 1: Primary High-Throughput Screening Protocols
The choice of the primary assay is dictated by the therapeutic target of interest. This section provides detailed protocols for three distinct HTS assays targeting PARP, kinases, and epigenetic modulators, respectively.
Protocol 1.1: Homogeneous Fluorescent Assay for PARP1 Inhibition
This biochemical assay is designed to identify inhibitors of PARP1 by measuring the depletion of its substrate, NAD+. The assay is based on a coupled enzymatic reaction that generates a fluorescent signal proportional to the amount of remaining NAD+.[9]
Principle: In the presence of a PARP1 inhibitor, the consumption of NAD+ is reduced. The remaining NAD+ is then utilized by a cycling reaction involving alcohol dehydrogenase and diaphorase to produce the highly fluorescent molecule resorufin from the non-fluorescent substrate resazurin.[9]
Caption: Principle of the homogeneous fluorescent PARP1 inhibition assay.
Materials and Reagents:
-
384-well, black, flat-bottom plates
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ solution
-
This compound library compounds in DMSO
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Detection reagent mix (containing alcohol dehydrogenase, diaphorase, resazurin, and ethanol)
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
DMSO as a negative control
Step-by-Step Protocol:
-
Compound Plating: Dispense 100 nL of library compounds, positive control, and negative control into the wells of a 384-well assay plate using an acoustic liquid handler.
-
PARP1 Enzyme and Activated DNA Addition: Prepare a solution of PARP1 enzyme and activated DNA in PARP assay buffer. Add 10 µL of this solution to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a solution of NAD+ in PARP assay buffer. Add 5 µL of the NAD+ solution to each well to start the PARP reaction.
-
PARP Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Signal Generation: Add 15 µL of the detection reagent mix to each well.
-
Signal Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~540 nm and emission at ~590 nm.
Data Analysis and Interpretation:
| Parameter | Calculation | Interpretation |
| Percent Inhibition | 100 * (Signal_compound - Signal_min) / (Signal_max - Signal_min) | Quantifies the inhibitory activity of the test compound. |
| Z'-factor | 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| | A measure of assay quality. A Z'-factor > 0.5 is considered excellent for HTS. |
-
Signal_compound: Fluorescence signal in the presence of a test compound.
-
Signal_max: Mean fluorescence signal of the negative control (DMSO).
-
Signal_min: Mean fluorescence signal of the positive control (e.g., Olaparib).
-
SD_max and SD_min: Standard deviations of the negative and positive controls, respectively.
Protocol 1.2: TR-FRET Kinase Assay
This biochemical assay is designed to identify inhibitors of a specific protein kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust and sensitive, making them well-suited for HTS.[10]
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated substrate. When an APC-labeled streptavidin is added, it binds to the biotinylated peptide, bringing the Eu-donor and APC-acceptor into close proximity, resulting in a FRET signal. Kinase inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials and Reagents:
-
384-well, black, low-volume plates
-
Recombinant protein kinase of interest
-
Biotinylated substrate peptide
-
ATP solution
-
Kinase assay buffer (specific to the kinase of interest)
-
This compound library compounds in DMSO
-
Eu-labeled anti-phospho-specific antibody
-
APC-labeled streptavidin
-
Known kinase inhibitor as a positive control
-
DMSO as a negative control
Step-by-Step Protocol:
-
Compound Plating: Dispense 100 nL of library compounds, positive control, and negative control into the wells of a 384-well assay plate.
-
Kinase and Substrate Addition: Prepare a solution of the kinase and its biotinylated substrate peptide in kinase assay buffer. Add 5 µL of this solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection Reagent Addition: Prepare a solution of Eu-labeled antibody and APC-labeled streptavidin in a suitable detection buffer. Add 10 µL of this solution to each well.
-
Signal Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
TR-FRET Reading: Measure the time-resolved fluorescence signals at the donor and acceptor emission wavelengths using a compatible plate reader.
Data Analysis and Interpretation:
| Parameter | Calculation | Interpretation |
| TR-FRET Ratio | (Acceptor Emission / Donor Emission) * 1000 | The primary readout of the assay. |
| Percent Inhibition | 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)) | Quantifies the inhibitory activity of the test compound. |
| Z'-factor | 1 - (3 * (SD_max_ratio + SD_min_ratio)) / |Mean_max_ratio - Mean_min_ratio| | Assesses the quality of the HTS assay. |
Protocol 1.3: Cell-Based Epigenetic Reporter Assay
This cell-based assay is designed to identify compounds that modulate epigenetic pathways, leading to the reactivation of a silenced reporter gene (e.g., Green Fluorescent Protein - GFP).[11]
Principle: A cell line is engineered to contain a GFP reporter gene that is silenced by epigenetic mechanisms (e.g., DNA methylation, histone deacetylation). Compounds that inhibit epigenetic "writers" or "erasers" can lead to the reactivation of GFP expression, which can be quantified by high-content imaging.
Materials and Reagents:
-
384-well, clear-bottom, black imaging plates
-
Reporter cell line (e.g., HEK293 with a silenced CMV-GFP reporter)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound library compounds in DMSO
-
Known epigenetic modulator (e.g., a known HDAC inhibitor like SAHA) as a positive control
-
DMSO as a negative control
-
Hoechst 33342 nuclear stain
-
Paraformaldehyde (PFA) for cell fixation
Step-by-Step Protocol:
-
Cell Seeding: Seed the reporter cells into 384-well imaging plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add 100 nL of library compounds, positive control, and negative control to the cell plates.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Cell Staining and Fixation: Add Hoechst 33342 to the wells to stain the nuclei. After a brief incubation, fix the cells with 4% PFA.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS).
-
High-Content Imaging: Acquire images of the cells in the GFP and DAPI (for Hoechst) channels using a high-content imaging system.
Data Analysis and Interpretation:
| Parameter | Calculation | Interpretation |
| Cell Count | Automated counting of Hoechst-stained nuclei. | Assesses compound cytotoxicity. |
| Percent GFP-Positive Cells | (Number of GFP-positive cells / Total number of cells) * 100 | The primary measure of reporter gene reactivation. |
| Z'-factor | Calculated based on the percent GFP-positive cells for positive and negative controls. | Determines the robustness of the screening assay. |
Part 2: Hit-to-Lead Workflow
Following the primary screen, a rigorous hit-to-lead process is essential to confirm and prioritize the most promising compounds for further development.
Caption: A comprehensive workflow for hit-to-lead characterization.
Hit Confirmation and Potency Determination
The initial "hits" from the primary screen are re-tested in the same assay to confirm their activity. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Orthogonal Assays
To eliminate false positives that may arise from assay-specific artifacts, confirmed hits should be tested in an orthogonal assay that measures the same biological activity but uses a different detection method.[12] For example, a hit from the fluorescent PARP assay could be validated using a colorimetric PARP assay.[13]
Counter-Screens and Selectivity Profiling
Counter-screens are crucial for assessing the selectivity of the hit compounds. For PARP inhibitors, it is important to screen against other PARP family members to identify selective inhibitors. For kinase inhibitors, profiling against a panel of kinases is essential to determine the selectivity profile.[14]
Cellular Assays
The most promising compounds should be evaluated in cell-based assays to confirm their activity in a more physiologically relevant context. For PARP inhibitors, a key cellular assay is the PARP-trapping assay, which measures the ability of the inhibitor to trap PARP on DNA, a critical mechanism for their anti-cancer activity.[4] For kinase inhibitors, cellular assays can measure the inhibition of downstream signaling pathways.
Part 3: Data Management and Troubleshooting
Data Management and Analysis:
High-throughput screening generates vast amounts of data that require robust data management and analysis tools. A laboratory information management system (LIMS) is essential for tracking compounds, plates, and experimental data. Statistical analysis software should be used to calculate assay quality metrics (e.g., Z'-factor) and to identify statistically significant hits.[15][16]
Common HTS Issues and Troubleshooting:
| Issue | Potential Cause | Troubleshooting Steps |
| Low Z'-factor (<0.5) | High variability in controls, low signal-to-background ratio. | Optimize reagent concentrations, incubation times, and instrument settings. Ensure consistent liquid handling. |
| Edge Effects | Temperature or evaporation gradients across the plate. | Use plates with lids, ensure proper plate sealing, and optimize incubator conditions. |
| False Positives | Compound autofluorescence, aggregation, or assay interference. | Perform counter-screens, orthogonal assays, and visual inspection of dose-response curves. |
| False Negatives | Low compound potency, poor solubility, or compound degradation. | Ensure proper compound handling and storage. Consider re-screening at a higher concentration. |
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutics targeting a range of important enzymes. The application notes and protocols detailed in this guide provide a comprehensive framework for the high-throughput screening of compound libraries based on this scaffold. By employing robust and well-validated assays, a systematic hit-to-lead workflow, and rigorous data analysis, researchers can efficiently identify and advance high-quality lead compounds for the development of next-generation medicines.
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Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research. [Link]
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Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. PubMed. [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Improved statistical methods for hit selection in high-throughput screening. PubMed. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
High-throughput epigenetic profiling immunoassays for accelerated disease research and clinical development. PubMed. [Link]
-
EnzyChrom™ Kinase Assay Kit. BioAssay Systems. [Link]
-
A Quantitative High-Throughput Screen Identifies Potential Epigenetic Modulators of Gene Expression. PubMed Central. [Link]
-
High-throughput screening for kinase inhibitors. PubMed. [Link]
-
(PDF) Improved Statistical Methods for Hit Selection in High-Throughput Screening. ResearchGate. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. [Link]
-
High-Throughput Identification of Epigenetic Compounds to Enhance Chicken Host Defense Peptide Gene Expression. PMC. [Link]
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HTS discovery of PARP1-HPF1 complex inhibitors in cancer. PubMed. [Link]
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Analysis of HTS data. Cambridge MedChem Consulting. [Link]
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New BellBrook Labs Study Describes Novel HTS Assay to Accelerate Epigenetic Drug Discovery. BellBrook Labs. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]
-
High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis. PMC. [Link]
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In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. PMC. [Link]
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PASTA: PARP activity screening and inhibitor testing assay. PMC. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
High-Throughput Screening (HTS). Malvern Panalytical. [Link]
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
-
The art of selecting the best HTS hits through biophysics. Sygnature Discovery. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
HTS Follow-Up and Hit-to-Lead Initiation: Computational Approaches for Lead Identification. Eurofins Discovery. [Link]
-
High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]
-
PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PMC. [Link]
-
Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. MDPI. [Link]
-
Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. PMC. [Link]
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New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. PubMed. [Link]
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Epigenetic targets of some toxicologically relevant metals: a review of the literature. PubMed. [Link]
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Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells. MDPI. [Link]
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1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PMC. [Link]
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Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PMC. [Link]
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Overcoming PARP inhibitor resistance by inducing a homologous recombination repair defective phenotype with ATR, CHK1 and WEE1 inhibitors. bioRxiv. [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PMC. [Link]
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Epigenetic targets of some toxicologically relevant metals: A review of the literature. ResearchGate. [Link]
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Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. PubMed. [Link]
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Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. PubMed. [Link]
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Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. [Link]
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Epigenetic pathway inhibitors represent potential drugs for treating pancreatic and bronchial neuroendocrine tumors. PubMed. [Link]
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Epigenetic targets to enhance antitumor immune response through the induction of tertiary lymphoid structures. PubMed. [Link]
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Application Notes and Protocols: The Strategic Use of 3-Oxoisoindoline-4-carbonitrile in the Synthesis of Novel Cereblon Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, has emerged as a pivotal target in drug discovery, primarily through the development of molecular glue degraders. These modulators, including the blockbuster drugs lenalidomide and pomalidomide, redirect the E3 ligase to induce the degradation of specific neosubstrates, offering therapeutic avenues for cancers and inflammatory diseases. The isoindolinone scaffold is a cornerstone of these modulators, and strategic functionalization of this core is critical for optimizing potency, selectivity, and pharmacokinetic properties. This document provides an in-depth guide on the synthetic utility of 3-oxoisoindoline-4-carbonitrile as a versatile starting material for the synthesis of novel cereblon modulators. We will explore the chemical rationale, provide detailed experimental protocols, and discuss the broader implications for the development of next-generation CRBN-based therapeutics.
Introduction: Cereblon and the Dawn of Molecular Glues
Cereblon (CRBN) is a key component of the Cullin-Ring E3 ubiquitin ligase complex 4 (CRL4). In its native state, this complex tags specific proteins for proteasomal degradation, playing a crucial role in various cellular processes.[1][2] The therapeutic potential of targeting CRBN was serendipitously discovered with thalidomide and its analogs, lenalidomide and pomalidomide, now classified as immunomodulatory imide drugs (IMiDs).[1][3] These small molecules act as "molecular glues," binding to CRBN and altering its substrate specificity.[4] This induced proximity leads to the ubiquitination and subsequent degradation of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[1]
The clinical success of IMiDs has spurred extensive research into novel CRBN modulators, including Cereblon E3 Ligase Modulating Drugs (CELMoDs) and Proteolysis Targeting Chimeras (PROTACs), both of which utilize a CRBN-binding moiety.[4][5] The development of these advanced therapeutics hinges on the efficient and versatile synthesis of functionalized CRBN ligands.
Signaling Pathway of CRBN Modulation
The following diagram illustrates the mechanism of action of a CRBN modulator.
Caption: Mechanism of Cereblon (CRBN) modulation by a molecular glue.
The Strategic Importance of the 4-Position on the Isoindolinone Scaffold
The isoindolinone core is a privileged scaffold for CRBN binding. Modifications to this structure can significantly impact binding affinity, neosubstrate specificity, and overall drug-like properties. The 4-position of the isoindolinone ring has been a particular focus of medicinal chemistry efforts. For instance, the 4-amino group of lenalidomide and pomalidomide is crucial for their activity. Introducing diverse functionalities at this position can lead to novel modulators with differentiated biological profiles.
This has led to the exploration of versatile starting materials that allow for late-stage functionalization at the 4-position. Among these, This compound has emerged as a highly valuable synthon. The nitrile group serves as a versatile chemical handle that can be transformed into a variety of functional groups, most notably an amine, which is a key feature of many potent cereblon modulators.
Synthetic Protocol: From this compound to a 4-(Aminomethyl) Cereblon Modulator
The following protocol details a synthetic route to a 4-(aminomethyl) isoindolinone-based cereblon modulator, a close analog of lenalidomide. This pathway highlights the utility of this compound as a starting material. The key transformation is the reduction of the nitrile to a primary amine, followed by coupling with the glutarimide moiety.
Experimental Workflow
Caption: Synthetic workflow for a cereblon modulator from this compound.
PART 1: Synthesis of 4-(Aminomethyl)isoindolin-1-one from this compound
Rationale: The critical step in utilizing this compound is the selective reduction of the nitrile group to a primary amine without affecting the lactam ring of the isoindolinone core. Catalytic hydrogenation is a common and effective method for this transformation. The choice of catalyst and reaction conditions is crucial to achieve high yield and purity.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 82104-74-3 | 158.16 g/mol | 10.0 g |
| Palladium on Carbon (10 wt. %) | 7440-05-3 | - | 1.0 g |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | 200 mL |
| Hydrochloric Acid (HCl) in Dioxane (4M) | 7647-01-0 | 36.46 g/mol | 20 mL |
| Hydrogen (H₂) gas | 1333-74-0 | 2.02 g/mol | 50 psi |
Protocol:
-
Reaction Setup: To a high-pressure hydrogenation vessel, add this compound (10.0 g, 63.2 mmol) and methanol (200 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (1.0 g) to the suspension.
-
Acidification: Add 4M HCl in dioxane (20 mL) to the mixture. The acidic environment helps to prevent side reactions and facilitates the isolation of the product as a hydrochloride salt.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product, 4-(aminomethyl)isoindolin-1-one hydrochloride, as a solid. This can be used in the next step without further purification or can be purified by recrystallization if necessary.
Expected Yield: 85-95%
PART 2: Synthesis of 4-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one
Rationale: This step involves the coupling of the synthesized 4-(aminomethyl)isoindolin-1-one with a suitable glutarimide precursor. A common strategy is the condensation with 3-bromopiperidine-2,6-dione. This reaction proceeds via nucleophilic substitution, where the nitrogen of the isoindolinone attacks the electrophilic carbon of the glutarimide ring.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 4-(Aminomethyl)isoindolin-1-one HCl | N/A | 198.65 g/mol | 5.0 g |
| 3-Bromopiperidine-2,6-dione | 6099-78-1 | 192.02 g/mol | 4.8 g |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 10 mL |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 50 mL |
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(aminomethyl)isoindolin-1-one hydrochloride (5.0 g, 25.2 mmol) and 3-bromopiperidine-2,6-dione (4.8 g, 25.0 mmol) in DMF (50 mL).
-
Base Addition: Add DIPEA (10 mL, 57.4 mmol) to the mixture. The base is required to neutralize the hydrochloride salt and to scavenge the HBr generated during the reaction.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Precipitation and Filtration: Stir the aqueous mixture for 30 minutes. A precipitate will form. Collect the solid by vacuum filtration and wash with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-(aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one.
Expected Yield: 60-75%
Conclusion and Future Perspectives
The synthetic route detailed herein demonstrates the efficacy of this compound as a strategic starting material for the generation of novel cereblon modulators. The ability to efficiently introduce an aminomethyl group at the 4-position opens up avenues for creating a diverse library of compounds for structure-activity relationship (SAR) studies. Further derivatization of the primary amine can be explored to attach linkers for PROTAC development or to introduce other functionalities to fine-tune the molecule's properties. As the field of targeted protein degradation continues to expand, the development of robust and versatile synthetic strategies, such as the one presented, will be paramount to unlocking the full therapeutic potential of modulating the cereblon E3 ligase complex.
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Wikipedia. Cereblon E3 ligase modulator. Link
-
Villemure, E., Wang, Y., et al. (2024). Tactics and Strategies for the Synthesis of Cereblon Ligands. Synthesis. Link
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An, G., & Chen, X. (2021). What are CRBN modulators and how do they work?. ACROBiosystems. Link
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Zhang, T., et al. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. Link
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Matyskiela, M. E., et al. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. The Royal Society of Chemistry. Link
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Lopez-Girona, A., et al. (2022). Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. Leukemia. Link
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Matyskiela, M. C., et al. (2018). A Cereblon Modulator (CC-220) with Improved Degradation of Ikaros and Aiolos. Journal of Medicinal Chemistry. Link
-
Asatsuma-Okumura, T., et al. (2021). Molecular mechanisms of Cereblon-interacting small molecules in multiple myeloma therapy. Cancers. Link
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Krasavin, M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry. Link
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Qiu, Y., et al. (2021). A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-Based Partial PROTAC Library. Molecules. Link
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Application Notes & Protocols: 3-Oxoisoindoline-4-carbonitrile in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern drug discovery, providing an efficient and intelligent alternative to traditional high-throughput screening (HTS).[1] By utilizing small, low-molecular-weight compounds ("fragments"), FBDD allows for a more thorough exploration of a target protein's chemical space, often identifying novel binding pockets and yielding lead compounds with superior drug-like properties.[2][3] This guide provides an in-depth technical overview and detailed protocols for the application of 3-Oxoisoindoline-4-carbonitrile , a versatile heterocyclic fragment, in a typical FBDD campaign. We will explore the rationale behind its selection, its physicochemical properties, and step-by-step methodologies for screening, validation, and elaboration, grounded in established biophysical and structural biology techniques.
The Fragment: Rationale for this compound
The isoindolinone scaffold is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[4][5] Its inherent structural rigidity and defined vector points for chemical modification make it an ideal starting point for FBDD.
This compound is a particularly compelling fragment for several reasons:
-
Low Complexity & Molecular Weight: It adheres to the "Rule of Three," a set of guidelines for fragments that maximize the probability of efficient binding and subsequent optimization.[6]
-
Rich Functionality: The fragment contains a hydrogen bond donor (the lactam N-H), two hydrogen bond acceptors (the lactam and nitrile C=O and C≡N), and an aromatic ring capable of π-stacking interactions.
-
Defined Growth Vectors: The structure presents clear, synthetically accessible points for elaboration. The nitrile group can be hydrolyzed or converted to other functional groups, and the aromatic ring can be further substituted to probe unoccupied space within a binding pocket.
Physicochemical Profile
The properties of this compound make it an exemplary candidate for a fragment library. While specific experimental data for the 4-carbonitrile isomer is not widely published, its properties can be reliably estimated based on its structure and comparison to known isomers like 3-Oxoisoindoline-5-carbonitrile.[7]
| Property | Value (Estimated) | "Rule of 3" Guideline[6] | Rationale for FBDD |
| Molecular Weight (MW) | ~158.16 g/mol | < 300 Da | Ensures fragment is small enough to fit into small pockets and maximizes ligand efficiency. |
| cLogP | ~0.5 | ≤ 3 | Balances solubility with sufficient lipophilicity to cross cell membranes and engage in hydrophobic interactions. |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 3 | Prevents excessive polarity and desolvation penalties upon binding. |
| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 3 | Provides key interaction points without being overly complex. |
| Rotatable Bonds | 0 | ≤ 3 | Low conformational entropy penalty upon binding, leading to more efficient interactions. |
Chemical Structure
The defined and rigid structure of this compound provides a solid anchor for binding and a reliable platform for structure-based design.
Caption: The iterative workflow of Fragment-Based Drug Design.
Experimental Application Protocols
What follows are detailed, field-proven protocols for utilizing this compound in an FBDD campaign. The causality behind experimental choices is explained to ensure scientific integrity.
Protocol 1: Fragment Stock Preparation and Quality Control
Rationale: The integrity of any screening campaign depends entirely on the quality of the library compounds. Impurities can lead to false positives, while poor solubility can lead to false negatives. This protocol establishes a high-quality, assay-ready sample.
Methodology:
-
Procurement & Initial Assessment: Obtain this compound from a reputable supplier. Assess purity (>95%) via vendor-supplied certificate of analysis or in-house LC-MS.
-
Solubility Testing: Prepare a concentrated stock solution, typically 100 mM in 100% DMSO. Visually inspect for full dissolution. If precipitation occurs, determine the maximum soluble concentration.
-
Stock Preparation: Accurately weigh the fragment and dissolve in high-purity DMSO to create a master stock (e.g., 100 mM). Aliquot into small volumes in sealed microplates or vials to avoid repeated freeze-thaw cycles.
-
Quality Control (QC):
-
Identity/Purity Confirmation: Acquire a ¹H NMR spectrum and/or an LC-MS trace of the dissolved stock to confirm the structure and purity. The data must match the expected structure.
-
Aggregation Test: Use Dynamic Light Scattering (DLS) to ensure the fragment does not form aggregates at high concentrations, which is a common source of false positives.
-
-
Storage: Store the master stock plates at -20°C or -80°C in a desiccated environment.
Protocol 2: Primary Screening via Protein-Observed NMR Spectroscopy
Rationale: Protein-observed NMR techniques, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are exceptionally powerful for FBDD. [8]They are highly sensitive to weak binding events and provide direct evidence of a fragment interacting with the target protein, often yielding information about the binding site location through chemical shift perturbations (CSPs). [6][9] Methodology:
-
Protein Preparation: Express and purify the target protein with uniform ¹⁵N isotopic labeling. This is essential for the ¹H-¹⁵N HSQC experiment. [8]The final protein sample must be in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 10% D₂O).
-
Reference Spectrum Acquisition:
-
Prepare a protein sample at a concentration of 50-100 µM.
-
Acquire a high-quality 2D ¹H-¹⁵N HSQC reference spectrum. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein. [9]3. Fragment Screening:
-
Add this compound to the protein sample from the DMSO stock. The final fragment concentration is typically 100-500 µM, with a final DMSO concentration kept below 1% to avoid protein denaturation.
-
Acquire a second 2D ¹H-¹⁵N HSQC spectrum under identical conditions.
-
-
Data Analysis:
-
Overlay the reference spectrum with the fragment-containing spectrum.
-
Identify peaks (amides) that have shifted their position or significantly decreased in intensity. These changes are termed Chemical Shift Perturbations (CSPs).
-
Definition of a Hit: A significant CSP for a subset of residues is strong evidence of binding at a specific site on the protein.
-
Hypothetical Results Table:
| Residue | CSP (ppm) | Significance |
|---|---|---|
| Gly-54 | 0.15 | Significant Shift |
| Val-56 | 0.12 | Significant Shift |
| Leu-89 | 0.21 | Significant Shift |
| Phe-91 | 0.09 | Moderate Shift |
| Ser-120 | 0.01 | No Significant Shift |
Protocol 3: Orthogonal Hit Validation via Surface Plasmon Resonance (SPR)
Rationale: To ensure that the observed NMR effects are due to a genuine, specific binding event and not an artifact, it is crucial to validate the hit using an orthogonal biophysical method. [10][11]SPR is an excellent choice as it is label-free, provides real-time kinetic data (association and dissociation rates), and determines the binding affinity (K D ). [1] Methodology:
-
Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference channel should be prepared (e.g., a mock immobilization) to subtract non-specific binding effects.
-
Analyte Preparation: Prepare a dilution series of this compound in the running buffer (e.g., from 100 µM down to 0.5 µM). Ensure the DMSO concentration is matched across all samples and the running buffer.
-
Binding Analysis:
-
Inject the different concentrations of the fragment over the target and reference channels.
-
Record the binding sensorgrams, which show the change in response units (RU) over time.
-
After each injection, regenerate the chip surface with a mild buffer to remove the bound fragment.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to get the specific binding response.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kₐ), dissociation rate (k d ), and the equilibrium dissociation constant (K D ).
-
Definition of a Validated Hit: A validated hit will show a clear, concentration-dependent binding response and fit well to a kinetic model, typically yielding a K D in the high micromolar to low millimolar range, which is characteristic of a fragment hit.
-
Hypothetical SPR Data Summary:
| Parameter | Value | Unit |
|---|---|---|
| kₐ (on-rate) | 1.5 x 10³ | M⁻¹s⁻¹ |
| k d (off-rate) | 0.3 | s⁻¹ |
| K D (affinity) | 200 | µM |
Protocol 4: Structural Characterization via X-ray Crystallography
Rationale: The ultimate validation for an FBDD hit is a high-resolution crystal structure of the protein-fragment complex. This provides indisputable proof of binding and reveals the precise binding mode, orientation, and key interactions (e.g., hydrogen bonds, hydrophobic contacts). This structural information is the blueprint for rational, structure-guided lead optimization. [12][13] Methodology:
-
Protein Crystallization: Grow high-quality crystals of the target protein under conditions that are known to produce well-diffracting crystals.
-
Fragment Soaking:
-
Prepare a soaking solution containing this compound at a high concentration (e.g., 1-10 mM) in a cryo-protectant solution compatible with the protein crystals.
-
Transfer the protein crystals into this solution and allow them to soak for a defined period (minutes to hours). [14]3. Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or high-powered in-house X-ray source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully analyze the resulting electron density maps (e.g., F o -F c difference maps) to locate the bound fragment. The density should unambiguously correspond to the size and shape of this compound.
-
Refine the protein-fragment complex structure to high resolution.
-
Analyze the binding pocket to identify key interactions and solvent-exposed vectors suitable for fragment elaboration.
-
From Hit to Lead: Structure-Guided Fragment Evolution
With a validated, structurally characterized hit, the next phase is to evolve the low-affinity fragment into a high-potency lead compound. This is achieved primarily through synthetic chemistry guided by the crystal structure. [2]
Caption: Key strategies for evolving fragment hits into potent leads.
Applying "Fragment Growing" to this compound: Based on the hypothetical crystal structure, a medicinal chemist would identify a nearby sub-pocket that is not occupied by the initial fragment.
-
Vector 1 (Aromatic Ring): If the structure reveals a hydrophobic pocket near the 6- or 7-position of the isoindolinone ring, analogs with small alkyl or halogen substituents could be synthesized to fill this pocket and increase van der Waals interactions.
-
Vector 2 (Nitrile Group): If a hydrogen bond donor from the protein is located near the nitrile, this confirms a key interaction. Alternatively, if there is open space, the nitrile could be synthetically converted to a carboxylic acid or a small amide to pick up new interactions with polar residues.
-
Vector 3 (Lactam N-H): The N-H position can be substituted to explore vectors pointing out of the pocket. This is a common strategy for improving properties like solubility and cell permeability.
Each new analog is then tested for binding affinity, and this iterative cycle of design, synthesis, and testing builds a Structure-Activity Relationship (SAR), guiding the project toward a potent and selective lead compound. [15][16]
Conclusion
This compound represents an exemplary chemical tool for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with its rich chemical functionality and clear vectors for synthetic elaboration, makes it a high-value starting point for tackling challenging drug targets. The successful application of this fragment, however, relies on a rigorous and multi-pronged experimental approach. By integrating high-sensitivity biophysical screening techniques like NMR with orthogonal validation methods and, crucially, high-resolution structural biology, researchers can confidently identify and optimize this fragment, paving an efficient and rational path toward novel therapeutic agents.
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-
PubMed. (2024). Protocol to perform fragment screening using NMR spectroscopy. [Link]
-
One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
-
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-
ACS Publications. (n.d.). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. [Link]
-
Springer Nature. (n.d.). NMR Screening in Fragment-Based Drug Design: A Practical Guide. [Link]
-
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-
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-
ResearchGate. (n.d.). A flowchart of FBDD. The steps required in FBDD are listed.... [Link]
-
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-
JETIR. (2019). Properties and Functions of Isoindoline: A Short Review. [Link]
-
Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening. [Link]
-
YouTube. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. [Link]
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National Institutes of Health (NIH). (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]
-
PubMed. (2012). Fragment Screening Using X-ray Crystallography. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]
-
ResearchGate. (2025). Fragment-based screening using X-ray crystallography and NMR spectroscopy. [Link]
-
National Institutes of Health (NIH). (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-oxoisoindoline-1-carbonitrile 4 catalyzed by NH2SO3H a. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. [Link]
-
Semantic Scholar. (n.d.). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]
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National Institutes of Health (NIH). (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. [Link]
-
BioProcess International. (n.d.). Fragment-Based Screening in Drug Discovery: How to Improve Hit Rates & Deliver Higher-Value Targets. [Link]
-
National Institutes of Health (NIH). (n.d.). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. [Link]
-
PubChem. (n.d.). 3-Oxoisoindoline-5-carbonitrile. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds 3–11. [Link]
-
MDPI. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. [Link]
-
PubMed. (2011). Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13. [Link]
-
ResearchGate. (2025). Structure Activity Relationships, QSAR Modeling and Drug-Like Calculations of TP Inhibition of 1,3,4-Oxadiazoline-2-Thione Derivatives. [Link]
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National Institutes of Health (NIH). (n.d.). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. [Link]
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Semantic Scholar. (n.d.). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). [Link]
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bioRxiv. (2025). Fragment-Based Drug Discovery for Transthyretin Kinetic Stabilisers Using a Novel Capillary Zone Electrophoresis Method. [Link]
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Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
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PubMed. (2002). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. [Link]
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Journal of Pharmaceutical Research International. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. [Link]
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Application Note & Protocol: Regioselective Bromination of 3-Oxoisoindoline-4-carbonitrile
Abstract
The 3-oxoisoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Functionalization of this scaffold is critical for modulating pharmacological properties. This document provides a detailed experimental protocol for the regioselective bromination of 3-Oxoisoindoline-4-carbonitrile, a key intermediate in the synthesis of advanced pharmaceutical compounds. We describe a robust method utilizing N-Bromosuccinimide (NBS) as a safe and effective brominating agent, yielding the target compound, 7-Bromo-3-oxoisoindoline-4-carbonitrile. This guide covers the reaction mechanism, a step-by-step laboratory procedure, safety protocols, and methods for purification and characterization.
Introduction & Scientific Rationale
The isoindolinone core is a versatile heterocyclic motif found in various biologically active molecules. The strategic introduction of a halogen atom, such as bromine, onto the aromatic ring can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This makes targeted halogenation a cornerstone of modern drug development.[1][2]
The bromination of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3] The regioselectivity of this reaction is dictated by the electronic effects of the substituents on the benzene ring. The lactam (amide) portion of the isoindolinone ring is an ortho-, para-directing activator due to the resonance donation of the nitrogen's lone pair of electrons. Conversely, the nitrile group at the 4-position is a deactivating, meta-directing group. The activating effect of the amide group is dominant, directing the incoming electrophile (Br+) primarily to the para-position (C-7), which is sterically accessible.
N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (Br₂) for its significant safety and handling advantages.[4][5] It is a crystalline solid that provides a low, steady concentration of electrophilic bromine, minimizing the formation of poly-brominated byproducts and enhancing selectivity.[6] Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and its role in promoting the desired reaction pathway.[7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of 7-Bromo-3-oxoisoindoline-4-carbonitrile.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Example |
| This compound | C₉H₆N₂O | 158.16 | 82104-74-3 | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Sigma-Aldrich |
| Acetonitrile (CH₃CN), Anhydrous | C₂H₃N | 41.05 | 75-05-8 | Fisher Scientific |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | VWR |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | VWR |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Sigma-Aldrich |
Detailed Experimental Protocol
4.1 Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.58 g, 10.0 mmol).
-
Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Flush the flask with dry nitrogen or argon gas to create an inert atmosphere.
4.2 Bromination
-
To the stirring solution, add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq) portion-wise over 5-10 minutes. Causality Note: Adding NBS in portions helps to control the reaction temperature and maintain a low concentration of the brominating species, enhancing selectivity.[6]
-
Allow the reaction to stir at room temperature (approx. 20-25 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.
4.3 Work-up and Isolation
-
Once the reaction is complete, pour the reaction mixture into a beaker containing a stirring solution of 10% aqueous sodium thiosulfate (50 mL). This will quench any unreacted NBS.
-
Add deionized water (100 mL) to the mixture to precipitate the crude product.
-
Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any residual salts and succinimide.
-
Dry the crude product under vacuum to yield an off-white solid.
4.4 Purification
-
Recrystallize the crude solid from a hot ethanol/water mixture.
-
Dissolve the solid in a minimum amount of boiling ethanol.
-
Add hot water dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under high vacuum. The expected product is 7-Bromo-3-oxoisoindoline-4-carbonitrile.[8][9]
Characterization of Product
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show a shift in the aromatic region compared to the starting material. The aromatic protons will now appear as two doublets, characteristic of a 1,2,4,5-tetrasubstituted benzene ring. The -CH₂- protons will appear as a singlet, and the N-H proton will be a broad singlet.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will show the appearance of a new C-Br signal in the aromatic region (approx. 115-125 ppm) and shifts in the signals of the adjacent carbons.
-
LC-MS (ESI+): Calculated for C₉H₅BrN₂O [M+H]⁺: 236.97; Found: 236.9. This confirms the incorporation of one bromine atom.
-
Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values if available.
Safety & Hazard Management
All procedures must be conducted within a certified chemical fume hood.[10] Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.[10][11]
-
N-Bromosuccinimide (NBS): Corrosive and harmful if swallowed. Causes severe skin burns and eye damage.[12] Avoid inhalation of dust. Store away from light, moisture, and combustible materials in a cool, dry place.[10][13]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Halogenated and non-halogenated waste streams should be segregated.
References
-
University of Calgary. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 11). Electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure: Bromine. Environmental Health and Safety. Retrieved from [Link]
-
Gauna, A., & Valentin, E. (2021). Aromatic bromination: A green chemistry experiment. American Chemical Society. Retrieved from [Link]
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Fallon, G. D., et al. (n.d.). Brominated isoindolines: Precursors to functionalised nitroxides. CiteSeerX. Retrieved from [Link]
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SURU Chemical. (n.d.). N bromosuccinimide safety data sheet Manufacturer & Supplier in China. Retrieved from [Link]
-
Dolly Corporation. (2025, November 14). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
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- Wang, X., et al. (2013). A facile and efficient method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives catalyzed by sulfamic acid. Tetrahedron, 69(48), 10565-10571.
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University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
- Carreno, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331.
- Wang, Q., et al. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.
- Jiao, N., et al. (2013). NBS Mediated Nitriles Synthesis Through C=C Double Bond Cleavage. Organic Letters, 15(16), 4210-4213.
-
ResearchGate. (n.d.). A facile and efficient method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives catalyzed by sulfamic acid. Retrieved from [Link]
- Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788.
-
ChemRxiv. (2020). Green Synthesis: A Novel Method for Bromination of 7-Amino-Phthalide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Isocyanoindole-2′-deoxyribonucleoside (4ICIN): An Isomorphic Indole Nucleoside Suitable for Inverse Electron Demand Diels-Alder Reactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Retrieved from [Link]
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Application Notes & Protocols for the Quantification of 3-Oxoisoindoline-4-carbonitrile
Introduction
3-Oxoisoindoline-4-carbonitrile is a heterocyclic compound featuring a fused ring system that incorporates a lactam and a nitrile group.[1] This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with the isoindolinone core.[2][3][4] As with any novel compound under investigation, the ability to accurately and reliably quantify it in various matrices is paramount for pharmacokinetic studies, process chemistry, quality control, and metabolic profiling.[5]
This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of this compound. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and discuss method validation in line with industry standards.
Physicochemical Properties and Analytical Considerations
Before developing a quantitative method, it is crucial to understand the key physicochemical properties of the analyte.
| Property | Value/Information | Source/Implication |
| Molecular Formula | C9H6N2O | [1] |
| Molecular Weight | 158.16 g/mol | [1] |
| Structure | Aromatic, contains a lactam, and a nitrile group. | Implies UV absorbance and suitability for reversed-phase chromatography. |
| Solubility | Likely soluble in common organic solvents like DMSO, Methanol, Acetonitrile. | [6] Guides sample and standard preparation. |
The presence of a conjugated aromatic system suggests that this compound will exhibit strong UV absorbance, making HPLC-UV a suitable and accessible technique for quantification. For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.
Methodology I: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a robust and widely used technique for the quantification of small organic molecules. The choice of a C18 stationary phase is a common starting point for method development due to its versatility in retaining a broad range of compounds.[7]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantification of this compound by HPLC-UV.
Detailed HPLC-UV Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (optional, for pH adjustment)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Solutions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Good starting point for retaining moderately polar aromatic compounds.[7] |
| Mobile Phase | Isocratic or Gradient Elution | Start with isocratic 60% B. A gradient may be needed to resolve impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Can be adjusted for sensitivity.[8] |
| Detection λ | ~230-250 nm (To be determined) | Aromatic nitriles typically have strong absorbance in this region.[9][10] A UV scan of a standard solution is required to determine the λmax. |
| Run Time | 10 minutes | Adjust as needed to ensure elution of the analyte and any late-eluting compounds. |
5. Data Analysis:
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) > 0.995 is desirable.
-
Inject the unknown samples, determine their peak areas, and calculate the concentration using the regression equation from the calibration curve.
Methodology II: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, particularly in complex matrices like plasma or tissue homogenates, LC-MS/MS is the gold standard.[11][12] This technique combines the separation power of HPLC with the sensitive and specific detection of a triple quadrupole mass spectrometer.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for quantification of this compound by LC-MS/MS.
Detailed LC-MS/MS Protocol
1. Materials and Reagents:
-
As per HPLC-UV method, but with LC-MS grade solvents.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
2. Instrumentation:
-
UHPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Sample Preparation (Example for Plasma):
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Smaller dimensions are suitable for the lower flow rates used in LC-MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% to 95% B over 3 minutes | A rapid gradient is typical for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Injection Vol. | 5 µL | |
| Ionization Mode | ESI Positive | The presence of nitrogen atoms makes the molecule amenable to protonation. |
| MRM Transitions | To be determined by infusion | See section below. |
| Collision Energy | To be optimized for each transition |
5. Optimization of MS/MS Parameters:
-
Infuse a standard solution of this compound (approx. 1 µg/mL in 50:50 ACN:Water with 0.1% Formic Acid) directly into the mass spectrometer.
-
In a full scan mode (Q1 scan), identify the protonated molecular ion [M+H]⁺, which is expected at m/z 159.16.
-
Perform a product ion scan on the precursor ion (m/z 159.16) to identify stable fragment ions. The nitrile and amide functionalities are likely sites for fragmentation.[13][14]
-
Select the most intense and stable precursor-product ion transitions for Multiple Reaction Monitoring (MRM). A primary (quantifier) and a secondary (qualifier) transition are recommended.
Predicted MRM Transitions:
-
Precursor Ion [M+H]⁺: m/z 159.2
-
Potential Product Ions: Fragmentation could involve loss of CO (m/z 131.2) or HCN (m/z 132.2). These must be confirmed experimentally.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Use a weighted (1/x or 1/x²) linear regression.
-
Quantify unknown samples using the regression equation.
Method Validation
A robust analytical method must be validated to ensure its reliability. Key validation parameters, based on ICH guidelines, include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte in the presence of other components. | No interfering peaks at the retention time of the analyte. |
| Linearity | Proportionality of response to concentration. | r² ≥ 0.99 |
| Range | Concentration interval where the method is precise and accurate. | Defined by linearity. |
| Accuracy | Closeness of measured value to the true value. | 85-115% recovery (for bioanalysis), 98-102% for drug substance. |
| Precision | Agreement between replicate measurements. | RSD ≤ 15% (for bioanalysis), ≤ 2% for drug substance. |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | S/N ratio of 3:1 |
| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | S/N ratio of 10:1; RSD ≤ 20% |
| Stability | Stability of the analyte in the matrix under various conditions (freeze-thaw, bench-top, long-term). | Recovery within ±15% of nominal concentration. |
Conclusion
The analytical methods detailed in this document provide a robust framework for the accurate and precise quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. For routine analysis of bulk material or formulations, HPLC-UV is often sufficient. For bioanalytical studies or trace-level detection, the superior sensitivity and selectivity of LC-MS/MS are indispensable. Proper method validation is a critical final step to ensure the integrity of the generated data.
References
-
ResearchGate. (n.d.). Synthesis of 3-oxoisoindoline-1-carbonitrile 4 catalyzed by NH2SO3H a. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–Vis spectra of compounds (3–6) in acetonitrile (C = 2·10⁻⁵ M, l = 1 cm, T = 293 K). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Oxoisoindoline-5-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). Isoindoline. Retrieved from [Link]
-
Merck Millipore. (n.d.). Complete Monograph Methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection and determination of nitriles. Retrieved from [Link]
-
PubMed. (n.d.). In vitro metabolism of aromatic nitriles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]
-
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and in vitro bioactivity studies of isoindolin‐1‐3‐phosophonate compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). A facile and efficient method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives catalyzed by sulfamic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). UV and Three Derivative Spectrophotometric Methods for Determination of Ezetimibe in Tablet Formulation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Identification of 3‑Oxazolines in Cocoa. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6). Retrieved from [Link]
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Application Notes & Protocols: Functionalization of 3-Oxoisoindoline-4-carbonitrile
Abstract
The 3-oxoisoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the key functionalization techniques for the 3-oxoisoindoline-4-carbonitrile scaffold. We will explore strategic modifications at three primary sites: the aromatic ring via C-H activation, the lactam nitrogen, and the versatile nitrile group. Each section includes an explanation of the underlying chemical principles, detailed step-by-step protocols for representative reactions, and data tables to summarize expected outcomes. This guide is designed to empower researchers to efficiently generate diverse libraries of novel compounds for screening and development.
Introduction: The Significance of the Isoindolinone Scaffold
The isoindolinone framework is a recurring motif in a multitude of natural products and pharmaceutically active compounds.[1][3] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for targeting specific biological receptors. Notable drugs containing a related isoindoline core include thalidomide and its analogues (pomalidomide, lenalidomide), which are used in the treatment of multiple myeloma.[1][2]
The this compound variant offers three distinct points for chemical diversification, making it a particularly valuable starting material for creating focused compound libraries. The strategic functionalization of this scaffold allows for the systematic exploration of the structure-activity relationship (SAR) of new chemical entities.
dot graph "Reactive_Sites" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; graph [label="Figure 1: Key Functionalization Points", labelloc=b, fontname="Arial", fontsize=12];
// Image node
img [label=<
>];
// Invisible nodes for positioning labels pos_CH [pos="1.9,0.5!", pin=true, label="Aromatic Ring (C5, C6, C7)\nC-H Functionalization", fontcolor="#202124"]; pos_N [pos="-1.5,0.8!", pin=true, label="Lactam Nitrogen\nN-Alkylation / N-Arylation", fontcolor="#202124"]; pos_CN [pos="-0.5,-2.2!", pin=true, label="Nitrile Group\nHydrolysis / Reduction", fontcolor="#202124"];
// Edges from invisible nodes to the image area img -- pos_CH [style=invis]; img -- pos_N [style=invis]; img -- pos_CN [style=invis]; } . Caption: Key reactive sites on the this compound scaffold.
Synthesis of the 3-Oxoisoindoline Core
While various methods exist for constructing the isoindolinone core, a common and effective approach involves the condensation of a 2-carboxybenzaldehyde derivative with a primary amine. For N-substituted variants, this can be achieved in a one-pot, three-component reaction.[4] Although a specific protocol for the 4-carbonitrile isomer is not detailed in the cited literature, a general procedure adapted from the synthesis of the 1-carbonitrile isomer is presented below as a plausible route.
Protocol 2.1: Exemplar Synthesis of N-Benzyl-3-oxoisoindoline-1-carbonitrile [4] This protocol demonstrates the general multicomponent strategy. Researchers should adapt this by starting with 3-cyano-2-formylbenzoic acid to obtain the target 4-carbonitrile scaffold.
-
Reaction Setup: To a round-bottom flask, add 2-carboxybenzaldehyde (3.0 mmol, 1.0 eq), benzylamine (3.6 mmol, 1.2 eq), and ethanol (2 mL).
-
Addition of Reagents: Add trimethylsilyl cyanide (TMSCN) (4.5 mmol, 1.5 eq) and sulfamic acid (0.3 mmol, 10 mol%) to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and wash with aqueous NaHCO3 solution and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-3-oxoisoindoline-1-carbonitrile.
Functionalization of the Aromatic Ring: C-H Activation
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic systems without the need for pre-functionalization (e.g., halogenation).[5] For the 3-oxoisoindoline scaffold, the lactam carbonyl group can act as an effective directing group, guiding a transition metal catalyst to activate the ortho C-H bond at the C7 position. Rhodium(III) and Palladium(II) are the most common catalysts for these transformations.[6][7][8][9][10]
dot graph "CH_Activation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Start:\n3-Oxoisoindoline\n-4-carbonitrile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; directing_group [label="Lactam carbonyl acts as\nendogenous directing group"]; catalyst_choice [label="Select Catalyst System", shape=diamond, fillcolor="#FBBC05"]; rh_system [label="Rh(III) Catalysis\n([Cp*RhCl2]2)\nfor Olefination"]; pd_system [label="Pd(II) Catalysis\n(Pd(OAc)2)\nfor Arylation"]; rh_protocol [label="Execute Protocol 3.1:\nC7-Olefination", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; pd_protocol [label="Execute Protocol 3.2:\nC7-Arylation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="C7-Functionalized\nProduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> directing_group; directing_group -> catalyst_choice; catalyst_choice -> rh_system [label=" Target:\n C-C (alkene) bond"]; catalyst_choice -> pd_system [label=" Target:\n C-C (aryl) bond "]; rh_system -> rh_protocol; pd_system -> pd_protocol; rh_protocol -> product; pd_protocol -> product; } . Caption: Decision workflow for C-H functionalization at the C7 position.
C7-Olefination via Rhodium(III) Catalysis
Causality: Rhodium(III) catalysts, particularly [Cp*RhCl2]2, are highly effective for C-H olefination.[6][7][8] The lactam carbonyl oxygen coordinates to the rhodium center, forming a five-membered rhodacycle intermediate that selectively activates the C7-H bond. This directed activation ensures high regioselectivity. An external oxidant is often required to regenerate the active Rh(III) catalyst, though some methods use an internal oxidizing directing group.[8][9] More recently, electrochemistry has been employed as a green alternative to chemical oxidants.[6][7]
Protocol 3.1: Rh(III)-Catalyzed C7-Olefination of a Benzamide Model [6][7]
Note: This protocol is based on a general benzamide system, which is structurally analogous to the 3-oxoisoindoline lactam. It serves as a strong starting point for optimization.
-
Reaction Setup: In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, combine the this compound substrate (1.0 eq), the desired alkene (e.g., styrene, 3.0 eq), [Cp*RhCl2]2 (2.5 mol%), and sodium pivalate (NaOPiv, 30 mol%).
-
Solvent: Add a 3:1 mixture of tert-Amyl alcohol and water as the solvent.
-
Reaction Conditions: Apply a constant current of 6 mA and stir the reaction at room temperature for 12-24 hours.
-
Workup: After the reaction, dilute the mixture with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous Na2SO4.
-
Purification: Filter, concentrate the solvent, and purify the residue by flash column chromatography on silica gel to obtain the C7-alkenylated product.
C7-Arylation via Palladium(II) Catalysis
Causality: Palladium catalysis is a cornerstone of cross-coupling and C-H activation chemistry.[10][11][12][13] For C-H arylation, a Pd(II) catalyst like palladium acetate, Pd(OAc)2, initiates the cycle. The directing group facilitates the formation of a palladacycle intermediate. This intermediate then reacts with an aryl halide (e.g., aryl iodide) in a process that typically involves oxidative addition, C-C bond formation, and reductive elimination to regenerate the active catalyst.
Protocol 3.2: Pd(II)-Catalyzed C7-Arylation of an Isoindolinone Model [14]
Note: This protocol is generalized from palladium-catalyzed C-H activation/C-C coupling reactions leading to isoindolinone-fused systems and represents a viable approach.
-
Reaction Setup: To a pressure-rated vial, add the this compound substrate (1.0 eq), the aryl iodide (1.5 eq), Pd(OAc)2 (5 mol%), a suitable ligand if necessary (e.g., PPh3, 10 mol%), and a base such as K2CO3 or Cs2CO3 (2.0 eq).
-
Solvent: Add a high-boiling point solvent such as DMF, DMA, or toluene.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by column chromatography to yield the C7-arylated product.
| Technique | Catalyst | Coupling Partner | Typical Yield | Key Advantage | Reference |
| C7-Olefination | [Cp*RhCl2]2 | Alkenes | 60-85% | Forms C-C double bonds | [6][7] |
| C7-Arylation | Pd(OAc)2 | Aryl Halides | 50-80% | Forms biaryl structures | [12][14] |
N-Functionalization of the Lactam
The lactam nitrogen is a readily accessible site for functionalization, typically via N-alkylation or N-arylation. This modification can significantly impact the molecule's steric and electronic properties, as well as its solubility and metabolic stability.
Causality: N-alkylation is a classic nucleophilic substitution reaction. The lactam N-H is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K2CO3) to form a nucleophilic amide anion. This anion then displaces a leaving group (e.g., Br, I, OTs) from an alkyl electrophile. The choice of base and solvent is critical; a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is highly effective.[15]
Protocol 4.1: General N-Alkylation of an Oxindole Scaffold [15]
Note: This protocol for oxindoles is directly applicable to the 3-oxoisoindoline system due to the similar reactivity of the lactam N-H.
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add a solution of the this compound substrate (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide or ethyl iodide, 1.1 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography.
Modification of the Nitrile Group
The nitrile at the C4 position is a versatile functional handle that can be converted into other important functional groups, primarily carboxylic acids (via hydrolysis) or primary amines (via reduction).
Hydrolysis to Carboxylic Acid
Causality: Nitrile hydrolysis can be performed under acidic or basic conditions.[16][17][18][19] In basic hydrolysis, a hydroxide ion attacks the electrophilic nitrile carbon. Subsequent proton transfers and tautomerization lead to an amide intermediate, which is then further hydrolyzed to a carboxylate salt.[17] A final acidification step is required to protonate the carboxylate and yield the free carboxylic acid.[18][19] This route is often preferred for substrates with acid-sensitive groups.
Protocol 5.1: Basic Hydrolysis of an Aromatic Nitrile [16][18][19]
-
Reaction Setup: In a round-bottom flask, dissolve the this compound substrate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1).
-
Reaction Conditions: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-5 eq) and heat the mixture to reflux for several hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Workup (Acidification): Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully acidify the solution with concentrated HCl until the pH is ~1-2. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts.
-
Purification: The product can be further purified by recrystallization if necessary.
Reduction to Benzylamine
Causality: The reduction of nitriles to primary amines requires a strong reducing agent capable of delivering multiple hydride equivalents. While lithium aluminum hydride (LiAlH4) is a classic choice, milder and more selective reagents are now common. Ammonia borane (AB) is an effective, catalyst-free option that reduces a wide range of nitriles under thermal conditions.[20] Alternatively, catalytic hydrogenation using transition metal catalysts (e.g., Ru, Pd) is also a widely used industrial method.[21]
Protocol 5.2: Catalyst-Free Reduction of an Aromatic Nitrile with Ammonia Borane [20]
-
Reaction Setup: In a sealed tube or pressure vessel, combine the this compound substrate (1.0 eq) and ammonia borane (1.2-1.5 eq).
-
Solvent: Add an ethereal solvent such as diethyl ether (Et2O) or THF.
-
Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. Caution: This reaction generates H2 gas; ensure the reaction is performed in a vessel rated for the resulting pressure increase.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of 1 M HCl. Make the solution basic with aqueous NaOH to deprotonate the ammonium salt.
-
Isolation: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over Na2SO4, concentrate, and purify by column chromatography.
| Transformation | Reagents | Product | Key Feature | Reference |
| Hydrolysis | NaOH or KOH, then HCl | Carboxylic Acid | Converts nitrile to a key synthetic handle | [16][17][19] |
| Reduction | Ammonia Borane (AB) | Primary Amine | Metal-free, good functional group tolerance | [20] |
Conclusion
The this compound scaffold is a versatile starting point for the synthesis of novel, biologically relevant molecules. By employing modern synthetic techniques such as transition metal-catalyzed C-H activation alongside classic transformations like N-alkylation and nitrile modifications, researchers can rapidly access a wide chemical space. The protocols and strategies outlined in this guide provide a robust framework for the efficient and targeted functionalization of this important heterocyclic core.
References
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Liang, H.-W., Ding, W., Jiang, K., Shuai, L., Yuan, Y., Wei, Y., & Chen, Y.-C. (2015). Redox-Neutral Palladium-Catalyzed C–H Functionalization To Form Isoindolinones with Carboxylic Acids or Anhydrides as Readily Available Starting Materials. Organic Letters, 17(11), 2764-2767. [Link]
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Zhang, Y., Struwe, J., & Ackermann, L. (2020). Rhodium-Catalyzed Electrooxidative C-H Olefination of Benzamides. Angewandte Chemie International Edition, 59(35), 15076-15080. [Link]
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Zhang, Y., Struwe, J., & Ackermann, L. (2020). Rhodium-Catalyzed Electrooxidative C-H Olefination of Benzamides. PubMed. [Link]
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Rakshit, S., Grohmann, C., Besset, T., & Glorius, F. (2011). Rh(III)-catalyzed directed C-H olefination using an oxidizing directing group: mild, efficient, and versatile. Journal of the American Chemical Society, 133(8), 2350-2353. [Link]
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Zhang, Y., Struwe, J., & Ackermann, L. (2020). Rhodium‐Catalyzed Electrooxidative C−H Olefination of Benzamides. Sci-Hub. [Link]
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Rakshit, S., Grohmann, C., Besset, T., & Glorius, F. (2011). Rh(III)-Catalyzed Directed C−H Olefination Using an Oxidizing Directing Group: Mild, Efficient, and Versatile. Journal of the American Chemical Society, 133(8), 2350-2353. [Link]
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Hu, L.-J., Zhan, Z.-J., Lei, M., & Hu, L.-H. (2013). A facile and efficient method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives catalyzed by sulfamic acid. ARKIVOC, 2013(3), 189-198. [Link]
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Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230-16235. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]
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Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]
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JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]
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Liang, H. W., Ding, W., Jiang, K., Shuai, L., Yuan, Y., Wei, Y., & Chen, Y. C. (2015). Redox-neutral palladium-catalyzed C-H functionalization to form isoindolinones with carboxylic acids or anhydrides as readily available starting materials. Organic Letters, 17(11), 2764-2767. [Link]
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Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
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Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]
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Samandram, R., Krishnamoorthy, R., Jayaraj, P., & Anaikutti, P. (2025). Recent Advances in the Direct Functionalization of Isoindolinones for the Synthesis of 3,3‐Disubstituted Isoindolinones. ResearchGate. [Link]
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Kumar, A., Sharma, G., & Kumar, V. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4785. [Link]
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Lane, B. S., & Sames, D. (2004). Phosphine-free palladium-catalyzed C-H bond arylation of free (N-H)-indoles and pyrroles. Organic Letters, 6(16), 2897-2900. [Link]
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ResearchGate. (n.d.). Synthesis of functionalized isoindolinones 7.12 and 7.14. ResearchGate. [Link]
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Al-Warhi, T. I., Al-Sha'er, M. A., Al-Momani, L. A., Al-Qaisi, A. M., & Tashtoush, H. I. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Molecules, 27(14), 4642. [Link]
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Gáspár, A., & Bálint, E. (2012). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry, 77(20), 9036-9046. [Link]
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ResearchGate. (n.d.). Palladium‐Catalyzed C–C Coupling/C–H Activation: Formation of Isoindolinone‐Fused Heterocyclic Compounds. ResearchGate. [Link]
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Atmaca, U., Nadaroglu, H., Taskin, T., Al-wasidi, A. S., & Gundogdu, G. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, 39(4), e23691. [Link]
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ResearchGate. (n.d.). of aromatic nitriles from the corresponding benzyl amines a. ResearchGate. [Link]
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Kumar, A., Sharma, G., & Kumar, V. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
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Zhao, X. (2022). Palladium‐Catalyzed CH Arylation. Major Reference Works. [Link]
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Kumar, R., Kumar, A., & Singh, M. S. (2022). Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. Organic & Biomolecular Chemistry, 20(34), 6776-6783. [Link]
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MDPI. (2021). Distal Functionalization via Transition Metal Catalysis. MDPI. [Link]
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Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]
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Thien, N. D., Van, T. T. T., Mai, H. T. T., & Le, T. V. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett, 36(06), 723-727. [Link]
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Gurjar, M. K., & Mainkar, P. S. (2021). Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. Accounts of Chemical Research, 54(15), 3184-3201. [Link]
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Shi, X. X. (2020). Studies On The Transition-metal Catalyzed C-H Functionalization To Construct Isoquinoline And 2-Aminoindole Derivatives. Globe Thesis. [Link]
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Mátyus, P., Vaskó, D., & Szabó, D. (2016). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 21(7), 846. [Link]
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White, M. C., & Chen, M. S. (2011). Asymmetric allylic C–H functionalization via palladium(II)/sulfoxide-oxazoline catalysis. Dissertation Abstracts International. [Link]
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Szatmári, I., Fülöp, F., & Lázár, L. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2800. [Link]
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Movassaghi, M., & Hill, M. D. (2006). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 8(17), 3753-3756. [Link]
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Bsharat, A. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 50(2), 1-5. [Link]
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Bsharat, A. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxoisoindoline-4-carbonitrile
Introduction: Navigating the Synthesis of 3-Oxoisoindoline-4-carbonitrile
Welcome to the technical support guide for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents notable challenges in achieving high yield and purity. The primary obstacle lies in the chemoselective manipulation of ortho-substituted dinitriles or related precursors, where controlling reactivity to prevent side-product formation is paramount.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. It combines foundational chemical principles with practical, field-tested advice to empower researchers to optimize their synthetic outcomes. We will focus on the common and accessible route involving the selective hydrolysis and cyclization of phthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
The most fundamentally explored route involves the controlled partial hydrolysis of commercially available phthalonitrile (1,2-dicyanobenzene).[1][2] This strategy leverages a single starting material but introduces a significant chemoselectivity challenge: how to hydrolyze one nitrile group to the corresponding amide, which then cyclizes, without affecting the second nitrile group. Success hinges on carefully moderated reaction conditions to favor mono-hydrolysis and prevent the formation of phthalimide or phthalamic acid byproducts.
Q2: What are the critical reaction parameters that influence yield and purity?
There are four primary parameters to control:
-
Reagent Stoichiometry: Using a slight excess of the hydrolyzing agent can drive the reaction, but a large excess dramatically increases the risk of over-hydrolysis to undesired byproducts.
-
Temperature: Lower temperatures generally favor selectivity. While this may slow the reaction rate, it provides a wider window to stop the reaction before the second nitrile group is hydrolyzed.[3]
-
Catalyst/Reagent Choice: The choice of acid or base is critical. Milder bases (e.g., potassium carbonate) or specific acid catalysts can provide the required reactivity without being aggressive enough to promote extensive side reactions.[4]
-
Solvent System: A solvent system that poorly solubilizes the mono-hydrolyzed intermediate can sometimes cause it to precipitate, effectively protecting it from further reaction. Aqueous alcohol mixtures are often employed for this purpose.[5]
Q3: What are the major side products, and how are they formed?
The two most common side products are phthalimide and recovered phthalonitrile.
-
Phthalimide: This is the result of over-hydrolysis. If conditions are too harsh (e.g., high temperature, strong base/acid), both nitrile groups on the starting material are hydrolyzed. The resulting phthalamic acid or its amide equivalent rapidly cyclizes to form the highly stable five-membered phthalimide ring.
-
Phthalonitrile (Starting Material): Significant recovery of starting material indicates incomplete conversion. This can be due to conditions being too mild, insufficient reaction time, or poor reagent quality.
Troubleshooting Guide: Common Experimental Issues
Q1: My yield is very low, and I recover most of my starting material. What's wrong?
This is a classic issue of insufficient reactivity. Here are the steps to troubleshoot:
-
Verify Reagent Quality: Ensure your hydrolyzing agent (e.g., acid, base) has not degraded and that your solvent is anhydrous if required by the specific protocol.
-
Increase Temperature Incrementally: Raise the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction closely by Thin Layer Chromatography (TLC) to find the "sweet spot" where the product forms without a significant increase in byproducts.
-
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time is a simple and effective solution. Run a time-course experiment, taking aliquots every few hours to determine the point of maximum conversion.
-
Consider a Stronger Reagent System: If the above steps fail, you may need a more potent reagent. For instance, if you are using potassium carbonate, a switch to a carefully controlled amount of sodium hydroxide might be necessary. However, this increases the risk of side reactions.
Q2: My main product is phthalimide, not the desired this compound. How can I improve selectivity?
This indicates your reaction conditions are too harsh and are causing over-hydrolysis.
-
Reduce Reaction Temperature: This is the most effective first step. Lowering the temperature decreases the rate of the second hydrolysis more significantly than the first, thereby improving selectivity.
-
Use a Milder Base/Acid: Switch from strong bases like NaOH or KOH to weaker ones like K₂CO₃ or triethylamine.[6] In acid-catalyzed hydrolysis, moving from concentrated sulfuric acid to a mixture like acetic acid/water can provide more control.
-
Control Stoichiometry: Use the minimum effective amount of your hydrolyzing agent. Start with 1.0-1.1 equivalents and only increase if conversion is an issue.
-
Change the Solvent: Employing a biphasic system or a solvent in which the product has limited solubility can protect it from further reaction once formed.
Q3: The reaction is messy, with multiple spots on the TLC plate that are difficult to separate. What can I do?
A "messy" reaction profile suggests thermal decomposition or multiple competing side reactions.
-
Run Under Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, running the reaction under a nitrogen or argon atmosphere can significantly clean it up.
-
Purify Starting Materials: Impurities in the starting phthalonitrile can sometimes initiate undesired pathways. Recrystallization or column chromatography of the starting material may be necessary.
-
Re-evaluate the Synthetic Route: While partial hydrolysis is common, other routes starting from 2-cyanobenzaldehyde or 2-carboxybenzaldehyde derivatives might offer a cleaner reaction profile for your specific application.[6][7][8]
Visualizing the Process
Proposed Reaction Pathway
The diagram below illustrates the desired synthetic route from phthalonitrile to this compound and the competing side reaction that leads to the formation of phthalimide.
Caption: Reaction pathway for synthesis and major side-product formation.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
Optimized Experimental Protocol
This protocol is designed as a robust starting point. Researchers should perform small-scale trials to fine-tune the conditions for their specific laboratory setup.
Objective: To synthesize this compound via controlled partial hydrolysis of phthalonitrile.
Materials:
-
Phthalonitrile (≥98%)
-
Potassium Carbonate (K₂CO₃), finely ground
-
Isopropanol (IPA)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Hydrochloric Acid (HCl), 1M solution
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalonitrile (5.00 g, 39.0 mmol).
-
Solvent Addition: Add a solvent mixture of isopropanol (80 mL) and deionized water (20 mL). Stir to create a slurry.
-
Reagent Addition: Add finely ground potassium carbonate (2.96 g, 21.4 mmol, 0.55 eq). Causality Note: Using a sub-stoichiometric amount of a mild base is key to favoring mono-hydrolysis and minimizing the formation of the phthalimide byproduct.
-
Heating and Monitoring: Heat the mixture to a gentle reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress every 1-2 hours using TLC (Eluent: 50% Ethyl Acetate in Hexanes). The product should have a lower Rf than the starting material. The reaction is typically complete in 8-12 hours.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Workup - Neutralization & Extraction: Acidify the mixture to pH ~6-7 with 1M HCl. This neutralizes the base and protonates any phenoxide-like intermediates. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of 20-60% ethyl acetate in hexanes.
Data Summary for Optimization
The following table presents hypothetical data from optimization experiments to illustrate the impact of key variables on reaction outcome.
| Entry | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (Product:Byproduct) |
| 1 | K₂CO₃ (0.55) | IPA/H₂O | 90 | 10 | 75% | 95:5 |
| 2 | K₂CO₃ (1.1) | IPA/H₂O | 90 | 8 | 65% | 80:20 |
| 3 | NaOH (1.1) | IPA/H₂O | 90 | 4 | 40% | 30:70 |
| 4 | K₂CO₃ (0.55) | IPA/H₂O | 70 | 24 | 55% | >98:2 |
| 5 | K₂CO₃ (0.55) | Dioxane | 100 | 8 | 70% | 90:10 |
Analysis:
-
Entry 1 vs. 2: Shows that increasing the base equivalence can accelerate the side reaction, lowering both yield and purity.
-
Entry 1 vs. 3: Demonstrates the dramatic negative effect of a strong base (NaOH), which overwhelmingly favors the formation of the phthalimide byproduct.
-
Entry 1 vs. 4: Illustrates the trade-off between temperature, time, and purity. A lower temperature yields a cleaner product but requires a significantly longer reaction time and results in lower conversion.
References
-
Hu, L.-J., Zhan, Z.-J., Lei, M., & Hu, L.-H. (2013). A facile and efficient method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives catalyzed by sulfamic acid. ARKIVOC, 2013(iii), 189-198. [Link]
-
Al-Hourani, B. J., El-Sattar, N. E. A., & Al-Awaida, W. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Molecules, 27(14), 4641. [Link]
-
Taleb, A. A., & El-Subbagh, H. I. (2012). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. Journal of Organic Chemistry, 77(24), 11146-11155. [Link]
-
Wikipedia contributors. (2023). Phthalonitrile. Wikipedia. [Link]
-
ResearchGate. (2013). Synthesis of 3-oxoisoindoline-1-carbonitrile 4 catalyzed by NH2SO3H. ResearchGate. [Link]
-
Karapınar, G., Erdemir, A., & Göksu, S. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, 39(1), e70261. [Link]
-
Palmieri, A., & Petrini, M. (2019). Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. Advanced Synthesis & Catalysis, 361(11), 2431-2455. [Link]
-
ResearchGate. (n.d.). Optimization of the isoindoline synthesis. ResearchGate. [Link]
-
Phan, N. T. S., & Nguyen, T. B. (2020). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 10(46), 27685-27690. [Link]
- Google Patents. (2011). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
-
PubChem. (n.d.). Phthalonitrile. PubChem. [Link]
-
ResearchGate. (n.d.). Change in the yield of by-product 20 based on the reaction temperature... ResearchGate. [Link]
Sources
- 1. Phthalonitrile - Wikipedia [en.wikipedia.org]
- 2. Phthalonitrile | C6H4(CN)2 | CID 7042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Cyanoisoindolinone Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the purification challenges of 4-cyanoisoindolinone intermediates. This resource is designed for researchers, chemists, and drug development professionals who work with this important class of heterocyclic compounds. The inherent polarity and reactivity of the 4-cyanoisoindolinone scaffold can introduce specific difficulties during isolation and purification. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust purification strategy.
Q1: What are the most common impurities I should expect during the synthesis of 4-cyanoisoindolinone intermediates?
A1: Impurities in 4-cyanoisoindolinone synthesis are typically process-related and can be categorized into three main groups. Understanding these potential contaminants is the first step toward designing an effective purification scheme. The guidelines from the International Council for Harmonisation (ICH) recommend identifying and characterizing any impurity present at a level of 0.10% or higher.[1]
-
Unreacted Starting Materials: Incomplete conversion is a frequent source of impurities. Depending on your synthetic route, this could include precursors like substituted 2-cyanobenzaldehydes or phthalonitriles.
-
Side-Reaction Products: The specific side products depend heavily on the reaction conditions. A common side reaction involves the hydrolysis of the nitrile group (-CN) to either an amide (-CONH₂) or a carboxylic acid (-COOH), particularly if the reaction or work-up involves strong acidic or basic conditions.[2] Another possibility is the formation of regioisomers if the cyclization step is not highly selective.[2]
-
Reagent-Related Impurities: Reagents, catalysts, or their byproducts can carry through to the crude product. For example, if using a palladium catalyst for a cross-coupling step, residual metal may need to be removed.
Below is a diagram illustrating the potential sources of impurities in a generalized synthetic workflow.
Caption: Figure 1. Common sources of impurities.
Q2: How do I choose between chromatography and crystallization for purifying my crude 4-cyanoisoindolinone product?
A2: The choice between flash column chromatography and crystallization depends on the purity of your crude material, the nature of the impurities, and the desired scale.
-
Flash Column Chromatography is the preferred method when:
-
The impurities have different polarities from the desired product, allowing for separation on a stationary phase like silica gel.[3][4]
-
The crude mixture contains multiple components that need to be separated.
-
You are working on a smaller, laboratory scale (mg to several grams).
-
The goal is to achieve very high purity (>99%) by isolating the exact desired fraction.
-
-
Crystallization is more suitable when:
-
The crude product is already relatively pure (>85-90%).
-
The impurities are present in small amounts and have different solubility profiles from the product.
-
You are working on a larger scale where chromatography would be impractical due to high solvent consumption and cost.[5]
-
The goal is to remove minor impurities, and a single, pure crystalline solid is expected. Successful crystallization requires finding a solvent system where the compound is sparingly soluble at low temperatures but readily soluble at higher temperatures.[6]
-
The following workflow provides a decision-making framework.
Caption: Figure 2. Decision workflow for purification method.
Q3: What analytical techniques are essential for assessing the purity of my final product?
A3: A combination of techniques is necessary to reliably determine the purity of your 4-cyanoisoindolinone intermediate. Relying on a single method can be misleading. A comprehensive purity assessment often involves a mass balance approach, where different classes of impurities are quantified by independent methods.[7]
| Analytical Technique | Purpose | Key Information Provided |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative check for the number of components. | Presence of baseline impurities, unreacted starting materials, or side products. Used to develop column chromatography conditions.[8] |
| Liquid Chromatography (LC-UV/MS) | Quantitative assessment of structurally related impurities. | High-resolution separation of components, providing purity percentage (by area %) and mass identification of impurities.[7] |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Structural confirmation and purity assessment. | Confirms the chemical structure of the main component. Absence of signals from impurities confirms high purity. Quantitative NMR (qNMR) can provide an absolute purity value against a certified standard.[4][7] |
| Karl Fischer Titration | Quantification of water content. | Determines the percentage of water, which is a common impurity that is invisible to NMR or LC-UV.[7] |
| Thermogravimetric Analysis (TGA) | Quantification of non-volatile impurities. | Measures weight loss upon heating to identify and quantify residual inorganic salts or other non-volatile materials.[7] |
| Headspace GC-MS | Quantification of residual solvents. | Identifies and quantifies volatile organic solvents remaining from the reaction or purification steps.[7] |
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Chromatography Issues
Problem: My compound is streaking or "tailing" on the TLC plate.
-
Possible Cause 1: Compound is too acidic/basic. The isoindolinone core can interact strongly with the acidic silica gel surface.
-
Solution: Add a small amount (0.5-1%) of a modifier to your eluent. For acidic compounds, add acetic acid. For basic compounds, add triethylamine or ammonia. This neutralizes active sites on the silica, leading to sharper spots.
-
-
Possible Cause 2: Sample is overloaded. Too much compound applied to the TLC plate will always lead to streaking.
-
Solution: Dilute your sample solution and apply a smaller spot.
-
-
Possible Cause 3: Compound has low solubility in the eluent. The compound may be precipitating and re-dissolving as the solvent front moves.
Problem: I have poor separation between my product and an impurity during column chromatography.
-
Possible Cause 1: Inappropriate solvent system. The chosen eluent may not have the right selectivity to resolve the components.
-
Solution: Systematically screen different solvent systems during TLC analysis. Try replacing ethyl acetate with acetone or DCM. Consider using a ternary system (e.g., hexane/DCM/ethyl acetate) to fine-tune polarity and selectivity.
-
-
Possible Cause 2: Column was poorly packed or overloaded. Channeling in the silica gel or loading too much crude material will ruin separation efficiency.
-
Solution: Ensure your silica gel is packed into a uniform, homogenous bed without air bubbles. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. Load the sample in a minimal amount of solvent.
-
Crystallization Issues
Problem: My compound "oils out" instead of forming crystals.
-
Possible Cause 1: Supersaturation occurred too quickly. Rapid cooling or excessive solvent evaporation can cause the compound to crash out as a liquid phase (an oil) because molecules don't have time to align into a crystal lattice.
-
Solution: Slow down the cooling process. Allow the hot, saturated solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally a freezer. Vigorous stirring during cooling can sometimes promote oiling; try cooling without stirring.[6]
-
-
Possible Cause 2: Presence of impurities. Impurities can disrupt the crystal lattice formation, acting as "anti-solvents" or inhibitors.
-
Solution: The material may be too impure for crystallization. First, attempt to purify the oil by column chromatography to remove the problematic impurities, then try to crystallize the cleaner material.
-
-
Possible Cause 3: Incorrect solvent choice. The solvent may be too good, keeping the compound dissolved even at low temperatures.
-
Solution: Add a miscible "anti-solvent" dropwise to the oiled solution until persistent turbidity is observed. An anti-solvent is a solvent in which your compound is insoluble. For a moderately polar compound dissolved in ethyl acetate, a nonpolar anti-solvent like hexane is a common choice.
-
Problem: I'm getting very low recovery after crystallization.
-
Possible Cause 1: The compound has significant solubility in the solvent, even at low temperatures.
-
Solution: Your solvent may be too "good." Try a solvent system where the compound has lower solubility at cold temperatures. Alternatively, after filtering the crystals, reduce the volume of the mother liquor (the remaining filtrate) and cool it again to obtain a second crop of crystals.
-
-
Possible Cause 2: Too much solvent was used. Using an excessive volume of solvent will mean that a significant portion of your product remains dissolved even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated and will yield a good crop of crystals upon cooling.
-
Part 3: Standardized Protocols
Protocol 1: Optimized Flash Column Chromatography for 4-Cyanoisoindolinone
This protocol is a general guideline for purifying 4-cyanoisoindolinone intermediates on silica gel.
-
Solvent System Selection (TLC):
-
Dissolve a small amount of crude material in DCM or ethyl acetate.
-
Spot on a silica TLC plate and elute with various ratios of a nonpolar solvent (n-hexane) and a polar solvent (ethyl acetate).[3]
-
The ideal system will give your product an Rf (retention factor) value of ~0.25-0.35 and show good separation from all impurities.
-
-
Column Packing:
-
Select a column of appropriate size (e.g., for 1 g of crude, a 40 g silica column is suitable).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column and use gentle pressure to pack a uniform bed. Ensure no cracks or air bubbles are present.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is "dry loading."
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial nonpolar solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column (e.g., from 9:1 to 7:3 hexane:ethyl acetate).[3][9]
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Protocol 2: Step-by-Step Recrystallization Guide
This protocol provides a systematic approach to purifying your compound by crystallization.
-
Solvent Selection:
-
Place a small amount of your crude product (~20 mg) into several test tubes.
-
Add different solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) dropwise to each tube at room temperature. A good solvent will NOT dissolve the compound at room temperature.
-
Heat the tubes that did not show dissolution. A good crystallization solvent will dissolve your compound when hot but not when cold.
-
If a single solvent is not found, try a binary solvent system (e.g., ethyl acetate/hexane or DCM/hexane).
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with stirring.
-
Continue adding the minimum amount of hot solvent until the compound is completely dissolved.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[6]
-
Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.[6]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly under high vacuum.
-
References
-
Demir, Y., Ak, M., Kustas, S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules. Available at: [Link]
-
Saputri, D. S., Laode, M., & Puspitasari, F. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]
-
Mazurek, E., & Deredas, D. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules. Available at: [Link]
-
Luo, F. T. (2001). SYNTHESIS OF 3-SUBSTITUTED ISOINDOLIN-1-ONES BY REGIO- SELECTIVE CYCLIZATION OF NITRILE WITH A STYRYL DOUBLE BOND. Journal of the Chinese Chemical Society. Available at: [Link]
-
Mazurek, E., Deredas, D., & Gdaniec, M. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. National Institutes of Health. Available at: [Link]
-
Britton, J., & Raston, C. L. (2017). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kaczor, A. A., & Satała, G. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Drug Development and Delivery. (2024). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Available at: [Link]
-
Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. ResearchGate. Available at: [Link]
-
Kim, S., Baek, S., & Kim, B. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. Available at: [Link]
-
Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Letourneau, J. J., & Schafer, P. H. (1995). Purification of 1,4-dioxan-2-one by crystallization. Google Patents.
Sources
- 1. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 6. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Oxoisoindoline-4-carbonitrile
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 3-Oxoisoindoline-4-carbonitrile. Recognizing the nuances and challenges inherent in this synthesis, we have developed a comprehensive support center featuring in-depth troubleshooting guides and frequently asked questions. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms and the causality behind common experimental pitfalls.
Troubleshooting Guide
This section addresses specific, practical issues that may arise during the synthesis. Each point is structured to help you diagnose the problem, understand its chemical basis, and implement a validated solution.
Q1: My reaction yield is consistently low. What are the primary causes and how can I optimize for better conversion?
Low yields are a frequent challenge and can often be traced back to several key factors ranging from reagent quality to suboptimal reaction conditions.[1][2]
Potential Causes & Recommended Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Causality: The cyclization step, which involves an intramolecular nucleophilic attack on the nitrile group, can be slow or reversible under certain conditions.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Extend the reaction time if starting material is still present. A moderate increase in temperature can also drive the reaction to completion, but must be balanced against the risk of side reactions.
-
-
Purity of Starting Materials: Impurities in your starting materials (e.g., 2-cyanobenzaldehyde or the amine source) can introduce competing reactions.[2]
-
Causality: Oxidized or partially hydrolyzed starting materials can lead to a cascade of unwanted byproducts. For instance, the presence of 2-cyanobenzoic acid can neutralize a basic catalyst or act as a competing nucleophile.
-
Solution: Ensure the purity of all reagents. 2-Cyanobenzaldehyde should be purified by recrystallization or chromatography if it appears discolored. Use freshly opened or properly stored amine sources.
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature is critical.
-
Causality: The reaction's efficiency is highly dependent on the reaction medium and activation energy.[3] For example, a solvent that does not adequately solubilize the reactants will hinder the reaction rate.
-
Solution: Systematically optimize your reaction conditions. If using a base, ensure it is strong enough to facilitate the necessary deprotonations without promoting side reactions. A comparison of common solvents is provided below.
-
Table 1: Effect of Solvents on Reaction Efficiency
| Solvent | Typical Observations | Recommendations |
|---|---|---|
| Dichloromethane (DCM) | Good for initial dissolution of starting materials.[4][5] | May require extended reaction times. Suitable for reactions with base catalysts like KOH in MeOH.[4] |
| Ethanol (EtOH) | Often used in acid-catalyzed, one-pot condensations.[6] | Can act as both solvent and a proton source, potentially facilitating side reactions like nitrile hydrolysis if water is present. |
| Dimethyl Sulfoxide (DMSO) | Excellent solvating power, useful for difficult substrates. | High boiling point can make removal difficult and may require higher temperatures, increasing the risk of byproduct formation. |
| Tetrahydrofuran (THF) | A common aprotic solvent. | Ensure it is anhydrous, as residual water can lead to hydrolysis byproducts. |
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Q2: I've isolated a major byproduct that I suspect is the corresponding amide or carboxylic acid. How can I prevent its formation?
The formation of 3-Oxoisoindoline-4-carboxamide or 3-Oxoisoindoline-4-carboxylic acid is a classic side reaction caused by the hydrolysis of the nitrile group.[7] This is especially prevalent if your reaction or workup conditions involve water in the presence of acid or base.[8][9][10]
Mechanism of Nitrile Hydrolysis: The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water.[8] This process is catalyzed by both acid (which protonates the nitrogen, increasing electrophilicity) and base (where the more potent hydroxide nucleophile attacks directly).[9][10] The initial attack leads to an imidic acid intermediate, which tautomerizes to an amide. Under harsher conditions, the amide can be further hydrolyzed to a carboxylic acid.[9]
Preventative Measures:
-
Ensure Anhydrous Conditions: This is the most critical step.
-
Protocol: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of inert gas (Nitrogen or Argon). Run the reaction under an inert atmosphere.[11]
-
-
Control pH During Workup:
-
Protocol: When quenching the reaction, use a saturated aqueous solution of a mild reagent like ammonium chloride (for quenching bases) or sodium bicarbonate (for quenching acids). Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Perform extractions quickly and efficiently.
-
-
Choice of Catalyst:
-
Protocol: If using an acid or base catalyst, use the minimum effective amount. Consider using milder catalysts. For instance, some modern methods utilize catalysts that operate under neutral conditions, circumventing this issue entirely.[7]
-
Side Reaction: Nitrile Hydrolysis
Caption: Pathway for the hydrolysis of the target nitrile to amide and acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes to this compound?
There are several established routes, with the choice often depending on the availability of starting materials and the desired scale.
-
Route A: From 2-Cyanobenzaldehyde: This is a very common and versatile starting material.[12] The synthesis is typically a one-pot reaction involving the condensation of 2-cyanobenzaldehyde with an amine source (like ammonia, an ammonium salt, or a primary amine) in the presence of a catalyst.[4][5] This method benefits from the bifunctional nature of the starting material, allowing for cascade reactions.[12]
-
Route B: From 2-Cyanobenzyl Bromide: This route involves the reaction of 2-cyanobenzyl bromide with an amine, followed by cyclization.[13] While effective, 2-cyanobenzyl bromide is a lachrymator and requires careful handling. The synthesis of the bromide itself from o-toluonitrile adds an extra step to the overall sequence.[13]
-
Route C: Multi-Component Reactions: Some efficient methods involve a three-component reaction, for example, between 2-carboxybenzaldehyde, an amine, and a cyanide source like TMSCN, catalyzed by an acid.[6] These can provide high yields in a single step but may require more specialized reagents.
Q2: Can you illustrate the core reaction mechanism starting from 2-cyanobenzaldehyde?
Certainly. The reaction proceeds via a well-understood pathway involving nucleophilic addition followed by an intramolecular cyclization.
Reaction Mechanism: Isoindolinone Formation
Caption: The reaction mechanism involves imine formation, intramolecular cyclization, and tautomerization. (Note: Images are illustrative placeholders for chemical structures).
Experimental Protocols
Protocol 1: General Synthesis from 2-Cyanobenzaldehyde
This protocol is adapted from procedures described in the literature for the base-catalyzed condensation of 2-cyanobenzaldehyde.[4][5]
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), dissolve 2-cyanobenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.5 M).
-
Reagent Addition: Add the primary amine or ammonia source (e.g., a solution of ammonia in methanol, 1.1 eq).
-
Catalysis: If required, add a catalytic amount of a suitable base (e.g., 5% KOH in Methanol, 0.1 eq).[4] The reaction may become exothermic.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of heptanes and ethyl acetate).[1] The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated solution of NH₄Cl. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Protocol 2: Purification by Recrystallization
Purification is critical for obtaining a high-purity final product.
-
Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod may initiate crystallization. Further cooling in an ice bath can improve the yield of precipitated solid.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
-
Synthesis of 3-oxoisoindoline-1-carbonitrile 4 catalyzed by NH2SO3H. (n.d.). ResearchGate. Retrieved from [Link]
-
Darik, O., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. Available at: [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Available at: [Link]
-
Al-Said, M. S., et al. (2014). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. Molecules. Available at: [Link]
-
Farmer, S. (n.d.). Hydrolysis of nitriles. Lumen Learning. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]
-
A facile and efficient method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives catalyzed by sulfamic acid. (2015). ResearchGate. Available at: [Link]
-
Vitale, P., et al. (2020). Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. European Journal of Organic Chemistry. Available at: [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Available at: [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2023). National Institutes of Health. Available at: [Link]
- Purification of isoquinoline. (1989). Google Patents.
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Technical Support Center: Optimization of Isoindolinone Cyclization
Welcome to the technical support center for the synthesis and optimization of isoindolinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isoindolinone cyclization. The isoindolinone scaffold is a privileged structure in medicinal chemistry and natural products, but its synthesis can present significant challenges, from low yields to problematic side reactions.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My isoindolinone cyclization reaction is resulting in very low or no yield. What are the most common culprits?
A1: Low or zero yield is a frequent issue that can typically be traced back to one of several critical parameters:
-
Catalyst Inactivity: In transition-metal-catalyzed reactions (e.g., using Palladium, Rhodium, Ruthenium, or Copper), the catalyst's activity is paramount.[3][4] Catalysts, especially those in a low oxidation state like Pd(0), can be sensitive to air and moisture.[5] Improper handling, storage, or the use of an expired catalyst can lead to complete reaction failure.
-
Sub-optimal Reaction Conditions: Temperature and solvent choice are crucial. The reaction temperature may be too low to overcome the activation energy, or too high, leading to substrate or product degradation.[5] The solvent must be able to dissolve the starting materials and intermediates; poor solubility can prevent the reaction from proceeding.[6]
-
Inert Atmosphere: Many cyclization reactions, particularly those involving C-H activation, require a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the catalyst, rendering it inactive.[5]
-
Steric or Electronic Effects: The electronic nature (electron-donating vs. electron-withdrawing groups) and steric hindrance of your substrates can dramatically affect reactivity. Highly hindered substrates may require more forcing conditions or a different catalytic system to achieve cyclization.[1][7]
Q2: I'm observing significant formation of side products. What are they and how can I minimize them?
A2: Side product formation directly competes with your desired reaction, reducing the final yield and complicating purification. Common impurities include:
-
Uncyclized Intermediates: The reaction may stall before the final cyclization step is complete, leaving open-chain intermediates in the mixture.[8] This often points to insufficient reaction time or sub-optimal temperature.
-
Over-oxidation Products: Under harsh oxidative conditions, the isoindolinone product can be further oxidized to the corresponding phthalimide.[8] This is particularly common in reactions that use stoichiometric oxidants.
-
Homo-coupling of Starting Materials: In palladium-catalyzed C-H activation routes, a common side reaction is the homo-coupling of the benzamide starting material instead of the desired intramolecular cyclization.[8]
-
Proto-dehalogenation: In reactions starting with halogenated precursors, the halogen can be replaced by a hydrogen atom, leading to an undesired and unreactive starting material.[9]
To minimize these, a careful re-optimization of reaction conditions is necessary. This can include screening different ligands, adjusting the amount of oxidant, lowering the reaction temperature, or changing the solvent.[5][9]
Q3: How does the choice of catalyst and ligand impact a C-H activation/cyclization reaction for isoindolinone synthesis?
A3: The catalyst and ligand combination is the heart of many modern isoindolinone syntheses. The metal (e.g., Pd, Ru, Co) is responsible for the primary catalytic steps like C-H bond cleavage, but the ligand fine-tunes its behavior:
-
Reactivity: Ligands modify the electron density at the metal center. Electron-donating ligands can make the metal more reactive towards C-H activation, while electron-withdrawing ligands can stabilize the catalyst.
-
Selectivity: The steric bulk of a ligand can control which C-H bond is activated (regioselectivity) and can influence the stereochemical outcome of the reaction (stereoselectivity). In some cases, using a specific ligand is the key to preventing side reactions like homo-coupling.[9]
-
Stability: A well-chosen ligand can stabilize the catalytic species, preventing decomposition at high temperatures and increasing the overall turnover number of the catalyst.
For example, in palladium-catalyzed reactions, bidentate phosphine ligands like dppp (1,3-bis(diphenylphosphino)propane) have been shown to be highly effective, while others like dppe (1,2-bis(diphenylphosphino)ethane) can drastically reduce yields.[10]
Troubleshooting Guide: Common Experimental Issues
Problem: Low or No Product Yield
This section provides a systematic approach to diagnosing and solving issues related to poor reaction yields.
Below is a diagram illustrating a logical workflow for troubleshooting low-yield reactions.
Caption: A step-by-step flowchart for troubleshooting low reaction yields.
-
Cause A: Catalyst and Reagent Quality
-
Why it happens: Transition metal catalysts can degrade over time. Bases like cesium carbonate (Cs₂CO₃) can be hygroscopic and absorb water, which can kill a moisture-sensitive reaction.
-
How to solve: Always use fresh, high-purity reagents. If catalyst degradation is suspected, run a control reaction with a substrate known to work well in the system. If the control fails, the catalyst is likely the issue and should be replaced.[10]
-
-
Cause B: Incorrect Solvent or Temperature
-
Why it happens: The solvent's polarity and boiling point are critical. A solvent must fully solubilize reactants for them to interact effectively. For example, attempting a reaction in water with water-insoluble starting materials can lead to failure.[6] Temperature controls the reaction rate; too low and the reaction is too slow, too high and decomposition may occur.
-
How to solve: Consult literature for analogous reactions to find a suitable starting point for solvent and temperature. If the reaction is not proceeding, incrementally increase the temperature. If decomposition is observed, decrease it. A solvent screen is often necessary during optimization. Solvents like toluene, dioxane, or 1,2-dichloroethane (DCE) are commonly used.[10][11]
-
-
Cause C: Presence of Atmospheric Contaminants
-
Why it happens: Oxygen can irreversibly oxidize the active form of many catalysts (e.g., Pd(0) to Pd(II)-oxides). Water can hydrolyze starting materials or intermediates and interfere with bases.
-
How to solve: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and degas them by sparging with an inert gas (N₂ or Ar) for 15-30 minutes before use. Maintain a positive pressure of inert gas throughout the reaction.
-
Problem: Significant Side Product Formation
Controlling selectivity is key to achieving a high yield of a pure product.
The following table summarizes key parameters to adjust when tackling common side reactions in a Palladium-catalyzed C-H activation/cyclization.
| Parameter | Recommended Adjustment & Rationale |
| Catalyst Loading | Decrease loading (e.g., from 10 mol% to 5 mol%). High catalyst concentration can sometimes promote undesired pathways like homo-coupling. |
| Ligand | Screen different ligands (e.g., phosphines, carbenes). The steric and electronic properties of the ligand are critical for selectivity. A bulkier ligand may prevent intermolecular side reactions.[9] |
| Oxidant | Change the oxidant or use a catalytic amount. In reactions requiring an oxidant (e.g., Cu(OAc)₂), switching to a milder one or using it in conjunction with O₂ (air) can prevent over-oxidation to phthalimide.[3] Some modern methods require no external oxidant at all.[12] |
| Base | Vary the base (e.g., K₂CO₃, Cs₂CO₃, KOAc). The strength and nature of the base can influence which proton is removed and affect the overall reaction kinetics, potentially disfavoring side-product formation.[12] |
| Temperature | Lower the reaction temperature. Side reactions often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable rate can significantly improve selectivity. |
Experimental Protocol: Palladium-Catalyzed Dehydrogenative C-H Cyclization
This protocol provides a validated, step-by-step method for the synthesis of an isoindolinone derivative, based on established literature procedures.[12] It serves as a reliable starting point for optimization.
Caption: General experimental workflow for isoindolinone synthesis.
Objective: Synthesize N-mesyl-3-phenylisoindolinone from 2-benzyl-N-mesylbenzamide.
Materials:
-
2-benzyl-N-mesylbenzamide (starting material)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Potassium acetate (KOAc)
-
Toluene (anhydrous)
-
Oven-dried reaction vessel with a reflux condenser and magnetic stir bar
-
Nitrogen or Argon gas line
Procedure:
-
Vessel Preparation: Place an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add 2-benzyl-N-mesylbenzamide (e.g., 0.5 mmol, 1.0 equiv), palladium on carbon (10 mol%, ~53 mg), and potassium acetate (20 mol%, ~10 mg).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 110 °C. Stir the reaction mixture vigorously for the prescribed time (e.g., 12-24 hours), monitoring by TLC or LC-MS if possible.
-
Reaction Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate (2x 10 mL).
-
Combine the organic filtrates and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure isoindolinone product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
References
-
Abe, M., Ueta, K., Tanaka, S., Kimachi, T., & Inamoto, K. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances, 11(44), 27351-27354. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the synthesis of isoindolinones. Retrieved from ResearchGate. [Link]
-
Metsänen, T., & Pihko, P. M. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(16), 5344-5378. [Link]
-
Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). Highly Efficient Synthesis of N-Substituted Isoindolinones and Phthalazinones Using Pt Nanowires as Catalysts. Organic Letters, 14(7), 1876–1879. [Link]
-
Metsänen, T., & Pihko, P. M. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Europe PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078. [Link]
-
Wikipedia. (n.d.). Isoindoline. Retrieved from [Link]
-
ResearchGate. (n.d.). C–H cyclization strategies for isoindolinone synthesis. Retrieved from ResearchGate. [Link]
-
Larock, R. C., & Yue, D. (2001). Regio- and Stereoselective Synthesis of Isoindolin-1-ones via Electrophilic Cyclization. The Journal of Organic Chemistry, 66(23), 7658–7664. [Link]
-
Gabriele, B., Salerno, G., Fazio, A., & Pittelli, R. (2003). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. Organic Letters, 5(22), 4257–4260. [Link]
-
ResearchGate. (n.d.). Optimization of the isoindoline synthesis. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from ResearchGate. [Link]
-
Ahsan, M. J., et al. (2019). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Ultrasonics Sonochemistry, 58, 104631. [Link]
-
Karaduman, A. B., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]
-
ResearchGate. (n.d.). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Retrieved from ResearchGate. [Link]
-
Singh, A., et al. (2022). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. Molecules, 27(23), 8405. [Link]
-
Jeganmohan, M., & Shanmugasundaram, B. (2015). Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols. Chemical Communications, 51(18), 3748–3751. [Link]
-
Larock, R. C., & Yue, D. (2001). Regio- and Stereoselective Synthesis of Isoindolin-1-ones via Electrophilic Cyclization. The Journal of Organic Chemistry, 66(23), 7658-7664. [Link]
-
Han, J., et al. (2016). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry, 81(17), 7545–7551. [Link]
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Technical Support Center: Troubleshooting Low Solubility of 3-Oxoisoindoline-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for researchers encountering low solubility issues with 3-oxoisoindoline-4-carbonitrile derivatives. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical methodologies to overcome these common yet critical experimental hurdles.
Understanding the Challenge: The Physicochemical Landscape
This compound derivatives possess a unique structural combination: a polar lactam, a planar aromatic system, and a polar nitrile group. This intricate arrangement can lead to strong crystal lattice energy, making it difficult for solvent molecules to effectively solvate and dissolve the compound. The nitrile group, while polar, can also engage in dipole-dipole interactions, further stabilizing the solid state.[1][2][3] The β-lactam component's reactivity and potential for hydrolysis can also be influenced by the surrounding chemical environment, adding another layer of complexity.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives showing poor solubility in aqueous solutions?
-
A1: The core structure of these derivatives is largely hydrophobic due to the fused aromatic rings. While the lactam and nitrile groups introduce polarity, they may not be sufficient to overcome the energetic barrier required to break the crystal lattice and interact with water molecules. The planarity of the molecule can facilitate strong π-π stacking in the solid state, further reducing its affinity for water.[3]
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution with aqueous buffer. What is happening?
-
A2: This is a common phenomenon for compounds that are highly soluble in organic solvents like DMSO but poorly soluble in water. When the aqueous buffer is added, the overall polarity of the solvent system increases dramatically. The compound, no longer adequately solvated, crashes out of the solution. This highlights the importance of understanding a compound's kinetic and thermodynamic solubility in your final assay medium.
Q3: Can the position of the carbonitrile group or other substituents affect solubility?
-
A3: Absolutely. The position and nature of substituents can significantly impact solubility. For instance, the introduction of ionizable groups (e.g., amines, carboxylic acids) can provide a handle for pH-dependent solubility enhancement. Conversely, adding bulky, non-polar groups will likely decrease aqueous solubility. The specific stereochemistry and isomeric form of the derivative can also play a role in its crystal packing and, consequently, its solubility.
Q4: Are there any initial "go-to" solvents I should try for these derivatives?
-
A4: For initial stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective due to their ability to disrupt the crystal lattice. For less polar derivatives, Dichloromethane (DCM) or Chloroform might be useful. However, for biological assays, it is crucial to use a solvent that is miscible with your aqueous medium and has low toxicity at the final concentration. Always prepare a high-concentration stock in a suitable organic solvent and then dilute it into your final aqueous buffer.
Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility
If you are facing solubility challenges, the following strategies, presented in a logical progression, can help you systematically identify an effective solution.
Step 1: Comprehensive Solubility Profiling
Before attempting to enhance solubility, it is essential to establish a baseline. A thorough solubility profile in various solvents will inform your strategy.
Experimental Protocol: Kinetic Solubility Assessment
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of your this compound derivative (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution with the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Equilibration: Allow the plate to equilibrate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Analysis: Analyze the samples for precipitation using nephelometry (light scattering) or by visual inspection under a microscope. The highest concentration that remains clear is the kinetic solubility.[7]
| Solvent | Expected Solubility Range | Notes |
| Water | Very Low | Baseline for aqueous solubility. |
| PBS (pH 7.4) | Low | Physiologically relevant buffer. |
| Ethanol | Moderate to High | A common co-solvent.[8] |
| Methanol | Moderate to High | Another common co-solvent. |
| DMSO | High | Ideal for stock solutions. |
| DMF | High | Alternative to DMSO for stock solutions. |
Step 2: pH Adjustment for Ionizable Derivatives
If your derivative contains an acidic or basic functional group, altering the pH of the aqueous medium can dramatically improve solubility.[9][][11][12][13] For a weakly basic compound, lowering the pH will lead to protonation and increased solubility. For a weakly acidic compound, increasing the pH will result in deprotonation and enhanced solubility.
Experimental Protocol: pH-Dependent Solubility
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Equilibration: Add an excess of your solid compound to each buffer.
-
Saturation: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: Separate the undissolved solid by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).[7]
Caption: Impact of pH on the solubility of ionizable compounds.
Step 3: The Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[8][14][15][16][17]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerol
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Mixtures: Prepare various concentrations of the co-solvent in your aqueous buffer (e.g., 5%, 10%, 20% v/v).
-
Determine Solubility: Using the kinetic or thermodynamic solubility protocol described above, determine the solubility of your compound in each co-solvent mixture.
-
Optimize Concentration: Identify the co-solvent and concentration that provides the desired solubility without negatively impacting your experimental system (e.g., cell viability, enzyme activity).
| Co-solvent | Typical Concentration Range | Considerations |
| Ethanol | 1-10% | Can cause protein precipitation at higher concentrations. |
| Propylene Glycol | 5-20% | Generally well-tolerated in biological systems. |
| PEG 400 | 10-30% | Higher viscosity may affect pipetting. |
Step 4: Utilizing Surfactants for Micellar Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.[18][19][20][21][22]
Commonly Used Surfactants:
-
Tween® 20, Tween® 80 (non-ionic)
-
Sodium Dodecyl Sulfate (SDS) (anionic)
-
Cremophor® EL (non-ionic)
Experimental Protocol: Surfactant Screening
-
Prepare Surfactant Solutions: Prepare solutions of different surfactants in your aqueous buffer at concentrations above their CMC.
-
Determine Solubility: Measure the solubility of your compound in each surfactant solution.
-
Assess Compatibility: Ensure the chosen surfactant does not interfere with your downstream applications. For example, ionic surfactants like SDS can denature proteins.
Caption: Mechanism of micellar solubilization by surfactants.
Step 5: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions from the aqueous environment and increasing solubility.[23][][25][26][27]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solutions: Prepare solutions of different cyclodextrins in your aqueous buffer at various concentrations.
-
Complex Formation: Add your compound to the cyclodextrin solutions and allow time for complexation to occur (this can be facilitated by gentle heating or sonication).
-
Determine Solubility: Measure the solubility of the complexed compound.
Summary of Troubleshooting Strategies
| Strategy | Principle | Best Suited For | Key Considerations |
| pH Adjustment | Ionization of acidic/basic groups | Derivatives with ionizable functional groups | Potential for precipitation upon pH change; buffer compatibility.[][11][12][13] |
| Co-solvents | Reducing solvent polarity | Non-ionizable, hydrophobic compounds | Potential for toxicity or interference in biological assays.[8][14][15][16][17] |
| Surfactants | Micellar encapsulation | Highly lipophilic compounds | Potential for protein denaturation; interference with assays.[18][19][20][21][22] |
| Cyclodextrins | Inclusion complex formation | Compounds with appropriate size and shape to fit in the cyclodextrin cavity | Stoichiometry of complexation; potential for competitive binding.[][25][26][27] |
Concluding Remarks
Troubleshooting the low solubility of this compound derivatives requires a systematic and informed approach. By understanding the underlying physicochemical principles and methodically applying the strategies outlined in this guide, researchers can overcome these challenges and advance their scientific investigations. Always remember to validate the chosen solubilization method to ensure it does not interfere with the integrity of your experimental results.
References
-
Popa, G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]
-
Khadka, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. Available at: [Link]
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Cosolvent. Retrieved January 14, 2026, from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved January 14, 2026, from [Link]
-
Popa, G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
Wisdomlib. (2025). Solubilization by surfactants: Significance and symbolism. Retrieved January 14, 2026, from [Link]
-
Unknown. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved January 14, 2026, from [Link]
-
Li, Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Available at: [Link]
-
Unknown. (n.d.). Co-solvents.pptx. Retrieved January 14, 2026, from [Link]
-
Wisdomlib. (2025). Co-solvency: Significance and symbolism. Retrieved January 14, 2026, from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved January 14, 2026, from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 14, 2026, from [Link]
-
Savla, S. (2014). (Open Access) Approaches to improve solubility of poorly water soluble drugs. SciSpace. Available at: [Link]
-
Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs. Retrieved January 14, 2026, from [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved January 14, 2026, from [Link]
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Sharma, D., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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The Pharma Innovation Journal. (2015). Various techniques for solubility enhancement: An overview. Retrieved January 14, 2026, from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 14, 2026, from [Link]
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DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved January 14, 2026, from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved January 14, 2026, from [Link]
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Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved January 14, 2026, from [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 14, 2026, from [Link]
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Chemistry LibreTexts. (2023). Physical Properties of Nitriles. Retrieved January 14, 2026, from [Link]
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Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved January 14, 2026, from [Link]
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Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved January 14, 2026, from [Link]
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Pliska, V. (1991). Hydrophobicity of beta-lactam antibiotics. Explanation and prediction of their behaviour in various partitioning solvent systems and reversed-phase chromatography. PubMed. Available at: [Link]
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Takeda, K., et al. (2024). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. PubMed. Available at: [Link]
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da Silva, A. F., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Stability issues of the nitrile group in 3-Oxoisoindoline-4-carbonitrile
Introduction: The 3-oxoisoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The 4-carbonitrile derivative is a key intermediate and a common building block in drug discovery programs, valued for its ability to engage in specific hydrogen bonding interactions and act as a bioisostere for other functional groups.[3] Generally, the aromatic nitrile group is robust and metabolically stable, often passing through biological systems unchanged.[3] However, under specific laboratory conditions, its stability can be compromised, leading to undesired side reactions, yield loss, and purification challenges.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding the stability of the nitrile group on the 3-oxoisoindoline core.
Understanding the Core Stability: A Summary
The nitrile group (C≡N) is a linear, highly polarized functional group. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen's lone pair can be protonated under acidic conditions, enhancing this electrophilicity.[4][5] The stability of the nitrile in 3-oxoisoindoline-4-carbonitrile is influenced by the electronic properties of the fused aromatic and lactam rings.
| Issue | Common Cause | Risk Level | Key Prevention Strategy |
| Hydrolysis | Presence of strong acid or base with water | High | Strict control of pH and anhydrous conditions |
| Reduction | Use of strong hydride reagents or certain catalytic hydrogenation conditions | High | Selection of appropriate reducing agent and reaction conditions |
| Nucleophilic Addition | Reaction with potent organometallic reagents (e.g., Grignards) | Medium | Temperature control and stoichiometry |
| Metabolic Conversion | Enzymatic hydrolysis (in vivo/in vitro) | Low | Generally stable, but can occur with specific enzymes[6] |
Troubleshooting & FAQs
Issue 1: Unwanted Hydrolysis to Amide or Carboxylic Acid
Question: During my reaction or workup, I'm observing the formation of 3-oxoisoindoline-4-carboxamide or the corresponding carboxylic acid. Why is my nitrile group hydrolyzing, and how can I prevent it?
Answer: Nitrile hydrolysis is one of the most common stability issues encountered. It can proceed via either acid- or base-catalyzed pathways, both of which require the presence of water.[7] The initial product is the primary amide, which can then undergo further hydrolysis to the carboxylic acid, especially under harsh conditions (e.g., elevated temperatures).[5]
Mechanism: Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is protonated. This dramatically increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. A series of proton transfers and tautomerization steps leads to the amide intermediate.[4][7]
Caption: Acid-catalyzed hydrolysis of a nitrile to an amide.
Mechanism: Base-Catalyzed Hydrolysis
In the presence of a strong base, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic nitrile carbon. The resulting imine anion is protonated by water to yield an intermediate that tautomerizes to the amide.
Caption: Base-catalyzed hydrolysis of a nitrile to an amide.
Troubleshooting and Prevention
-
Maintain Anhydrous Conditions: If your reaction is sensitive to water, ensure all glassware is oven-dried, solvents are passed through a purification system or used from a fresh sealed bottle, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Control pH During Workup: Avoid strongly acidic or basic aqueous washes if possible. If a basic wash is required (e.g., with sodium bicarbonate), perform it quickly at low temperatures (0 °C) and move immediately to the extraction step. For acidic washes, use dilute solutions (e.g., 0.1 M HCl) and avoid prolonged exposure.
-
Purification Strategy: During chromatographic purification (e.g., silica gel), avoid using highly acidic or basic solvent modifiers. If additives are needed, consider using buffered systems or volatile additives like triethylamine or acetic acid that can be removed under vacuum.
-
Temperature Control: Hydrolysis rates increase with temperature. If you suspect hydrolysis is occurring, run your reaction and workup at the lowest practical temperature.
Issue 2: Unintended Reduction of the Nitrile Group
Question: I am trying to perform a reaction on another part of the molecule (e.g., reducing the lactam carbonyl), but my nitrile group is being reduced to an aminomethyl group (-CH₂NH₂). How do I choose the right conditions to avoid this?
Answer: The reduction of a nitrile is a common synthetic transformation but can be a problematic side reaction. The outcome—either a primary amine or an aldehyde—depends heavily on the choice of reducing agent and the reaction conditions.[8]
Reduction to Primary Amines
Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the lactam carbonyl and the nitrile group to the corresponding amines.[5][7] Catalytic hydrogenation can also lead to amine formation.
Caption: Strong reduction pathway leading to an amine.
Reduction to Aldehydes
Bulky, less reactive hydride reagents like Diisobutylaluminum Hydride (DIBAL-H) can be used to selectively reduce the nitrile to an aldehyde via an imine intermediate, which is hydrolyzed during aqueous workup.[7][9] This reaction requires careful temperature control (typically -78 °C) to prevent over-reduction.
Troubleshooting and Selective Reactions
The key to preventing unwanted nitrile reduction is reagent selection.
| Reagent | Typical Outcome for Nitrile | Selectivity Notes |
| LiAlH₄ | Primary Amine (-CH₂NH₂) | Very strong; will also reduce the lactam carbonyl. Not selective.[7] |
| H₂/Raney Ni, Pd/C | Primary Amine (-CH₂NH₂) | Can sometimes be selective, but often reduces both groups.[8][9] |
| DIBAL-H | Aldehyde (-CHO) | Requires low temperature (-78 °C) and careful stoichiometry (1 eq.) to stop at the imine stage before workup.[7] |
| NaBH₄ | No Reaction | Generally not strong enough to reduce an aromatic nitrile under standard conditions. |
| Stephen Aldehyde Synthesis | Aldehyde (-CHO) | Uses SnCl₂/HCl; the strongly acidic conditions may cause hydrolysis of the lactam.[8] |
Protocol: Selective Reduction of a Different Functional Group
If you need to reduce another functional group (e.g., an ester) while preserving the nitrile and lactam, a milder reagent is required.
Objective: Reduce an ester to an alcohol in the presence of the this compound core.
-
Reagent Choice: Use a selective reagent like Sodium Borohydride (NaBH₄) if compatible with the target group, as it will not affect the nitrile or the lactam. If a stronger reagent is needed, DIBAL-H at controlled temperatures may be an option, but a protecting group strategy might be more robust.
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add your starting material dissolved in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add NaBH₄ portion-wise over 15 minutes, monitoring the reaction for gas evolution.
-
Reaction Monitoring: Stir at 0 °C and monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, slowly quench by adding saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: Proceed with a standard aqueous workup and extraction using ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
This protocol minimizes the risk of side reactions on the nitrile and lactam functionalities.
Issue 3: Metabolic Instability in In-Vitro Assays
Question: I am observing conversion of my compound to the corresponding amide or carboxylic acid in my liver microsome or cell-based assays. Is this expected?
Answer: While aromatic nitriles are generally considered metabolically robust, enzymatic hydrolysis can occur.[3] This transformation is catalyzed by nitrile-metabolizing enzymes, such as nitrilases or nitrile hydratases, which can be present in liver subcellular fractions.[6][10][11]
-
Nitrile Hydratase Pathway: Converts the nitrile first to an amide, and then an amidase may further hydrolyze it to the carboxylic acid.[11]
-
Nitrilase Pathway: Directly converts the nitrile to the carboxylic acid and ammonia.[10]
If you observe these metabolites, it indicates your compound is a substrate for these enzymes. The rate and extent of this conversion can influence the pharmacokinetic profile of a potential drug candidate. It is important to quantify these metabolites to understand the compound's metabolic fate.
General Chemical Compatibility Guide
This decision tree provides a general guide for choosing reaction conditions to maintain the stability of the this compound core.
Caption: Decision workflow for assessing nitrile group stability.
References
-
Silverman, R. B. (1995). In vitro metabolism of aromatic nitriles. Journal of Pharmaceutical Sciences, 83(12), 1733-1736. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
Wang, L., et al. (2013). A facile and efficient method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives catalyzed by sulfamic acid. ARKIVOC, 2013(3), 189-198. [Link]
-
Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal, 165(2), 309–319. [Link]
- Graupner, P. R., et al. (2006). Enzymatic reduction of a nitrile containing compound to the corresponding amine.
-
Veselá, A. B., Pelantová, H., & Kaplan, O. (2012). Pathways of microbial nitrile degradation. ResearchGate. [Link]
- Siegrist, U., et al. (2015). Catalytic hydrogenation of nitriles.
-
Aakash Institute. Nitriles, Isonitriles, Their Properties, Preparation of Amines and Aldehydes by the Reduction of Nitriles in Chemistry. [Link]
-
Cano, R., et al. (2017). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Organic & Biomolecular Chemistry, 15(3), 562-566. [Link]
-
Wikipedia. Nitrile reduction. [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
PubChem. 3-Oxoisoindoline-5-carbonitrile. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
-
Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]
-
Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
-
Molecules. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
-
Clariant. Catalysts for hydrogenation processes. [Link]
-
PubMed Central. Synthetic Routes to Methylerythritol Phosphate Pathway Intermediates and Downstream Isoprenoids. [Link]
-
PubMed Central. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. [Link]
-
The University of Iowa. Chemical Compatibility Chart. [Link]
-
ResearchGate. Synthetic routes to compounds 3a–h and 4a–h. [Link]
-
EBSCO. Nitriles | Research Starters. [Link]
-
PubMed Central. Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides. [Link]
-
LibreTexts Chemistry. (2023). Reactivity of Nitriles. [Link]
-
ResearchGate. A facile and efficient method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives catalyzed by sulfamic acid. [Link]
-
ResearchGate. Preparation and reactivity of some stable nitrile oxides and nitrones. [Link]
-
University of Colorado Boulder. Chemical Compatibility Table. [Link]
-
PubMed Central. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation. [Link]
-
ResearchGate. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. [Link]
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Technical Support Center: Overcoming Poor Regioselectivity in Isoindolinone Synthesis
Welcome to the technical support center for isoindolinone synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of regiochemical control in your reactions. This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of regioisomers in my isoindolinone synthesis. What are the most common causes?
A: Obtaining a mixture of regioisomers is a frequent challenge, typically stemming from poor control over the site of bond formation on an unsymmetrically substituted aromatic ring or with an unsymmetrical coupling partner. The primary factors influencing this are:
-
Steric Hindrance: The relative size of substituents near the reacting sites can favor one isomer over another. The reaction will often preferentially occur at the less sterically hindered position.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can alter the reactivity of different positions on the aromatic ring, influencing the regiochemical outcome.
-
Directing Group Efficacy: In transition-metal-catalyzed C-H activation reactions, the coordinating ability and positioning of the directing group are paramount for achieving high regioselectivity.[2]
-
Catalyst System: The choice of metal (e.g., Pd, Rh, Co, Ru) and its associated ligands can dramatically influence selectivity by creating a unique steric and electronic environment around the catalytic center.[3][4]
-
Reaction Conditions: Temperature, solvent, and additives can all play a subtle but critical role in modulating the energy barriers between different reaction pathways, thereby affecting the isomeric ratio.[5]
Q2: How does a "directing group" work to control regioselectivity in C-H activation routes?
A: A directing group (DG) is a functional group on the substrate that coordinates to the transition metal catalyst. This coordination event brings the catalyst into close proximity to a specific C-H bond, typically at the ortho position, facilitating its selective cleavage. This process, known as chelation-assisted C-H activation, pre-organizes the transition state for the desired bond formation and prevents random or electronically-driven reactions at other sites (e.g., meta or para positions).[1][2][6] Common directing groups in isoindolinone synthesis include N-substituted amides (like N-methoxy or N-sulfonylbenzamides) where the amide oxygen acts as the coordinating atom.[3][4]
Q3: Can I improve regioselectivity simply by changing the solvent or temperature?
A: Yes, optimizing reaction conditions is a crucial and accessible first step. Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, although this may come at the cost of a lower reaction rate.[5] The choice of solvent can influence the solubility of reactants and the stability of key intermediates, which can in turn affect the regiochemical outcome.[5] While not always a complete solution, systematic screening of these parameters is a valuable part of any troubleshooting workflow.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in C-H Annulation of meta-Substituted Benzamides
Scenario: You are performing a Rh-catalyzed C-H activation/annulation of a meta-substituted N-methoxybenzamide with an alkene. Your product is a ~1:1 mixture of the 4- and 6-substituted isoindolinones.
Root Cause Analysis
In this scenario, the directing group can guide the catalyst to either of the two ortho C-H bonds (C2 or C6). When the aromatic ring is meta-substituted, these two positions are inequivalent. The lack of selectivity indicates that the energetic barriers for C-H activation at both sites are very similar under your current conditions. The primary factor governing this is often steric hindrance between the meta-substituent and the catalyst/directing group complex during the C-H activation step.
Visualizing the Problem
The diagram below illustrates how steric clash can lead to a preferred reaction pathway.
Caption: Steric hindrance at C2 disfavors Pathway B.
Troubleshooting & Optimization Strategy
| Step | Action | Rationale |
| 1. Catalyst Modification | Switch from a standard Rh(III) catalyst like [{RhCl2Cp*}2] to a catalyst with a bulkier ligand. | A more sterically demanding catalyst will amplify the energetic penalty of approaching the hindered C-H bond, thereby increasing selectivity for the less hindered position. |
| 2. Directing Group Modification | If synthetically feasible, replace the N-methoxy directing group with a bulkier one, such as N-pivaloyloxy (OPiv). | A bulkier directing group increases the steric clash at the more hindered ortho position, further biasing the reaction towards the desired C-H bond. |
| 3. Substrate Modification | Increase the steric bulk of the meta-substituent on the benzamide. | This is a substrate-based solution that directly increases the steric barrier at the C2 position, making C6 activation much more favorable.[1] |
| 4. Condition Optimization | Screen a range of solvents and lower the reaction temperature. | As previously discussed, these changes can modulate the selectivity by altering the reaction kinetics and intermediate stabilities. |
Guide 2: Controlling Insertion Regioselectivity with Unsymmetrical Alkynes
Scenario: You are performing a Pd-catalyzed C-H annulation of a benzamide with an unsymmetrical terminal alkyne (e.g., 1-hexyne). The reaction yields two regioisomeric products, differing in the orientation of the butyl group at the C3 position.
Root Cause Analysis
This issue arises during the migratory insertion of the alkyne into the aryl-palladium bond. The two carbons of the alkyne triple bond are electronically and sterically distinct. The regioselectivity of this step is determined by which carbon atom forms a bond with the aryl ring and which bonds to the palladium atom. This is influenced by both sterics (the bulkier group prefers to be distal to the aryl ring in the transition state) and electronics (the polarization of the alkyne).[1][7]
Troubleshooting Workflow
Caption: Decision workflow for alkyne insertion issues.
Troubleshooting & Optimization Strategy
| Step | Action | Rationale |
| 1. Enhance Substrate Bias | Replace the terminal alkyne with an internal alkyne that has a significant steric or electronic difference between its substituents. | A greater inherent bias in the substrate makes it easier for the catalyst to differentiate between the two ends of the alkyne, often leading to a single major product. |
| 2. Ligand Screening | For your Pd catalyst, screen a library of phosphine or N-heterocyclic carbene (NHC) ligands with varying steric bulk. | Bulky ligands can create a more crowded coordination sphere around the metal, which enhances the sensitivity of the catalyst to the steric profile of the alkyne, thereby improving regiocontrol. |
| 3. Change the Metal | Explore alternative metal catalysts like Cobalt or Rhodium for the annulation. | Different metals have distinct intrinsic preferences for alkyne coordination and insertion, which can sometimes reverse or significantly improve regioselectivity where Palladium fails.[3][8] |
| 4. Electrophilic Cyclization | Consider a two-step alternative: Sonogashira coupling to install the alkyne, followed by an electrophilic cyclization (e.g., iodocyclization). | This alternative pathway forms the C-N bond first and can offer excellent and predictable regioselectivity based on the established mechanisms of electrophilic attack on an alkyne.[7] |
Key Experimental Protocols
Protocol 1: Rh(III)-Catalyzed C-H Annulation of a Benzamide with an Olefin
This protocol is a representative example for the synthesis of 3,3-disubstituted isoindolinones and is adapted from established methodologies.[3]
Materials:
-
N-Benzoylsulfonamide derivative (1.0 equiv)
-
Internal Olefin (e.g., ethyl cinnamate) (2.0 equiv)
-
[{RhCl2Cp*}2] catalyst (2.5 mol%)
-
AgSbF6 oxidant (20 mol%)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the N-benzoylsulfonamide (0.2 mmol, 1.0 equiv), [{RhCl2Cp*}2] (0.005 mmol, 2.5 mol%), and AgSbF6 (0.04 mmol, 20 mol%).
-
Evacuate and backfill the tube with argon gas three times.
-
Add the internal olefin (0.4 mmol, 2.0 equiv) followed by anhydrous DCM (1.0 mL) via syringe.
-
Seal the reaction tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short pad of celite to remove metal salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired isoindolinone product.
References
-
Larock, R. C., & Yue, D. (2001). Regio- and Stereoselective Synthesis of Isoindolin-1-ones via Electrophilic Cyclization. The Journal of Organic Chemistry, 66(23), 7652–7659. [Link]
-
Frutos, L. M., et al. (2016). Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides. ACS Catalysis. Available at: [Link]
-
Li, B., et al. (2014). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Chemical Communications, 50(73), 10594-10596. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
Kohtala, S., & Pihko, P. M. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(10), 5344-5378. Available at: [Link]
-
Hu, X.-Q., et al. (2021). Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Letters, 23(16), 6332–6336. [Link]
-
Wang, D., & Cui, S. (2015). Facile Synthesis of Isoindolinones via Rh(III)-Catalyzed One-Pot Reaction of Benzamides, Ketones, and Hydrazines. Organic Letters, 17(23), 5804–5807. [Link]
-
Xiong, M., et al. (2022). Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes. Molecules, 27(6), 1888. Available at: [Link]
-
ResearchGate. (n.d.). Controllable regioselective approach to access isoindolinones by... Retrieved from [Link]
-
ResearchGate. (n.d.). Isoindolinone-directed site-selective C–H activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Regio- and Stereoselective Synthesis of Isoindolin-1-ones via Electrophilic Cyclization. Retrieved from [Link]
-
Wang, T., et al. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 23(10), 2631. [Link]
-
Reddy, B. V. S., et al. (2015). Ni(II)-Catalyzed Highly Stereo- and Regioselective Syntheses of Isoindolinones and Isoquinolinones from in Situ Prepared Aldimines Triggered by Homoallylation/Lactamization Cascade. Organic Letters, 17(22), 5650-3. [Link]
-
Scientific.Net. (n.d.). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Retrieved from [Link]
-
Yilmaz, I., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Approaches to the Synthesis of Non-racemic 3-Substituted Isoindolinone Derivatives. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 3-Oxoisoindoline-4-carbonitrile
This guide is designed for researchers, scientists, and drug development professionals focused on the synthesis of 3-Oxoisoindoline-4-carbonitrile. As a critical building block in pharmaceutical research, particularly for PARP inhibitors and other therapeutic agents, its reliable and scalable production is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to address the challenges encountered when transitioning from lab-scale synthesis to pilot-plant production.
Section 1: Synthesis Overview and Core Scale-Up Challenges
The synthesis of this compound presents unique challenges related to reaction control, impurity profiling, and final product purification. A common and scalable synthetic route proceeds from 2-formyl-5-cyanobenzoic acid via a reductive amination followed by intramolecular cyclization. This pathway is chosen for its operational simplicity and avoidance of harsh, metal-catalyzed steps that can complicate purification at scale.[1]
The core challenges in scaling up this process include:
-
Reaction Kinetics vs. Side Products: Balancing the rate of the desired reductive amination and cyclization against the formation of impurities.
-
Thermal Management: The hydrogenation or hydride reduction step is often exothermic and requires careful monitoring and control in large reactors.
-
Crystallization and Polymorphism: Ensuring consistent isolation of the desired crystalline form with high purity is critical for downstream applications.
-
Impurity Removal: Intermediates, such as the uncyclized amino acid, can have similar solubility profiles to the final product, complicating purification.[2]
General Synthesis Workflow
Below is a diagram illustrating the key transformations in the proposed synthetic route.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Category A: Reaction Execution & Optimization
Question 1: My reaction shows low conversion of the starting 2-formyl-5-cyanobenzoic acid. What are the likely causes and solutions?
Answer: Low conversion is a common hurdle and typically points to issues with either the initial imine formation or the subsequent reduction step.
-
Causality (Imine Formation): The formation of the imine intermediate is a reversible equilibrium reaction that produces water. In a large-scale reactor, inefficient removal of this water can push the equilibrium back towards the starting materials.
-
Causality (Reduction): If using catalytic hydrogenation, the catalyst may be poisoned or inactive. If using a chemical reductant like sodium borohydride (NaBH₄), its reactivity can be diminished by improper storage, premature quenching by acidic starting material, or suboptimal temperature.
Troubleshooting Steps:
-
Water Removal: If your process allows, consider using a Dean-Stark trap or adding a dehydrating agent like magnesium sulfate, though the latter is less practical at scale.
-
pH Control: For the NaBH₄ route, ensure the pH is not overly acidic during reductant addition, as this will rapidly decompose the hydride. A slow, controlled addition is key.
-
Catalyst Activity: For hydrogenation, ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation. Check for potential catalyst poisons in your starting materials or solvent (e.g., sulfur compounds).
-
Temperature Optimization: Low temperatures can slow the reaction kinetics, leading to incomplete conversion within the allotted time.[3] Conversely, excessively high temperatures can cause degradation. Perform temperature scouting studies (e.g., using a parallel synthesizer at the lab scale) to find the optimal balance.
Question 2: I'm observing a significant amount of an uncyclized intermediate, 2-(aminomethyl)-5-cyanobenzoic acid, in my final crude product. How can I drive the final lactamization to completion?
Answer: The presence of the uncyclized amino acid intermediate indicates that the final lactamization (intramolecular condensation) is the rate-limiting step.
-
Causality: Lactamization is often promoted by heat and can be catalyzed by either acid or base. Insufficient temperature or the absence of a suitable catalyst will result in an incomplete reaction. The zwitterionic nature of the intermediate can also hinder cyclization in certain solvents.
Troubleshooting Steps:
-
Thermal Push: This is the most common solution. Increase the reaction temperature during the cyclization phase. A common approach is to perform the reductive amination at a lower temperature and then increase the heat to drive the lactamization, often to the reflux temperature of the solvent.
-
Catalysis: The addition of a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid) or base can significantly accelerate the cyclization.
-
Solvent Choice: A switch to a higher-boiling solvent (e.g., from methanol to toluene or xylene) can facilitate the reaction by allowing for higher temperatures and azeotropic removal of water.
Caption: Troubleshooting decision tree for incomplete lactamization.
Category B: Work-up & Purification
Question 3: My crude product crashes out as a sticky oil instead of a crystalline solid upon cooling or solvent swap. How can I achieve effective crystallization?
Answer: Oiling out is a common problem in crystallization, especially at scale. It occurs when the product's solubility limit is exceeded at a temperature where it is still in a liquid or amorphous state. This is often due to residual impurities or too-rapid cooling.
-
Causality: Impurities can act as "eutectic melters," depressing the freezing point of your product and favoring an oil over a solid. Rapid cooling does not provide sufficient time for the ordered lattice of a crystal to form.
Troubleshooting Steps:
-
Solvent System Screening: The choice of solvent is paramount. An ideal system is one where the product is highly soluble at high temperatures and sparingly soluble at low temperatures. Screen a variety of anti-solvents. A table of potential solvent/anti-solvent systems is provided below.
-
Controlled Cooling Profile: Implement a slow, linear cooling ramp in your reactor. A crash cool is almost guaranteed to produce an oil or very fine, impure particles. A typical profile might be cooling from 80 °C to 20 °C over 4-6 hours.
-
Seeding: Introduce a small amount of pure, crystalline product (seed crystals) at a temperature where the solution is just saturated. This provides a template for proper crystal growth and can be transformative in preventing oiling.
-
Purity Check: Ensure the crude material entering crystallization is of sufficient purity. If necessary, introduce an upstream purification step, such as a carbon treatment or a simple filtration, to remove particulate impurities.
| Solvent System | Anti-Solvent | Typical Ratio (v/v) | Comments |
| Ethanol | Water | 3:1 to 5:1 | Good for polar compounds. Watch for solubility in water. |
| Isopropanol (IPA) | Heptane | 2:1 to 4:1 | Common choice for creating a significant polarity swing. |
| Ethyl Acetate | Hexanes | 1:1 to 1:3 | Effective but be mindful of the lower boiling point. |
| Acetonitrile | MTBE | 2:1 to 3:1 | Can yield high purity crystals. |
Question 4: After crystallization, my final product purity is stuck at 98-99% and I cannot remove a persistent impurity. What is the likely culprit and solution?
Answer: A persistent impurity that co-crystallizes with the product often has a very similar structure and polarity, such as an uncyclized intermediate or a related isoindolinone derivative.[2]
-
Causality: Structural similarity allows the impurity to be incorporated into the crystal lattice of the desired product. Standard recrystallization may not be effective in this case.
Troubleshooting Steps:
-
Identify the Impurity: Use LC-MS and NMR to definitively identify the structure of the impurity. Knowing what it is provides clues on how to remove it.
-
pH-Based Extraction: If the impurity has a different pKa value than your product (e.g., the uncyclized amino acid is amphoteric while the product is neutral), you can exploit this. Dissolve the crude material in an organic solvent and perform an aqueous wash at a specific pH that will ionize and extract the impurity into the aqueous layer.[4]
-
Reactive Quench: In some cases, an impurity can be chemically removed. For example, if the impurity is unreacted starting aldehyde, it can be scavenged by adding a small amount of a primary amine or sodium bisulfite during work-up.
-
Re-slurry: Instead of a full recrystallization, sometimes a slurry in a solvent where the product is sparingly soluble but the impurity is more soluble can be effective. Agitating the solid in this solvent for several hours can leach the impurity out.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended in-process controls (IPCs) for monitoring this reaction at scale? A1: For robust process control, use a combination of techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantitative analysis of starting material consumption, product formation, and impurity levels. For faster, qualitative checks during the reaction, Thin Layer Chromatography (TLC) is invaluable. A typical TLC system for this molecule might be a 1:1 mixture of ethyl acetate and hexanes.
Q2: What are the primary safety concerns when scaling up this synthesis? A2: The main safety concerns are:
-
Hydrogenation: If using catalytic hydrogenation, this involves handling flammable hydrogen gas under pressure. Ensure the reactor is properly rated, grounded, and that appropriate leak detection and emergency venting are in place.
-
Hydride Reagents: Reagents like NaBH₄ are flammable solids and react exothermically with water or acidic media to produce flammable hydrogen gas. They must be stored in a dry environment and added in a controlled manner to the reaction.
-
Cyanonitrile Group: While the cyano group in the final product is part of a stable aromatic system, it's crucial to be aware of its presence. Avoid strongly acidic conditions at high temperatures that could potentially hydrolyze it or release hydrogen cyanide, although this is a low risk for this specific molecule. Always operate in a well-ventilated area.
Q3: How does solvent choice impact the overall process efficiency? A3: Solvent selection is critical and affects nearly every aspect of the process:
-
Reaction Rate: Solvents can influence reaction rates through their polarity and ability to solvate transition states.
-
Solubility: The solvent must keep starting materials and intermediates in solution to ensure a homogeneous reaction.
-
Work-up: The solvent should allow for easy separation from aqueous layers during work-up and have a boiling point that facilitates easy removal by distillation.
-
Crystallization: As discussed, the solvent is the primary tool for achieving high-purity crystalline product. A single solvent may not be optimal for both reaction and crystallization, necessitating a solvent swap before isolation.
Section 4: Experimental Protocols
Protocol 4.1: Lab-Scale Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-formyl-5-cyanobenzoic acid (10.0 g, 1 eq).
-
Reaction Mixture: Add methanol (100 mL) and ammonium hydroxide (28% aqueous solution, 1.5 eq). Stir the mixture at room temperature for 30 minutes to form the imine.
-
Reduction: Cool the mixture to 0-5 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
IPC-1: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Monitor the reduction by TLC or HPLC to confirm the disappearance of the imine intermediate.
-
Cyclization: Heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours. The product will begin to crystallize out of the solution.
-
IPC-2: Monitor the cyclization by HPLC to confirm the consumption of the amino acid intermediate.
-
Isolation: Cool the mixture to room temperature, then further cool to 0-5 °C for 1 hour. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold methanol (2 x 20 mL) and then with water (2 x 20 mL) to remove salts.
-
Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight. Expected yield: 75-85% of a white to off-white solid.
Protocol 4.2: Recrystallization for High-Purity Material
-
Dissolution: In a suitable reactor, suspend the crude this compound in isopropanol (IPA) (approx. 10 mL per gram of crude material).
-
Heating: Heat the slurry to reflux (approx. 80-85 °C) until all solids dissolve.
-
Cooling & Crystallization: Slowly cool the solution to room temperature over 2-3 hours. Then, cool further to 0-5 °C and hold for at least 1 hour.
-
Isolation: Collect the purified crystals by filtration, washing the cake with a small amount of cold IPA.
-
Drying: Dry the crystals under vacuum at 60 °C. Expected recovery: 85-95%. Expected purity: >99.5%.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Contamination in Isoindolinone Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Isoindolinone Synthesis.
- Shaikh, A. et al. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate.
- Organic Chemistry Portal. (2024). Synthesis of isoindolinones.
- University of Rochester, Department of Chemistry. (2004). How To: Troubleshoot a Reaction.
- BenchChem. (2025). Technical Support Center: Synthesis of 2,3-Dioxoindoline-5-carbonitrile.
Sources
Technical Support Center: Catalyst Selection for Efficient Isoindolinone Synthesis
Welcome to the technical support center for isoindolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for overcoming common challenges in the catalytic synthesis of isoindolinones.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of metal catalysts used for isoindolinone synthesis, and how do I choose a starting point?
A1: The choice of catalyst is fundamentally tied to the specific bond disconnection and synthetic strategy you are employing. The most prevalent and versatile catalysts are based on transition metals such as Palladium (Pd), Rhodium (Rh), Copper (Cu), and Ruthenium (Ru).[1][2][3]
-
Palladium (Pd) Catalysts : These are workhorses for C-H activation and carbonylation reactions.[4][5][6] They are particularly effective for the synthesis of isoindolinones from substrates like N-methoxybenzamides and benzylamines.[4][6] If your route involves C-H olefination or carbonylation, a palladium catalyst like Pd(OAc)₂ or PdCl₂ is an excellent starting point.[4][7]
-
Rhodium (Rh) Catalysts : Rhodium complexes, such as [{RhCl2Cp*}2], are highly efficient for C-H activation and annulation reactions, particularly with challenging substrates like N-benzoylsulfonamides and alkenes.[8][9] They are often used for enantioselective syntheses when paired with chiral ligands.[10]
-
Copper (Cu) Catalysts : Copper-based systems are cost-effective and are frequently used for intramolecular C-H amination and sulfamidation reactions.[11][12][13] For instance, Cu(OTf)₂ can catalyze the cyclization of 2-benzyl-N-tosylbenzamides.[12] They are a good choice when exploring greener or more economical synthetic routes.
-
Ruthenium (Ru) Catalysts : Ruthenium catalysts, like [{Ru(p-cymene)Cl2}2], are effective for C-H functionalization and can be used in cascade reactions.[14][15] They offer an alternative to Rhodium for certain C-H activation scenarios.[1]
A decision-making workflow for initial catalyst selection is presented below:
Caption: Initial catalyst selection workflow.
Troubleshooting Guide
Problem 1: Low to No Product Yield
Low yields are a common hurdle and can often be traced back to a few key factors.[16]
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | Verify Catalyst Activity: Ensure your catalyst is not expired or degraded. For air-sensitive catalysts like Pd(0), ensure you are using a fresh batch under strict inert conditions. Oxygen can oxidize the active catalyst, rendering it inactive.[3][16] |
| Suboptimal Temperature | Screen a Temperature Range: The reaction temperature is critical.[17] Excessively low temperatures can lead to incomplete conversion, while high temperatures can cause substrate or product degradation.[16] An initial screen from 80°C to 130°C in 10°C increments is a good starting point for many Pd and Rh-catalyzed reactions.[8] |
| Incorrect Solvent Choice | Perform a Solvent Screen: The solubility of reactants and the coordinating ability of the solvent can dramatically affect the reaction outcome.[16][17] For example, in some palladium-catalyzed carbonylations, a mixed solvent system like toluene/DMSO is optimal.[4] |
| Inappropriate Ligand or Additive | Re-evaluate Ligand/Additive: The ligand is crucial for tuning the reactivity and stability of the metal center. If you are seeing low yield, the ligand may not be optimal for your specific substrate. Similarly, the choice and stoichiometry of a base or oxidant are critical. For instance, Cu(OAc)₂ is a common oxidant in Pd-catalyzed reactions.[4] |
| Presence of Water or Oxygen | Ensure Anhydrous/Inert Conditions: Many catalytic cycles are sensitive to moisture and oxygen.[16] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
Problem 2: Formation of Significant Side Products
The formation of side products can complicate purification and reduce the yield of your desired isoindolinone.[18]
| Side Product Type | Common Cause & Explanation | Proposed Solution |
| Homo-coupling of Starting Material | This is often observed in C-H activation reactions and can be due to an overly reactive catalyst system or incorrect stoichiometry of the oxidant. | Titrate the amount of oxidant. Sometimes a slightly lower or higher amount can suppress homo-coupling. Changing the ligand to one that favors the desired catalytic cycle can also be effective. |
| Over-oxidation (e.g., to Phthalimide) | If the reaction conditions are too harsh or the reaction is run for too long, the isoindolinone product can be oxidized to the corresponding phthalimide.[18] | Reduce the reaction time by monitoring the reaction closely by TLC or LC-MS. Lowering the reaction temperature or using a milder oxidant can also prevent over-oxidation. |
| N-demethylated or Proto-dehalogenated Products | In some palladium-catalyzed reactions, side reactions like N-demethylation or proto-dehalogenation can occur.[16] | The choice of ligand can significantly influence these side reactions.[16] Screening different phosphine or N-heterocyclic carbene (NHC) ligands is recommended. |
Experimental Protocols & Mechanistic Insights
Palladium-Catalyzed C-H Carbonylation of Benzylamines
This protocol is adapted from a procedure using benzene-1,3,5-triyl triformate (TFBen) as a CO surrogate, which is a safer alternative to using CO gas.[4]
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add the benzylamine substrate (0.5 mmol, 1.0 equiv), PdCl₂ (0.025 mmol, 5 mol%), Cu(OAc)₂ (1.0 mmol, 2.0 equiv), and TFBen (0.25 mmol, 0.5 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (2.0 mL) and DMSO (0.5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired isoindolinone.
Simplified Catalytic Cycle for Pd-Catalyzed C-H Activation:
The following diagram illustrates a generalized catalytic cycle for the palladium-catalyzed synthesis of isoindolinones from N-substituted benzamides and alkenes, a common strategy in the field.[6]
Caption: Simplified Pd catalytic cycle.
References
-
Bedford, R. B., Bowen, J. G., & Méndez-Gálvez, C. (2017). Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C–H Sulfamidation. The Journal of Organic Chemistry, 82(3), 1719–1725. [Link]
-
Fu, L.-Y., Ying, J., Qi, X., Peng, J.-B., & Wu, X.-F. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. The Journal of Organic Chemistry, 84(3), 1238–1246. [Link]
-
Cui, W.-J., Wu, Z.-J., Gu, Q., & You, S.-L. (2020). Enantioselective Synthesis of Isoindolinones through Rhodium-Catalyzed [4+1] Annulation of Benzamides and Alkenes. Journal of the American Chemical Society, 142(16), 7379–7385. [Link]
-
Organic Chemistry Portal. (2017). Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation. [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. [Link]
-
Lebeuf, R., et al. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(16), 5344-5378. [Link]
-
Yilmaz, I., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]
-
ResearchGate. (2022). Optimization of the isoindoline synthesis. [Link]
-
Hossain, M. D. (2003). Synthesis of isoindolines and isoindolinones by palladium catalyzed reactions. BUET. [Link]
-
Zhu, C., et al. (2012). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Tetrahedron, 68(45), 9192-9199. [Link]
-
ACS Publications. (2021). Copper-Catalyzed Intramolecular Benzylic C–H Amination for the Synthesis of Isoindolinones. The Journal of Organic Chemistry. [Link]
-
National Library of Medicine. (2012). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. [Link]
-
ResearchGate. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. [Link]
-
ResearchGate. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. [Link]
-
RSC Publishing. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. [Link]
-
National Library of Medicine. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. [Link]
-
National Library of Medicine. (2011). Synthesis of isoindolinones via palladium-catalyzed C-H activation of N-methoxybenzamides. [Link]
-
Sci-Hub. (2011). Synthesis of isoindolinones via palladium-catalyzed C–H activation of N-methoxybenzamides. [Link]
-
ACS Publications. (2025). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2021). Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Letters. [Link]
-
ACS Publications. (2021). Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Letters. [Link]
-
SciSpace. (2021). A Catalysis Guide Focusing on C–H Activation Processes. [Link]
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- 4. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 5. Isoindolinone synthesis [organic-chemistry.org]
- 6. Synthesis of isoindolinones via palladium-catalyzed C-H activation of N-methoxybenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Preventing byproduct formation in 4-cyanoisoindolinone reactions
Welcome to our dedicated technical support center for the synthesis of 4-cyanoisoindolinone. This guide is tailored for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and prevent the formation of byproducts in your reactions.
Introduction: The Synthetic Landscape
The synthesis of 4-cyanoisoindolinone, while conceptually straightforward, is often accompanied by challenges related to purity and yield. A prevalent and efficient method for its preparation is the reductive amination of 2-formyl-3-cyanobenzoic acid with a suitable amine source, such as ammonia or a protected amine, followed by in-situ cyclization. This guide will focus on troubleshooting this specific, yet representative, synthetic pathway. Understanding the potential side reactions and their underlying mechanisms is paramount to achieving a high-yielding and clean synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude 4-cyanoisoindolinone product?
A1: The most frequently observed impurities include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. Common contaminants to look out for are residual 2-formyl-3-cyanobenzoic acid, the uncyclized intermediate (2-(aminomethyl)-3-cyanobenzoic acid), and the over-oxidation product, 4-cyanophthalimide.[1] The presence of these impurities is typically dependent on reaction conditions such as temperature, reaction time, and the choice of reducing agent.
Q2: My reaction appears to stall, with significant amounts of starting material remaining. What could be the issue?
A2: Incomplete conversion is a common problem that can often be traced back to several factors. The activity of your reducing agent is a primary suspect; ensure it is fresh and has been stored under appropriate anhydrous conditions. The reaction temperature may also be too low, leading to slow kinetics.[2] Additionally, the pH of the reaction medium can significantly influence the rate of imine formation, a crucial step in the reductive amination pathway.
Q3: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the nitrile group. How can I prevent this?
A3: Hydrolysis of the cyano group to a carboxylic acid or an amide is a common side reaction, particularly under harsh acidic or basic conditions, or during prolonged reaction times with aqueous work-ups. To mitigate this, it is advisable to use milder reaction conditions and minimize the exposure of your product to strong acids or bases, especially at elevated temperatures. Prompt work-up and purification after the reaction is complete can also limit the extent of hydrolysis.
Q4: Can the choice of solvent impact the formation of byproducts?
A4: Absolutely. The solvent plays a critical role in solubility, reaction kinetics, and even the reaction pathway. For reductive aminations, polar aprotic solvents are often a good choice. However, the use of protic solvents like methanol can sometimes lead to the formation of acetal byproducts with the starting aldehyde. It is crucial to select a solvent that ensures the solubility of all reactants while being inert to the reaction conditions.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed analysis of specific problems you may encounter, their probable causes, and actionable solutions.
Problem 1: Low Yield of 4-Cyanoisoindolinone with Significant Unreacted 2-Formyl-3-cyanobenzoic Acid
| Probable Cause | Underlying Mechanism & Scientific Rationale | Recommended Solution & Protocol |
| Inactive Reducing Agent | The reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) may have degraded due to improper storage, leading to insufficient hydride delivery for the reduction of the intermediate imine. | Solution: Use a fresh batch of the reducing agent. Protocol: Store hydride-based reducing agents in a desiccator under an inert atmosphere. Before use, consider a test reaction with a known substrate to verify its activity. |
| Suboptimal Reaction Temperature | The initial imine formation or the subsequent reduction may be kinetically slow at lower temperatures, resulting in incomplete conversion.[2] | Solution: Gradually increase the reaction temperature. Protocol: Monitor the reaction progress by TLC or LC-MS at incremental temperature increases (e.g., 5-10 °C intervals) to find the optimal balance between reaction rate and byproduct formation. |
| Incorrect pH | The formation of the imine intermediate is pH-dependent. A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will prevent the activation of the carbonyl group. | Solution: Adjust the pH of the reaction mixture. Protocol: For most reductive aminations, a slightly acidic pH (around 5-6) is optimal. Use a non-interfering buffer or a catalytic amount of a mild acid like acetic acid to maintain the desired pH. |
Problem 2: Presence of a Major Byproduct Identified as 4-Cyanophthalimide
| Probable Cause | Underlying Mechanism & Scientific Rationale | Recommended Solution & Protocol |
| Over-oxidation of the Product | The isoindolinone ring is susceptible to oxidation to the more stable phthalimide structure, especially in the presence of certain reagents or if exposed to air at elevated temperatures for extended periods.[1] | Solution: Conduct the reaction under an inert atmosphere and avoid excessive heat. Protocol: Blanket the reaction vessel with nitrogen or argon. Upon completion, cool the reaction mixture promptly and proceed with the work-up without delay. If purification by chromatography is necessary, use de-gassed solvents. |
| Oxidative Work-up Conditions | Certain work-up procedures or reagents can inadvertently lead to the oxidation of the desired product. | Solution: Employ a non-oxidative work-up procedure. Protocol: After quenching the reaction, use a mild aqueous work-up. Avoid oxidizing agents during this stage. If extractions are performed, use solvents that have been purged of dissolved oxygen. |
Problem 3: Formation of the Uncyclized Intermediate: 2-(Aminomethyl)-3-cyanobenzoic acid
| Probable Cause | Underlying Mechanism & Scientific Rationale | Recommended Solution & Protocol |
| Insufficient Temperature for Cyclization | The final intramolecular cyclization step, which involves the formation of the lactam ring, is often the most energetically demanding step and may require thermal promotion. | Solution: Increase the reaction temperature after the initial reduction is complete. Protocol: Once TLC or LC-MS analysis confirms the consumption of the starting aldehyde and formation of the amino acid intermediate, consider increasing the temperature to facilitate the final ring-closing step. |
| Steric Hindrance | If a bulky amine was used in the initial step, the resulting intermediate may be sterically hindered, making the intramolecular cyclization less favorable. | Solution: If possible, opt for a less sterically demanding amine protecting group that can be removed post-cyclization. Protocol: Alternatively, the use of a catalyst known to promote lactam formation, such as a carbodiimide or a phosphonium-based reagent, could be explored, although this would add complexity to the procedure. |
Visualizing the Reaction and Byproduct Pathways
To provide a clearer understanding of the chemical transformations discussed, the following diagrams illustrate the intended reaction and the formation of key byproducts.
Caption: Synthetic pathway to 4-cyanoisoindolinone and major byproducts.
Experimental Protocols
General Procedure for the Synthesis of 4-Cyanoisoindolinone
This protocol is provided as a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
-
Reaction Setup: To a solution of 2-formyl-3-cyanobenzoic acid (1.0 eq) in a suitable solvent (e.g., methanol or THF) in a round-bottom flask equipped with a magnetic stirrer, add a source of ammonia (e.g., ammonium acetate, 1.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Monitor the reaction by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent (e.g., sodium borohydride, 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Cyclization and Work-up: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC or LC-MS. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Conclusion
The successful synthesis of 4-cyanoisoindolinone hinges on a careful consideration of reaction parameters and a proactive approach to troubleshooting. By understanding the potential for byproduct formation and implementing the strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired product. We encourage you to use this guide as a starting point for the optimization of your specific reaction conditions.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Contamination in Isoindolinone Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Isoindolinone Synthesis.
-
Organic Chemistry Portal. (2023). Synthesis of isoindolinones. Retrieved from [Link]
- Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). Various N-substituted isoindolinones can be synthesized in excellent yields through the reductive C–N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines in the presence of ultrathin Pt nanowires as catalysts under 1 bar of hydrogen. Organic Letters, 14(7), 1876–1879.
- Zhang, J., Chen, Y., Xu, J., & Yang, Z. (2025). An iridium-catalyzed reductive lactamization enables a sustainable and efficient method for the synthesis of structurally diverse phthalimidines from 2-formylbenzoic acid and primary amines in water/ethanol as solvent. The Journal of Organic Chemistry, 90(1), 691-699.
Sources
Validation & Comparative
The Strategic Advantage of the 4-Position: A Comparative Guide to 3-Oxoisoindoline-4-carbonitrile and Its Isomers in Drug Discovery
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the isoindolinone scaffold represents a privileged structure, particularly in the pursuit of novel therapeutics targeting DNA repair pathways.[1] Its structural resemblance to the nicotinamide moiety of NAD+ makes it an ideal pharmacophore for inhibiting enzymes like Poly(ADP-ribose) polymerase (PARP), a critical player in DNA repair and a validated target in oncology.[2] However, the efficacy of isoindolinone-based inhibitors is exquisitely sensitive to the substitution pattern on the bicyclic core. This guide provides an in-depth comparison of 3-oxoisoindoline-4-carbonitrile and its positional isomers, supported by experimental data, to elucidate the critical role of substituent placement in achieving potent and selective biological activity.
The Isoindolinone Core: A Scaffold for Potent Enzyme Inhibition
The isoindolinone ring system is a versatile and synthetically accessible scaffold that has been extensively explored in drug discovery.[1] Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antipsychotic, and anticancer effects.[1][3] A significant breakthrough in the application of this scaffold has been in the development of PARP inhibitors. These targeted therapies exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2]
The core structure of isoindolinone mimics the nicotinamide portion of NAD+, allowing it to competitively bind to the catalytic domain of PARP enzymes.[2] This inhibition prevents the synthesis of poly(ADP-ribose) chains, a crucial step in the repair of single-strand DNA breaks. The accumulation of unrepaired single-strand breaks leads to the formation of cytotoxic double-strand breaks during DNA replication, ultimately resulting in cancer cell death.
The Criticality of the 4-Position: A Structure-Activity Relationship (SAR) Perspective
While the isoindolinone core provides the foundational binding motif, the substitution on the aromatic ring dictates the potency and selectivity of the inhibitor. Extensive structure-activity relationship (SAR) studies have revealed that the placement of a carboxamide group at the 4-position of the 3-oxoisoindoline ring is paramount for high-affinity binding to the PARP active site.
A seminal study on substituted 3-oxoisoindoline-4-carboxamides demonstrated that this particular arrangement allows for the formation of a crucial seven-membered intramolecular hydrogen bond with the oxindole carbonyl group.[4] This conformational constraint pre-organizes the molecule into a planar conformation that is optimal for binding to the PARP surface. X-ray crystallography has confirmed this intramolecular hydrogen bond and has also shown an additional hydrogen bond interaction between a substituent on the lactam nitrogen and the Gly-888 residue in the PARP active site, further enhancing binding affinity.[4]
Although direct comparative experimental data for the positional isomers of this compound is not extensively available in the public domain, the wealth of data on the corresponding 4-carboxamide analogues provides a strong rationale for the strategic advantage of the 4-position. The carbonitrile group, being a close chemical relative of the carboxamide, is expected to have a similar influence on the electronic and conformational properties of the isoindolinone core.
The following diagram illustrates the key interactions of a 4-substituted isoindolinone with the PARP1 active site, highlighting the importance of the 4-position for optimal binding.
Sources
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- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of 3-Oxoisoindoline-4-carbonitrile for Clinical Use: A Comparative Guide to Analytical Methodologies
The journey of a novel therapeutic agent from the laboratory to the clinic is paved with rigorous scientific validation, at the heart of which lies the unequivocal confirmation of its purity. For a molecule like 3-Oxoisoindoline-4-carbonitrile, a compound of interest in contemporary drug development, ensuring its purity is not merely a matter of regulatory compliance but a fundamental prerequisite for patient safety and therapeutic efficacy. This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, offering insights into the rationale behind experimental choices and presenting a framework for a robust, self-validating quality control strategy.
The Imperative of Purity in Clinical-Grade Active Pharmaceutical Ingredients (APIs)
Impurities in an Active Pharmaceutical Ingredient (API) can arise from various sources, including the synthetic route, degradation of the API, or contamination during manufacturing and storage.[1] These impurities, even at trace levels, can have unintended pharmacological or toxicological effects, potentially compromising the safety and efficacy of the final drug product.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, including the International Council for Harmonisation (ICH) guidelines Q3A(R2) for impurities in new drug substances, to control the levels of impurities in APIs intended for clinical use.[3][4][5] Therefore, a comprehensive understanding and meticulous control of the impurity profile of this compound are paramount.
A Strategic Approach to Impurity Profiling
A robust purity validation strategy for this compound necessitates a multi-faceted analytical approach. The selection of appropriate analytical techniques is dictated by the physicochemical properties of the API and the potential impurities that may be present. A plausible synthetic route for this compound, based on common isoindolinone syntheses, might involve the cyclization of a derivative of 4-cyanophthalic acid or a related compound.[6][7] This suggests a spectrum of potential impurities, including:
-
Process-Related Impurities: Unreacted starting materials (e.g., 4-cyanophthalic acid derivatives), intermediates, and reagents.
-
By-products: Isomeric impurities, products of side-reactions (e.g., over-oxidation to the corresponding phthalimide).[8]
-
Degradation Products: Arising from the instability of the API under certain conditions (e.g., hydrolysis).
-
Residual Solvents: Organic volatile impurities used during synthesis and purification.
The following sections will compare and contrast the most pertinent analytical techniques for the comprehensive purity assessment of this compound.
Comparative Analysis of Analytical Methodologies
A combination of chromatographic, spectroscopic, and thermal analysis techniques is typically employed to establish the purity of a pharmaceutical compound.[7][9] Each method offers unique advantages in detecting specific types of impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for purity determination of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[9] For this compound, a reversed-phase HPLC method would be the primary choice for separating the API from its organic impurities.
Causality Behind Experimental Choices: A C18 column is a common starting point for method development due to its versatility in retaining a wide range of organic molecules. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, can be optimized to achieve the desired separation. A gradient elution is often preferred over an isocratic one to ensure the elution and separation of impurities with a wide range of polarities. UV detection is suitable for this compound due to the presence of a chromophore in its structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.[9] The ICH Q3C (R9) guideline provides a list of common residual solvents and their permissible limits in pharmaceutical products.[3]
Causality Behind Experimental Choices: A headspace GC-MS technique is often employed for residual solvent analysis. This involves heating the sample in a sealed vial to allow the volatile solvents to partition into the headspace gas, which is then injected into the GC. The mass spectrometer provides definitive identification of the eluted compounds based on their mass spectra, which can be compared against a library of known compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of impurities.[6][8] Unlike chromatographic techniques that rely on the separation of components, NMR can provide a holistic view of the sample's composition.[10] Quantitative NMR (qNMR) can be used to determine the purity of a substance without the need for a reference standard of the analyte, by using a certified internal standard.
Causality Behind Experimental Choices: ¹H NMR is particularly useful for detecting and quantifying impurities that have unique proton signals that do not overlap with the signals of the API. For structural elucidation of unknown impurities, 2D NMR techniques such as COSY and HSQC can be invaluable. The non-destructive nature of NMR allows the sample to be recovered for further analysis by other techniques.[6]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of highly crystalline substances.[7] The principle is based on the van't Hoff law, which states that impurities will depress and broaden the melting point of a pure substance.
Causality Behind Experimental Choices: DSC is a valuable complementary technique to chromatography for purity assessment, especially for crystalline APIs that are at least 98% pure.[7] It provides a measure of the total mole fraction of eutectic impurities. However, it is not suitable for amorphous substances or compounds that decompose upon melting.
Performance Comparison of Analytical Techniques
| Analytical Technique | Principle | Detectable Impurities | Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase | Non-volatile organic impurities (process-related, by-products, degradation products) | High resolution, high sensitivity, quantitative accuracy, well-established methods[9] | Not suitable for volatile compounds, may require reference standards for impurity identification. |
| GC-MS | Separation based on volatility and partitioning in a gaseous mobile phase | Volatile and semi-volatile impurities (residual solvents) | High sensitivity and specificity for volatile compounds, definitive identification by mass spectrometry[9] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field | A wide range of organic impurities, structural elucidation of unknown impurities | Provides structural information, quantitative without a specific reference standard (qNMR), non-destructive[6][10] | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
| DSC | Measurement of heat flow associated with thermal transitions | Total mole fraction of eutectic impurities in crystalline substances | Rapid analysis, does not require a reference standard, small sample size | Only applicable to highly pure, crystalline, and thermally stable compounds, does not identify individual impurities.[7] |
A Self-Validating Purity Assessment Strategy
A robust and self-validating purity assessment strategy for this compound should integrate these complementary techniques in a logical workflow.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
-
-
Analysis:
-
Inject the prepared sample and a blank (diluent) into the HPLC system.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area.
-
For quantitative analysis of specific impurities, use certified reference standards.
-
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO) that does not interfere with the analysis.
-
Seal the vial.
-
-
GC-MS Conditions:
-
GC Column: DB-624 or equivalent.
-
Oven Temperature Program:
-
Initial: 40 °C for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 min.
-
-
Analysis:
-
Analyze the sample and compare the resulting mass spectra with a library (e.g., NIST) to identify any residual solvents.
-
Quantify the identified solvents using an external standard calibration.
-
Conclusion
The validation of purity for a clinical-grade API like this compound is a rigorous, multi-step process that relies on the synergistic application of orthogonal analytical techniques. A comprehensive approach that combines the high-resolution separation capabilities of HPLC, the specificity of GC-MS for volatile impurities, the structural elucidation power of NMR, and the complementary purity assessment by DSC provides a self-validating system for ensuring the quality and safety of the drug substance. This integrated strategy, grounded in a thorough understanding of the synthetic process and potential impurities, is essential for meeting regulatory expectations and, most importantly, for safeguarding patient health.
References
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Chanakaewsomboon, I., et al. (2013). Synthesis of 3-oxoisoindoline-1-carbonitrile 4 catalyzed by NH2SO3H a. ResearchGate. Retrieved from [Link]
- Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 823-827.
- Giraudeau, P., & Akoka, S. (2012). Quantitative NMR: A versatile tool for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-16.
- Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 217-234.
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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European Medicines Agency. (n.d.). Quality: active substance. Retrieved from [Link]
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VeecoTech. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]
-
Mettler Toledo. (n.d.). DSC purity. Retrieved from [Link]
-
ResearchGate. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]
- Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 143-162.
-
AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]
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European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
LabPurity. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]
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A Comparative Analysis of 3-Oxoisoindoline-4-carbonitrile Derivatives and Clinically Approved PARP Inhibitors in Cancer Therapy
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring deficiencies in DNA damage repair pathways. This guide provides a comprehensive comparison of the biological activity of a novel class of compounds, 3-oxoisoindoline-4-carbonitrile derivatives, with established PARP inhibitors. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for relevant assays, offering researchers and drug development professionals a critical resource for evaluating these compounds.
The Rationale for PARP Inhibition in Oncology
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with compromised homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication. This concept, known as synthetic lethality, forms the therapeutic backbone for the use of PARP inhibitors in oncology.[1][2]
Mechanism of Action: Beyond Catalytic Inhibition
The therapeutic efficacy of PARP inhibitors is attributed to two primary mechanisms:
-
Catalytic Inhibition : PARP inhibitors competitively bind to the nicotinamide adenine dinucleucleotide (NAD+) binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This blockage of PARylation impairs the recruitment of other DNA repair proteins to the site of damage.
-
PARP Trapping : Beyond enzymatic inhibition, many PARP inhibitors trap PARP enzymes on the DNA at the site of damage. This creates a cytotoxic PARP-DNA complex that obstructs DNA replication and transcription, leading to cell death. The potency of different PARP inhibitors is often correlated with their ability to trap PARP, with some newer agents demonstrating significantly higher trapping efficiency.[3]
A New Frontier: this compound Derivatives as PARP Inhibitors
Recent research has identified the isoindolinone scaffold as a promising pharmacophore for the development of potent PARP inhibitors. The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+ allows for effective competitive inhibition at the PARP catalytic site.[4] A specific subclass, 3-oxoisoindoline-4-carboxamides, has been designed to exhibit potent PARP inhibitory activity.[5] This guide will focus on the broader class of isoindolinone derivatives, including those with the this compound backbone, and compare their activity to established clinical PARP inhibitors.
Comparative Biological Activity: Isoindolinone Derivatives vs. Known Inhibitors
The following table summarizes the in vitro potency of selected isoindolinone derivatives against PARP1, alongside the IC50/Ki values for clinically approved PARP inhibitors.
| Compound Class | Specific Derivative/Drug | PARP1 IC50/Ki (nM) | Key Findings & References |
| Isoindolinone Derivatives | Compound 5350 | 5 | Potent PARP1 inhibition demonstrated in a patent for novel isoindolinone-containing PARP inhibitors.[4] |
| Compound 5336 | 55 | Shows strong PARP1 inhibitory activity.[4] | |
| Compound 5335 | 78 | Demonstrates good PARP1 inhibition.[4] | |
| Compound 2563 | 109 | Moderate PARP1 inhibitory activity.[4] | |
| Known PARP Inhibitors | Olaparib (Lynparza®) | 1-5 | The first-in-class PARP inhibitor, approved for ovarian, breast, pancreatic, and prostate cancers.[6] |
| Rucaparib (Rubraca®) | 0.5-1.4 (Ki) | Approved for ovarian and prostate cancers.[7][8][9] | |
| Talazoparib (Talzenna®) | 0.57 | A potent PARP1/2 inhibitor with high PARP trapping activity, approved for breast cancer.[10][11] | |
| Niraparib (Zejula®) | 0.6-2.8 | Approved for ovarian cancer.[12] |
Experimental Protocols
In Vitro PARP1 Enzyme Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
-
Fluorescent NAD+ analog or a kit for detecting NAD+ consumption (e.g., PARP1 Enzyme Activity Assay Kit, Sigma-Aldrich)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Dilute the PARP1 enzyme, activated DNA, and β-NAD+ to their working concentrations in PARP Assay Buffer. Prepare serial dilutions of the test compounds in DMSO and then further dilute in assay buffer.
-
Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer). b. Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound binding. d. Initiate the reaction by adding 10 µL of the β-NAD+ solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Stop the reaction and measure the fluorescence according to the manufacturer's instructions for the detection kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[13]
Cell-Based PARP Inhibition Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit PARP activity within a cellular context by measuring the levels of poly(ADP-ribosyl)ation (PAR).
Materials:
-
Cancer cell line of interest (e.g., BRCA-mutant ovarian cancer cell line)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS or hydrogen peroxide - H2O2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and western blotting reagents
-
Primary antibodies: anti-PAR, anti-PARP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. c. Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein amounts and separate the proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and incubate with the primary anti-PAR antibody overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Develop the blot using a chemiluminescent substrate and image the results. f. Strip and re-probe the membrane for PARP1 and the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in the compound-treated samples to the vehicle-treated, DNA damage-induced control to determine the extent of PARP inhibition.[14]
Visualizing the Mechanism and Workflow
Signaling Pathway of PARP Inhibition in HR-Deficient Cancer Cells
Caption: Synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.
Experimental Workflow for Evaluating PARP Inhibitors
Caption: A typical workflow for the preclinical evaluation of novel PARP inhibitors.
Conclusion and Future Directions
The emergence of this compound and related isoindolinone derivatives represents an exciting development in the field of PARP inhibition. The data presented herein suggests that these novel compounds exhibit potent anti-PARP1 activity, with some derivatives demonstrating efficacy in the nanomolar range, comparable to clinically approved inhibitors. Their unique chemical scaffold may offer advantages in terms of selectivity, pharmacokinetic properties, and the potential to overcome resistance mechanisms that have been observed with existing therapies.
Further investigation into the structure-activity relationships of this compound class is warranted to optimize their potency and drug-like properties. Moreover, comprehensive preclinical studies are necessary to evaluate their efficacy in various cancer models, both as monotherapy and in combination with other anticancer agents. The detailed protocols provided in this guide offer a robust framework for researchers to conduct these critical evaluations. The continued exploration of novel PARP inhibitors like the this compound derivatives holds the promise of expanding the therapeutic arsenal against a range of malignancies.
References
-
Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PubMed Central. [Link]
-
Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - NIH. [Link]
-
Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC - PubMed Central. [Link]
-
Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells - ResearchGate. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]
-
Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors | Pharmacy Times. [Link]
-
Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC - PubMed Central. [Link]
-
Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 5-Cyanophthalide: A Comparative Benchmark
Introduction: The Critical Role of 5-Cyanophthalide in Modern Therapeutics
In the landscape of pharmaceutical manufacturing, the efficiency, safety, and scalability of synthetic routes are paramount. 5-Cyanophthalide (CAS 82104-74-3), a key intermediate in the synthesis of the widely prescribed selective serotonin reuptake inhibitor (SSRI) Citalopram, represents a focal point for process optimization.[1] While the formal IUPAC name is 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, it is often referred to by its common name, 5-Cyanophthalide. This guide provides an in-depth, objective comparison of two prominent synthetic pathways for this crucial molecule, originating from 5-carboxyphthalide. We will dissect a traditional multi-step carbamoyl-based method and benchmark it against a more streamlined, higher-yield "one-pot" hydroxamyl-based process. This analysis is designed to equip researchers, chemists, and drug development professionals with the data-driven insights necessary to make informed decisions in their synthetic strategy.
Methodology 1: The Established Carbamoyl Pathway
This classical approach is a well-documented, multi-step synthesis that proceeds through a carbamoyl intermediate. It has been a foundational method for producing 5-cyanophthalide, though it presents challenges in terms of yield and handling of reagents like ammonia.[2]
Experimental Workflow: Carbamoyl Pathway
Caption: Workflow for the synthesis of 5-Cyanophthalide via the Carbamoyl Pathway.
Detailed Experimental Protocol: Carbamoyl Pathway
Step 1: Synthesis of 5-Chlorocarbonyl Phthalide
-
Suspend 5-carboxyphthalide (1.0 eq) in toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (SOCl₂) (1.2-2.0 eq) dropwise to the suspension.
-
Heat the mixture to reflux (approximately 110°C) for 3-5 hours until the reaction is complete, as monitored by TLC or HPLC.
-
Cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to yield crude 5-chlorocarbonyl phthalide, which is often used directly in the next step without further purification.[2]
Causality Behind Experimental Choices: Thionyl chloride is a highly effective and cost-efficient reagent for converting carboxylic acids to acyl chlorides. The addition of catalytic DMF accelerates the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent. Toluene is chosen as the solvent due to its appropriate boiling point for the reaction and its ability to be azeotropically removed.
Step 2: Synthesis of 5-Carbamoylphthalide
-
Dissolve the crude 5-chlorocarbonyl phthalide from Step 1 in a suitable aprotic solvent (e.g., THF, Dioxane).
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the solvent until the starting material is consumed.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the resulting suspension to remove ammonium chloride precipitate.
-
Evaporate the solvent from the filtrate to yield crude 5-carbamoylphthalide.
Causality Behind Experimental Choices: The high reactivity of the acyl chloride necessitates a nucleophilic substitution with ammonia. The reaction is performed at low temperatures to control its exothermicity. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
Step 3: Dehydration to 5-Cyanophthalide
-
Suspend the crude 5-carbamoylphthalide in a suitable solvent such as toluene or sulfolane.[3]
-
Add a dehydrating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Heat the mixture, typically to reflux, for 2-4 hours.
-
Upon completion, cool the reaction mixture and pour it into ice water to quench excess dehydrating agent.
-
The product precipitates and can be collected by filtration, washed with water, and dried. Recrystallization from a solvent like acetic acid or toluene can be performed for further purification.[3]
Mechanistic Insight: The dehydration of a primary amide with thionyl chloride is a classic transformation. The amide oxygen acts as a nucleophile, attacking the sulfur atom of SOCl₂. Subsequent elimination steps, driven by the formation of stable gaseous byproducts (SO₂ and HCl), lead to the formation of the nitrile triple bond.[4][5]
Methodology 2: The Benchmarked "One-Pot" Hydroxamyl Pathway
In the pursuit of process intensification and improved safety, a more streamlined "one-pot" synthesis has been developed. This method avoids the use of gaseous ammonia and has been reported to provide significantly higher yields. It proceeds through a 5-hydroxamyl phthalide intermediate.[6]
Experimental Workflow: Hydroxamyl Pathway
Caption: Workflow for the "One-Pot" synthesis of 5-Cyanophthalide via the Hydroxamyl Pathway.
Detailed Experimental Protocol: "One-Pot" Hydroxamyl Pathway
-
Charge a reactor with 5-carboxyphthalide (1.0 eq), thionyl chloride (2.0-3.0 eq), and a catalytic amount of DMF under an inert atmosphere.
-
Heat the mixture to reflux (approx. 60-80°C) for 3-5 hours to form the 5-chlorocarbonyl phthalide intermediate.
-
Cool the mixture and remove excess thionyl chloride under vacuum. Dissolve the residue in an aprotic solvent like tetrahydrofuran (THF).
-
In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and a base such as triethylamine (1.1 eq) in THF.
-
Cool the hydroxylamine solution to 5-15°C and slowly add the solution of 5-chlorocarbonyl phthalide. Maintain the temperature during the addition.
-
Stir the reaction mixture for 1-2 hours after the addition is complete.
-
For the final dehydration step, add thionyl chloride (as both reagent and solvent) to the mixture and heat to reflux for 4-6 hours.
-
After the reaction is complete, cool the mixture and carefully quench with water or ice.
-
The product, 5-cyanophthalide, precipitates from the aqueous mixture. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.[6][7]
Causality Behind Experimental Choices: This "one-pot" procedure is designed to minimize handling of intermediates. The initial acid chloride formation is standard. The key innovation is the use of hydroxylamine, which is a stable solid, making it easier and safer to handle than gaseous ammonia. Triethylamine is used as a base to neutralize the HCl generated during the reaction and to free the hydroxylamine from its hydrochloride salt. The final dehydration is again efficiently carried out with thionyl chloride, often at its reflux temperature. This streamlined process reduces transfer losses and solvent usage, contributing to a higher overall yield and better process economy.
Comparative Analysis: Carbamoyl vs. Hydroxamyl Pathway
The choice of synthetic route is a multi-faceted decision. The following table provides a direct comparison of the two pathways based on key performance indicators derived from patent literature.
| Parameter | Established Carbamoyl Pathway | Benchmarked Hydroxamyl Pathway | Justification & Expert Insights |
| Starting Material | 5-Carboxyphthalide | 5-Carboxyphthalide | Both methods utilize the same readily available starting material, providing a fair basis for comparison. |
| Key Reagents | SOCl₂, Ammonia (gas) | SOCl₂, Hydroxylamine HCl | The use of hydroxylamine hydrochloride, a stable solid, is a significant operational and safety improvement over handling gaseous, corrosive, and potentially hazardous ammonia.[8] |
| Number of Steps | 3 (with intermediate isolation) | 1 ("One-Pot" without isolation) | The "one-pot" nature of the Hydroxamyl Pathway reduces operational time, solvent waste, and potential for material loss during transfers. |
| Reported Overall Yield | ~68%[6] | ~80 - 91% [7][8] | The benchmarked method demonstrates a substantial increase in yield, which is a critical factor for the economic viability of large-scale production. |
| Process Safety | Moderate (Requires handling of gaseous ammonia) | Improved (Avoids gaseous ammonia) | Eliminating the need for ammonia significantly reduces risks associated with inhalation toxicity and specialized handling equipment. |
| Scalability | Scalable, but with challenges | Highly Scalable | The improved safety profile and process simplification make the Hydroxamyl Pathway more amenable to industrial scale-up. |
Conclusion and Recommendation
Based on the comparative analysis, the Benchmarked "One-Pot" Hydroxamyl Pathway presents a demonstrably superior method for the synthesis of 5-Cyanophthalide from 5-carboxyphthalide. Its primary advantages lie in a significantly higher overall yield, improved process safety by avoiding the use of gaseous ammonia, and enhanced operational efficiency through its "one-pot" design. For researchers and drug development professionals aiming for a scalable, robust, and economically favorable synthesis, the Hydroxamyl Pathway represents the current best practice. While the traditional Carbamoyl Pathway is historically significant and mechanistically understood, its lower yield and operational hazards render it less competitive for modern pharmaceutical manufacturing.
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A Head-to-Head Comparison of Isoindolinone-Based Scaffolds in Kinase Inhibition: A Guide for Drug Discovery Professionals
The isoindolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and potent activity against a range of biological targets. This is particularly evident in the field of kinase inhibition, where the rigid, bicyclic system of isoindolinone serves as an excellent anchor for designing potent and selective inhibitors. This guide provides a comprehensive, head-to-head comparison of various isoindolinone-based scaffolds, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.
The Isoindolinone Scaffold: A Foundation for Kinase Inhibitor Design
The isoindolinone core, a fused γ-lactam, provides a three-dimensional framework that can be strategically functionalized to interact with the ATP-binding pocket of kinases.[1][2][3] Its ability to engage in key hydrogen bonding interactions, coupled with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of potency and selectivity. This has led to the development of numerous isoindolinone-based compounds targeting a variety of kinases implicated in cancer and other diseases.[4][5]
This guide will delve into a comparative analysis of prominent isoindolinone-based kinase inhibitors, focusing on their target specificity, inhibitory potency, and the structural modifications that drive their activity. We will explore scaffolds targeting key kinase families, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-Kinases (PI3Ks), and Vascular Endothelial Growth Factor Receptors (VEGFRs).
Comparative Analysis of Isoindolinone-Based Kinase Inhibitors
The following sections provide a detailed look at different classes of isoindolinone-based kinase inhibitors, culminating in a comprehensive data summary table for easy comparison.
Isoindolinone-Based CDK Inhibitors
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[6] The isoindolinone scaffold has been successfully employed to develop potent CDK inhibitors. For instance, a library of 48 isoindolinone derivatives was virtually screened against CDK7, a key transcriptional regulator, revealing compounds with high binding affinity.[6][7] While specific IC50 values from this virtual screen are not experimental, they highlight the potential of this scaffold for CDK7 inhibition. Further experimental validation is necessary to confirm the inhibitory potency of these virtual hits.
Isoindolinone-Based PI3Kγ Inhibitors
The γ isoform of phosphoinositide 3-kinase (PI3Kγ) plays a critical role in immune cell signaling and is a promising target for immuno-oncology.[1][5] Researchers have developed potent and selective 7-azaindole isoindolinone-based PI3Kγ inhibitors. These compounds have demonstrated impressive cellular potency and selectivity over other Class I PI3K isoforms. For example, compound 28 from a reported series exhibited a cellular IC50 value as low as 0.040 µM for PI3Kγ, with over 300-fold selectivity against other PI3K isoforms.[1] Another lead compound, 4 , from a separate study, showed a PI3Kγ IC50 of 0.064 µM in THP-1 cells and displayed greater than 600-fold selectivity over other class I PI3K isoforms.[8]
Isoindolinone-Based VEGFR Inhibitors
Vascular endothelial growth factor receptors are key mediators of angiogenesis, a critical process for tumor growth and metastasis. The indolin-2-one scaffold, a close structural relative of isoindolinone, has been extensively explored for VEGFR inhibition. The multi-targeted kinase inhibitor Sunitinib , which features an indolin-2-one core, is a prime example and is approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2][9][10] Sunitinib potently inhibits VEGFR-1 and VEGFR-2, in addition to other kinases like PDGFR and c-Kit.[2][9]
More recently, novel indolin-2-one derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity. For instance, compound 17a from one study demonstrated an IC50 of 0.078 µM against VEGFR-2, proving to be more potent than Sunitinib (IC50 = 0.139 µM) in the same assay.[11] Another compound, 10g , also showed superior potency with an IC50 of 0.087 µM.[11]
Head-to-Head Data Summary
The following table summarizes the inhibitory activity of selected isoindolinone-based scaffolds against their primary kinase targets and provides a snapshot of their selectivity.
| Scaffold/Compound | Primary Target | IC50 (nM) | Selectivity Highlights | Reference |
| 7-Azaindole Isoindolinone (cpd 28) | PI3Kγ | 40 (cellular) | >300-fold vs. other PI3K isoforms | [1] |
| Pyrazolopyrimidine Isoindolinone (cpd 4) | PI3Kγ | 64 (cellular) | >600-fold vs. other PI3K isoforms | [8] |
| Sunitinib | VEGFR-2 | 139 | Multi-targeted (PDGFR, c-Kit, etc.) | [11] |
| Indolin-2-one (cpd 17a) | VEGFR-2 | 78 | More potent than Sunitinib | [11] |
| Indolin-2-one (cpd 10g) | VEGFR-2 | 87 | More potent than Sunitinib | [11] |
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, this section details standardized protocols for key kinase inhibition assays.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow:
Caption: Workflow for a typical biochemical kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound or vehicle control. Add 20 µL of a master mix containing the recombinant kinase enzyme and a suitable substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for a defined period, typically 60 minutes.
-
Signal Generation: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to deplete any remaining ATP.
-
Detection: Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[12][13]
Cell-Based Kinase Inhibition Assay (e.g., Western Blot for Phospho-Protein)
This assay assesses the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.
Workflow:
Caption: Workflow for a cell-based kinase inhibition assay using Western Blot.
Detailed Protocol:
-
Cell Culture and Treatment: Seed the appropriate cell line in a multi-well plate and allow the cells to adhere overnight. Treat the cells with serial dilutions of the isoindolinone-based inhibitor for a specified duration. In some cases, stimulation with a growth factor may be required to activate the target kinase.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target kinase's substrate. Subsequently, probe the membrane with a primary antibody for the total (phosphorylated and unphosphorylated) protein as a loading control.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein to determine the extent of inhibition at each inhibitor concentration.[12][14]
Signaling Pathway Context
To better understand the impact of these inhibitors, it is crucial to visualize their position within relevant signaling pathways.
Simplified PI3K Signaling Pathway:
Caption: Inhibition of the PI3K signaling pathway by isoindolinone-based inhibitors.
Simplified VEGFR Signaling Pathway:
Caption: Inhibition of the VEGFR signaling pathway by isoindolinone-based inhibitors.
Conclusion and Future Directions
The isoindolinone scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. The examples highlighted in this guide demonstrate the potential to achieve both high potency and selectivity through rational design and chemical modification. The head-to-head comparison reveals that subtle changes to the isoindolinone core and its substituents can lead to significant differences in biological activity, underscoring the importance of detailed structure-activity relationship (SAR) studies.
Future research in this area will likely focus on developing next-generation isoindolinone-based inhibitors with improved pharmacokinetic properties, enhanced selectivity profiles to minimize off-target effects, and the ability to overcome drug resistance mechanisms. The application of novel synthetic methodologies and computational modeling will undoubtedly accelerate the discovery of new clinical candidates based on this remarkable scaffold.
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Faivre, S., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology, 17(Supplement 10), x358-x361. [Link]
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Motzer, R. J., et al. (2006). Sunitinib in patients with metastatic renal cell carcinoma. JAMA, 295(21), 2516-2524. [Link]
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Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(11), 2244-2252. [Link]
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Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. (2022). Molecules, 27(19), 6539. [Link]
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Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2022). Molecules, 27(19), 6293. [Link]
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Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). Molecules, 27(13), 4236. [Link]
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Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors. (2022). Journal of Medicinal Chemistry, 65(13), 9034-9050. [Link]
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Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. (2022). ACS Omega, 7(49), 45041-45055. [Link]
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Cross-reactivity studies of 3-Oxoisoindoline-4-carbonitrile derivatives
An In-Depth Guide to Cross-Reactivity Studies of 3-Oxoisoindoline-4-carbonitrile Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
The 3-oxoisoindoline chemical scaffold is the core of a powerful class of therapeutics known as immunomodulatory imide drugs (IMiDs), which function as modulators of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] Derivatives based on the this compound structure represent a promising avenue for developing novel therapeutics with enhanced potency and selectivity. However, ensuring the specificity of these compounds is paramount to mitigating off-target effects and potential toxicities. This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies. We will compare a hypothetical novel derivative, "Derivative X," against established benchmarks, Lenalidomide and Pomalidomide, detailing the causality behind experimental choices and providing field-proven protocols for key assays. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to build a robust safety and selectivity profile for this important class of molecules.
The 3-Oxoisoindoline Scaffold and its Primary Target: Cereblon
The therapeutic and toxicological effects of thalidomide and its more potent analogs, Lenalidomide and Pomalidomide, remained a puzzle for decades.[2] The seminal discovery in 2010 identified Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), as the primary molecular target.[2][4]
These molecules do not act as traditional inhibitors; instead, they function as "molecular glues." Their binding to CRBN alters the ligase's substrate specificity, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of proteins that are not typically targeted by this complex.[5] These "neosubstrates" include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), the degradation of which is central to the anti-myeloma and immunomodulatory effects of these drugs.[2][4] Another key neosubstrate for lenalidomide is Casein Kinase 1α (CK1α), which is crucial for its efficacy in myelodysplastic syndrome with 5q deletion.[2][4]
Caption: Mechanism of Action for 3-Oxoisoindoline Derivatives.
Rationale and Strategy for Cross-Reactivity Profiling
While CRBN modulation is the intended mechanism, the potential for off-target interactions is a significant concern that can lead to unforeseen toxicities or reduced efficacy. Pomalidomide-based molecules, for instance, have been shown to independently degrade other zinc-finger proteins, highlighting the need for thorough profiling.[6] A comprehensive cross-reactivity assessment strategy should be multi-pronged, moving from broad, high-throughput screening to specific, cell-based validation.
Our comparative analysis will focus on:
-
Derivative X: A novel, hypothetical this compound compound.
-
Lenalidomide: A second-generation IMiD used as a key clinical benchmark.[7][8]
-
Pomalidomide: A third-generation IMiD with higher potency than Lenalidomide.[1][7][8]
Caption: Comprehensive Workflow for Cross-Reactivity Profiling.
Experimental Protocols for Comparative Profiling
To ensure scientific rigor, we employ a suite of industry-standard assays. Each protocol is designed as a self-validating system with appropriate controls.
Broad Off-Target Liability Assessment: The Safety Panel
The first step is to screen for interactions against a wide range of pharmacologically relevant targets. This provides a broad view of potential off-target liabilities. The Eurofins SafetyScreen44 panel is an industry benchmark for this purpose, assessing compound binding to 44 different receptors, ion channels, and transporters.[9][10][11]
Senior Application Scientist's Note: The goal here is not deep mechanistic insight, but rather to flag potential problems early. A significant hit (>50% inhibition at 10 µM) on a target like the hERG channel, for example, is a major red flag for cardiac toxicity and warrants immediate follow-up.
Protocol: Eurofins SafetyScreen44 Panel
-
Compound Preparation: Solubilize Derivative X, Lenalidomide, and Pomalidomide in 100% DMSO to a stock concentration of 10 mM.
-
Assay Concentration: The service provider (e.g., Eurofins) will dilute the compounds to a final screening concentration, typically 10 µM.
-
Execution: The screening is performed by the provider using validated radioligand binding assays. For each of the 44 targets, the test compound's ability to displace a specific, high-affinity radioligand is measured.[10]
-
Data Acquisition: Results are provided as the percent inhibition of radioligand binding, calculated relative to a vehicle control (DMSO).
-
Controls: Each assay plate includes positive control inhibitors and negative (vehicle) controls to ensure assay validity.
Kinome Cross-Reactivity Profiling
Protein kinases are one of the largest enzyme families and are common off-targets for many small molecules.[12] The KINOMEscan® platform from Eurofins Discovery is an active site-directed competition binding assay that quantitatively measures interactions between a compound and a large panel of kinases (over 480).[13][14]
Senior Application Scientist's Note: Unlike enzyme activity assays, this binding assay is independent of ATP concentration, providing a true thermodynamic measure of interaction (the dissociation constant, Kd).[13][15] This makes it ideal for comparing the intrinsic binding affinity of different compounds across the kinome.
Protocol: KINOMEscan® scanMAX Profiling
-
Compound Submission: Provide compounds (Derivative X, Lenalidomide, Pomalidomide) solubilized in DMSO at a specified concentration.
-
Assay Principle: The assay involves a test compound, a DNA-tagged kinase, and an immobilized, active-site directed ligand. The test compound competes with the immobilized ligand for binding to the kinase.[15]
-
Quantification: The amount of kinase that remains bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[15]
-
Data Output:
-
Primary Screen: Often run at a single high concentration (e.g., 10 µM). Data is reported as '% Control', where a lower percentage indicates stronger binding.
-
Kd Determination: For significant hits, an 11-point dose-response curve is generated to calculate the dissociation constant (Kd), providing a quantitative measure of potency.[13]
-
Cellular Target Engagement Validation: CETSA
Biochemical assays are invaluable, but they don't confirm that a compound can enter a cell and engage its target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[16][17][18]
Senior Application Scientist's Note: A positive thermal shift is strong evidence of direct target engagement in a physiologically relevant environment. This assay is crucial for validating that your primary target (CRBN) is engaged and for confirming or refuting potential off-target hits from binding screens. The choice of heating temperature is critical; it should be on the steep part of the protein's melting curve to maximize the observable shift.[19]
Protocol: Western Blot-based CETSA for CRBN Engagement
-
Cell Culture: Culture a relevant human cell line (e.g., MM.1S multiple myeloma cells) to ~80% confluency.
-
Compound Treatment: Resuspend cells in a culture medium to 10x10^6 cells/mL. Aliquot cells and treat with Derivative X, Pomalidomide (positive control), or DMSO (vehicle control) at a final concentration of 30 µM. Incubate at 37°C for 1 hour.
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 46°C to 64°C), followed by cooling at room temperature for 3 minutes.[16] Include an unheated control sample (room temperature).
-
-
Cell Lysis:
-
Perform three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.[20]
-
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[20]
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 1 mg/mL) with lysis buffer.
-
Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
-
Western Blotting:
-
Separate 20 µg of protein per sample on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against CRBN (e.g., rabbit anti-CRBN) overnight at 4°C.
-
Wash and incubate with a secondary HRP-conjugated antibody (e.g., anti-rabbit-HRP) for 1 hour at room temperature.[20]
-
Detect using an ECL substrate and image the blot. A housekeeping protein (e.g., GAPDH) should also be probed as a loading control.
-
-
Data Analysis: Quantify the band intensity for CRBN at each temperature for each treatment condition. Plot the relative band intensity versus temperature to generate melting curves. A shift in the curve to the right for a treated sample indicates thermal stabilization and target engagement.
Comparative Data Analysis (Hypothetical Data)
Clear visualization of data is essential for interpretation. All quantitative data should be summarized in structured tables.
Table 1: Broad Selectivity Profile (SafetyScreen44 Panel) % Inhibition at 10 µM concentration. Significant hits (>50%) are highlighted.
| Target | Class | Derivative X | Lenalidomide | Pomalidomide |
| Adenosine A1 | GPCR | 8% | 3% | 5% |
| Adrenergic α2 | GPCR | 15% | 11% | 18% |
| Dopamine D2 | GPCR | 4% | 1% | 2% |
| hERG | Ion Channel | 62% | 15% | 21% |
| L-type Calcium Channel | Ion Channel | 22% | 18% | 25% |
| PDE4 | Enzyme | 45% | 78% | 85% |
| ... (40 other targets) | ... | ... | ... | ... |
Interpretation: In this hypothetical dataset, Derivative X shows a significant interaction with the hERG channel, a critical off-target associated with cardiotoxicity. Lenalidomide and Pomalidomide show expected strong inhibition of PDE4 but are clean against hERG. This would necessitate immediate follow-up functional studies for Derivative X.
Table 2: Kinome Selectivity Profile (KINOMEscan®) Dissociation Constant (Kd) in nM. Lower values indicate stronger binding. Values >10,000 nM are considered non-significant.
| Kinase Target | Derivative X (Kd, nM) | Lenalidomide (Kd, nM) | Pomalidomide (Kd, nM) |
| GSK3β | 150 | >10,000 | >10,000 |
| CLK2 | 450 | >10,000 | >10,000 |
| CDK2 | >10,000 | >10,000 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 |
| ... (and others) | ... | ... | ... |
Interpretation: This hypothetical data shows that Derivative X has moderate affinity for two kinases, GSK3β and CLK2, which are not targeted by Lenalidomide or Pomalidomide. These off-target kinase interactions could have unintended biological consequences and require further investigation in cell-based functional assays.
Conclusion
The development of novel this compound derivatives holds immense therapeutic promise. However, a disciplined and multi-faceted approach to cross-reactivity profiling is non-negotiable for ensuring safety and specificity. This guide outlines a robust strategy, beginning with broad panel screening to identify potential liabilities, followed by comprehensive kinome profiling to uncover off-target kinase interactions, and culminating in cell-based target engagement assays like CETSA to confirm on-target activity in a relevant biological context. By systematically comparing novel derivatives against established benchmarks like Lenalidomide and Pomalidomide, researchers can make informed decisions, prioritize candidates with the highest potential for success, and ultimately develop safer, more effective medicines.
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A Senior Application Scientist's Guide to In Vitro Assay Validation for 4-Cyanoisoindolinone Compounds
For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation and molecular glues, the 4-cyanoisoindolinone scaffold represents a pivotal starting point. These compounds, renowned for their interaction with the E3 ubiquitin ligase Cereblon (CRBN), form the cornerstone of many immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The journey from a promising hit compound to a clinical candidate, however, is paved with rigorous validation. A well-characterized molecule is only as reliable as the assays used to evaluate it.
This guide provides an in-depth comparison of in vitro assay platforms for the validation of 4-cyanoisoindolinone compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each step contributes to a self-validating system that delivers robust, reproducible, and biologically relevant data.
The Central Role of Cereblon in the Mechanism of Action
4-cyanoisoindolinone compounds function by binding to Cereblon, a substrate receptor within the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[4][5][6] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[7] This mechanism is central to the therapeutic effects of these compounds. Therefore, the primary goal of our in vitro assays is to quantitatively assess the interaction of our compounds with Cereblon and the downstream consequences of this interaction.
Below is a diagram illustrating the signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Comparative Analysis of Key In Vitro Assay Platforms
The selection of an appropriate assay platform is a critical decision in the drug discovery workflow. It directly impacts data quality, throughput, and the biological relevance of the findings. Here, we compare two primary categories of assays: biochemical and cell-based.
| Parameter | Biochemical Assays (e.g., FP, HTRF, SPR, ITC) | Cell-Based Assays (e.g., NanoBRET, HiBiT) |
| Principle | Direct measurement of binding between purified proteins and compounds. | Measurement of target engagement or protein degradation in a live-cell environment. |
| Biological Relevance | Lower, as it lacks the cellular context of protein complexes, localization, and membrane permeability.[8] | Higher, as it accounts for cell permeability, target accessibility, and the presence of native protein complexes.[8] |
| Throughput | Generally high, especially for plate-based assays like FP and HTRF. | Moderate to high, with platforms like HiBiT being highly amenable to high-throughput screening.[9] |
| Information Obtained | Binding affinity (Kd, Ki, IC50), kinetics (kon, koff).[1] | Target engagement (intracellular IC50), protein degradation (DC50, Dmax), degradation kinetics.[9][10] |
| Complexity & Cost | Can be less complex and costly, though some techniques like ITC and SPR require specialized equipment and expertise.[4] | Generally more complex and can be more expensive due to cell culture, transfection reagents, and specialized detection instruments. |
| Potential for Artifacts | Prone to artifacts from compound autofluorescence or interference with the detection technology. | Less prone to compound-specific artifacts but can be influenced by cellular toxicity or off-target effects. |
Deep Dive into Recommended Assay Methodologies and Validation Protocols
Biochemical Assays: Quantifying Direct Binding Affinity
Biochemical assays are indispensable for the initial characterization of compound-target interactions. They provide a clean system to measure the direct binding affinity of 4-cyanoisoindolinone compounds to Cereblon.
HTRF is a robust, high-throughput assay that minimizes interference from autofluorescent compounds.
Experimental Protocol: HTRF Cereblon Binding Assay [4]
-
Reagent Preparation:
-
Prepare a stock solution of your 4-cyanoisoindolinone compound in DMSO.
-
Dilute GST-tagged human Cereblon protein, Thalidomide-Red (tracer), and anti-GST antibody labeled with Europium cryptate (donor) in the recommended assay buffer.
-
-
Assay Procedure (384-well plate):
-
Dispense 2 µL of your compound dilutions into the assay plate.
-
Add 2 µL of the GST-Cereblon protein solution.
-
Add 2 µL of the pre-mixed HTRF detection reagents (anti-GST-Europium and Thalidomide-Red).
-
Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value.
-
| Parameter | Method of Determination | Acceptance Criteria |
| IC50 | Dose-response curve of the test compound. | Consistent values across multiple runs (typically within a 2-3 fold range). |
| Z'-factor | Calculated from positive and negative controls. | Z' > 0.5 indicates a robust assay. |
| Signal-to-Background (S/B) | Ratio of the signal from the positive control to the negative control. | S/B > 3 is generally acceptable. |
| DMSO Tolerance | Testing the effect of increasing DMSO concentrations on the assay signal. | Typically up to 1% DMSO should not significantly affect the assay performance. |
Cell-Based Assays: Assessing Target Engagement and Protein Degradation in a Physiological Context
While biochemical assays confirm direct binding, cell-based assays are crucial for validating that a compound can enter cells, engage its target, and elicit the desired biological response.
The NanoBRET™ Target Engagement assay allows for the quantitative measurement of compound binding to a target protein within intact cells.[11][12][13]
Experimental Protocol: NanoBRET™ Cereblon Target Engagement Assay [14][15]
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing Cereblon fused to NanoLuc® luciferase.
-
Culture the cells for 24 hours to allow for protein expression.
-
-
Assay Procedure (96-well plate):
-
Harvest and resuspend the cells in Opti-MEM.
-
Dispense the cells into a white, non-binding surface 96-well plate.
-
Add the NanoBRET™ tracer at the recommended concentration.
-
Add your 4-cyanoisoindolinone compound at various concentrations.
-
Incubate at 37°C and 5% CO2 for 2 hours.
-
-
Data Acquisition:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Read the plate on a luminometer capable of measuring filtered luminescence at 450 nm (donor) and >600 nm (acceptor).
-
Calculate the NanoBRET™ ratio and plot against the compound concentration to determine the intracellular IC50.
-
The HiBiT assay is a highly sensitive and quantitative method for measuring the degradation of a target protein.[9][10][16]
Experimental Protocol: HiBiT Protein Degradation Assay [10][16]
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of a known Cereblon neosubstrate (e.g., IKZF1).
-
-
Assay Procedure (96-well plate):
-
Plate the HiBiT-tagged cells and incubate overnight.
-
Treat the cells with your 4-cyanoisoindolinone compound at various concentrations.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Data Acquisition (Lytic Endpoint):
-
Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and substrate.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).
-
| Parameter | Method of Determination | Acceptance Criteria |
| Intracellular IC50 (NanoBRET) | Dose-response curve in the NanoBRET assay. | Consistent values and a clear dose-dependent response. |
| DC50 (HiBiT) | Dose-response curve in the HiBiT assay. | Potent compounds will have low nanomolar to micromolar DC50 values. |
| Dmax (HiBiT) | The maximal level of protein degradation observed. | A high Dmax (ideally >80%) indicates an efficient degrader. |
| Time-dependence | Measuring degradation at multiple time points. | Degradation should be observable within a reasonable timeframe (e.g., 4-24 hours). |
| Proteasome-dependence | Co-treatment with a proteasome inhibitor (e.g., MG132). | The degradation should be rescued by the proteasome inhibitor, confirming the mechanism of action. |
| Cell Viability | Concurrent measurement of cell health (e.g., using CellTiter-Glo®). | The observed protein degradation should not be a result of general cytotoxicity. |
Workflow for In Vitro Assay Validation
A logical and sequential workflow is essential for the efficient and effective validation of your 4-cyanoisoindolinone compounds.
Caption: A streamlined workflow for the in vitro validation of 4-cyanoisoindolinone compounds.
Conclusion
The validation of in vitro assays for 4-cyanoisoindolinone compounds is a multi-faceted process that requires a deep understanding of the underlying biology and the strengths and limitations of different assay platforms. By employing a tiered approach that begins with robust biochemical assays to confirm direct binding and progresses to sophisticated cell-based assays to validate intracellular target engagement and functional outcomes, researchers can build a comprehensive data package that provides a high degree of confidence in their lead compounds. This rigorous, evidence-based approach is fundamental to navigating the complexities of drug discovery and ultimately, to the successful development of novel therapeutics that leverage the power of targeted protein degradation.
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Comparing the efficacy of different catalysts for isoindolinone formation
A Comparative Guide to Catalytic Systems for Isoindolinone Synthesis
The isoindolinone scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in biologically active compounds and pharmaceuticals.[1][2][3][4] Its synthesis has been a focal point of extensive research, leading to a diverse array of catalytic methods.[1][4][5][6] This guide provides a comparative analysis of the leading catalytic systems for isoindolinone formation, offering insights into their efficacy, mechanisms, and optimal applications for researchers, scientists, and drug development professionals.
Transition Metal-Catalyzed C-H Activation Strategies
The direct functionalization of C-H bonds represents one of the most atom-economical and efficient strategies for constructing isoindolinone frameworks.[1][7] This approach typically involves the use of a directing group on a benzamide derivative to facilitate ortho-C-H activation by a transition metal catalyst, followed by annulation with a coupling partner.[1]
Rhodium (Rh)-Catalyzed Systems
Rhodium catalysts, particularly [{RhCl2Cp*}2], are highly effective for the C-H activation of N-substituted benzamides and their subsequent annulation with various coupling partners like olefins and diazoacetates.[7][8]
Mechanism and Rationale: The catalytic cycle, as proposed for the reaction with olefins, involves the directed C-H activation of the benzamide to form a five-membered rhodacycle intermediate.[7] This intermediate then undergoes insertion of the olefin, followed by β-hydride elimination and reductive elimination to yield the isoindolinone product and regenerate the active catalyst.[7] The choice of an N-sulfonyl or N-methoxy directing group on the benzamide is crucial for facilitating the initial C-H activation step.
Caption: Postulated mechanism for Rh(III)-catalyzed isoindolinone synthesis.[7]
Efficacy and Scope: Rhodium-catalyzed methods are broadly compatible with both terminal and internal olefins, efficiently producing 3-monosubstituted and 3,3-disubstituted isoindolinones.[7][8] These reactions often proceed with high regioselectivity. Recent advancements have even demonstrated the use of water as a solvent, enhancing the green credentials of this methodology.[9][10]
Palladium (Pd)-Catalyzed Systems
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in isoindolinone formation is well-established.[1][2] Strategies include oxidative C-H olefination, isocyanide insertion, and carbonylation reactions.[1][11]
Mechanism and Rationale: In a typical C-H olefination pathway, a Pd(II) catalyst coordinates to the directing group of the benzamide, followed by C-H activation to form a palladacycle.[1] Subsequent reaction with an alkene and reductive elimination furnishes the product. Many of these protocols require an oxidant, such as Cu(OAc)2 or O2, to regenerate the active Pd(II) catalyst.[1] An alternative, oxidant-free approach utilizes Pd/C, which is proposed to generate H2 gas as a byproduct.[12]
Efficacy and Scope: Palladium catalysis offers a high degree of versatility. For instance, the use of isocyanides as coupling partners leads to 3-imino-isoindolinones.[1] Carbonylative approaches, which incorporate a molecule of carbon monoxide, are also prevalent. To circumvent the use of hazardous CO gas, surrogates like benzene-1,3,5-triyl triformate (TFBen) have been successfully employed.[11] These methods are generally tolerant of a wide range of functional groups on the benzamide substrate.[11]
Copper (Cu)-Catalyzed Systems
Copper catalysis provides a more economical alternative to palladium and rhodium for certain isoindolinone syntheses.[13][14] A notable application is the intramolecular benzylic C-H sulfamidation of 2-benzyl-N-tosylbenzamides.[13][14]
Mechanism and Rationale: Mechanistic studies suggest that the rate-determining step is not the C-H bond cleavage itself, but rather the oxidation of a copper π-arene intermediate.[13] The reaction is typically optimized with Cu(OTf)2 as the catalyst and an oxidant like PhI(OAc)2.[13][14]
Efficacy and Scope: This method is effective for a range of diarylmethane-based substrates.[13] The electronic properties of the aryl groups can influence the reaction rate, with electron-donating groups on the pro-exocyclic arene accelerating the process.[13] The resulting N-arylsulfonyl-1-arylisoindolinones can be deprotected to yield the free isoindolinones.[13][14] Copper catalysts have also been employed in three-component tandem reactions to build the isoindolinone core.[15]
Organocatalytic Approaches
In recent years, organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral isoindolinones, avoiding the use of transition metals.[16][17][18]
Mechanism and Rationale: Bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea moiety, are particularly effective.[17][19][20] These catalysts operate through a dual-activation mechanism. The tertiary amine of the cinchona alkaloid acts as a Brønsted base to deprotonate a pronucleophile (e.g., a malonate), while the thiourea group activates the electrophile (e.g., a 2-cyanobenzaldehyde) through hydrogen bonding. This orchestrated activation facilitates a highly enantioselective aldol-type reaction, which is followed by cyclization and rearrangement to afford the 3-substituted isoindolinone.[17][20]
Caption: General workflow for organocatalytic isoindolinone synthesis.
Efficacy and Scope: Organocatalytic methods have proven highly successful in generating isoindolinones with excellent diastereo- and enantioselectivities.[16][19] These reactions often proceed under mild conditions and can provide access to complex heterocyclic hybrids.[16] While initial enantiomeric excesses can sometimes be moderate, they can often be significantly enhanced through recrystallization.[17][20]
Comparative Data Summary
The following table summarizes the performance of representative catalytic systems for isoindolinone synthesis.
| Catalyst System | Catalyst/Reagents | Substrate Example | Conditions | Yield | Selectivity (ee) | Reference |
| Rhodium | [{RhCl2Cp*}2], Cu(OAc)2 | N-Benzoylsulfonamide + Olefin | DCE, 100 °C | Good to Excellent | N/A | [7][8] |
| Palladium | Pd(OAc)2, O2 | N-Tosylbenzamide + Alkene | Toluene, 120 °C | Moderate to Good | N/A | [1] |
| Palladium | PdCl2, Cu(OAc)2, TFBen | Benzylamine | Toluene/DMSO, 110 °C | Up to 95% | N/A | [11] |
| Copper | Cu(OTf)2, PhI(OAc)2 | 2-Benzyl-N-tosylbenzamide | Chlorobenzene/AcOH, 80 °C | 72% | N/A | [13][14] |
| Organocatalyst | Cinchona-Thiourea | 2-Cyanobenzaldehyde + Malonate | Toluene, rt | High | Moderate to Good | [17][20] |
| Organocatalyst | Bifunctional Amine-Urea | 2-Formylarylnitrile + Malonate | CH2Cl2, -20 °C | Up to 87% | Up to 95% | [19] |
Experimental Protocols
Representative Protocol for Rhodium-Catalyzed Synthesis[7]
-
Reaction Setup: To an oven-dried screw-cap vial, add N-benzoylsulfonamide (1.0 equiv), olefin (2.0-3.0 equiv), [{RhCl2Cp*}2] (2.5 mol%), and Cu(OAc)2 (2.0 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a desired concentration (e.g., 0.2 M).
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired isoindolinone product.
Representative Protocol for Organocatalytic Asymmetric Synthesis[19]
-
Reaction Setup: To a vial, add the bifunctional organocatalyst (10 mol%), 2-formylarylnitrile (1.0 equiv), and malonate (1.2 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., CH2Cl2) and cool the mixture to the specified temperature (e.g., -20 °C) using a cryostat.
-
Reaction Monitoring: Stir the reaction mixture at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., CH2Cl2).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Enantioselectivity Determination: Determine the enantiomeric excess (ee) of the product by chiral stationary phase high-performance liquid chromatography (HPLC).
Conclusion and Recommendations
The choice of catalyst for isoindolinone synthesis depends heavily on the desired substitution pattern, cost considerations, and the need for stereocontrol.
-
For broad substrate scope and high efficiency in constructing substituted achiral isoindolinones, Rhodium and Palladium-catalyzed C-H activation methods are the gold standard. They offer robust and versatile routes from readily available benzamides.[1][7]
-
For cost-effective synthesis, particularly for specific transformations like C-H sulfamidation, Copper-catalyzed systems present a viable and attractive alternative.[13][14]
-
When enantiopurity is the primary objective, organocatalysis is the method of choice. Bifunctional catalysts have demonstrated the ability to produce 3-substituted isoindolinones with high levels of enantioselectivity under mild conditions.[18][19]
Future research will likely focus on developing more sustainable catalytic systems, expanding the scope of asymmetric transformations, and discovering novel catalytic cycles that operate with even greater efficiency and selectivity.
References
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Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
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Kondo, Y., et al. (2014). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances, 4(105), 60981-60984. [Link]
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Xiong, M., et al. (2022). Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes. Molecules, 27(6), 1898. [Link]
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ResearchGate. (n.d.). Synthesis of isoindolinones catalyzed by 6 a. Retrieved from [Link]
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ACS Publications. (2024). Palladium-Catalyzed Cascade Carbonylation Reaction: Synthesis of Fused Isoindolinones. Retrieved from [Link]
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Fu, L.-Y., et al. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. The Journal of Organic Chemistry, 84(3), 1238-1246. [Link]
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Xiong, M., et al. (2022). Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes. Molecules. [Link]
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Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal. [Link]
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Gundogdu, N., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]
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Cui, S., et al. (2020). Facile Synthesis of Isoindolinones via Rh(III)-Catalyzed One-Pot Reaction of Benzamides, Ketones, and Hydrazines. Organic Letters, 22(15), 5945-5949. [Link]
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Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. SciSpace. [Link]
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Semantic Scholar. (n.d.). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Retrieved from [Link]
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OUCI. (n.d.). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. Retrieved from [Link]
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BUET. (n.d.). SYNTHESIS OF ISOINDOLINES AND ISOINDOLINONES BY PALLADIUM CATALYZED REACTIONS. Retrieved from [Link]
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A Comparative Guide to the Purity Assessment of 3-Oxoisoindoline-4-carbonitrile: HPLC vs. NMR
For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, toxicity profiles, and the overall viability of a drug candidate.[1] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of 3-Oxoisoindoline-4-carbonitrile, a key building block in medicinal chemistry.[2][3]
Introduction to this compound and the Imperative of Purity
This compound belongs to the isoindolinone class of heterocyclic compounds, a scaffold found in numerous biologically active molecules.[4] Its synthesis, often involving multi-step reactions, can introduce various impurities, including starting materials, intermediates, by-products, and degradation products.[5][6] Therefore, a robust analytical strategy to accurately quantify the purity of this compound is not just a quality control measure but a fundamental aspect of its scientific application.
This guide will delve into the principles of both HPLC and qNMR, present hypothetical yet plausible experimental protocols for the analysis of this compound, and compare their performance based on generated data. The objective is to provide a practical framework for scientists to make informed decisions about the most suitable analytical approach for their specific needs.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity Determination
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture.[7][8][9] The technique relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase.[9]
Experimental Protocol: HPLC Method for this compound
The following protocol is a hypothetical but scientifically sound method for the purity assessment of this compound, developed based on the chemical properties of aromatic nitriles and isoindolinones.[10][11]
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point for moderately polar compounds like this compound.[12]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Rationale: The acidic modifier improves peak shape for the slightly basic nitrogen-containing isoindolinone ring. Acetonitrile is a common organic modifier with good UV transparency. A gradient elution is chosen to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[13]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
PDA Wavelength: 254 nm (A common wavelength for aromatic compounds). A full spectrum (200-400 nm) should be recorded to assess peak purity.
4. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Reference Standard: If a certified reference standard is available, prepare it in the same manner as the sample solution.
Data Analysis and Interpretation
The purity of the this compound sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Hypothetical HPLC Data for this compound
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 2.5 | 0.15 | Highly polar impurity |
| 2 | 5.8 | 99.5 | This compound |
| 3 | 8.2 | 0.25 | Less polar by-product |
| 4 | 10.1 | 0.10 | Non-polar impurity |
Purity by HPLC = 99.5%
Visualizing the HPLC Workflow
Caption: A streamlined workflow for HPLC purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method
qNMR has emerged as a powerful primary method for purity determination, offering direct measurement without the need for a chemically identical reference standard.[14][15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal, allowing for accurate quantification against a certified internal standard.[16][17]
Experimental Protocol: qNMR for this compound
The following protocol outlines a qNMR experiment for the absolute purity determination of this compound.
1. Instrumentation and Software:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Software: Standard NMR processing software with integration capabilities.
2. Sample Preparation:
-
Internal Standard: Maleic acid is a suitable internal standard as its protons resonate in a region that is unlikely to overlap with the analyte signals. It is also non-volatile and stable.
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of certified maleic acid into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent such as DMSO-d6. DMSO-d6 is a good choice for its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to an NMR tube.
-
3. NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment with a 30° or 45° pulse angle to ensure a short repetition time.
-
Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the protons being integrated (both analyte and standard). A d1 of 30 seconds is a conservative starting point.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
4. Data Processing and Purity Calculation:
-
Processing: Apply a baseline correction and phase correction to the spectrum.
-
Integration:
-
Integrate a well-resolved, non-overlapping proton signal of this compound. For instance, a singlet corresponding to a specific aromatic proton.
-
Integrate the singlet from the two equivalent protons of maleic acid.
-
-
Calculation: The purity is calculated using the following formula[14][16]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Hypothetical qNMR Data for this compound
| Parameter | Analyte (this compound) | Standard (Maleic Acid) |
| Mass (m) | 10.25 mg | 5.12 mg |
| Molecular Weight (MW) | 158.16 g/mol | 116.07 g/mol |
| Purity of Standard (P_std) | - | 99.9% |
| Integrated Signal | Aromatic proton (singlet) | Olefinic protons (singlet) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 0.69 |
Calculated Purity by qNMR = 99.2%
Visualizing the qNMR Workflow
Caption: A schematic of the qNMR purity determination process.
Comparison of HPLC and qNMR for Purity Assessment
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity |
| Quantification | Relative (area %) unless a certified standard of the analyte is used | Absolute (with a certified internal standard of a different compound) |
| Reference Standard | Ideally requires a certified standard of the analyte for accurate quantification | Requires a certified internal standard (can be a different compound) |
| Impurity Detection | Excellent for detecting and quantifying unknown impurities that have a chromophore | Can detect and quantify impurities with NMR-active nuclei, but may miss those without distinct signals or at very low concentrations |
| Structural Information | Limited (retention time and UV spectrum) | Provides detailed structural information of the analyte and impurities |
| Method Development | Can be time-consuming (column and mobile phase screening) | Relatively straightforward, mainly involves selecting a suitable internal standard and optimizing relaxation delay |
| Sample Throughput | Can be high with automated systems | Generally lower due to longer acquisition times for accurate quantification |
| Validation | Well-established guidelines (e.g., ICH Q2(R1))[18][19][20] | Guidelines are also available and gaining wider acceptance[21][22] |
Conclusion: A Complementary Approach
Both HPLC and qNMR are powerful techniques for the purity assessment of this compound, each with its own set of advantages and limitations.
-
HPLC is an indispensable tool for routine quality control, offering high sensitivity for detecting and quantifying trace impurities. Its strength lies in its ability to separate a wide range of potential by-products.
-
qNMR provides an orthogonal and absolute measure of purity, which is invaluable for the characterization of new chemical entities and for qualifying reference standards. The structural information it provides in the same experiment is a significant advantage.[15]
For a comprehensive and robust purity assessment of this compound, a complementary approach is recommended. HPLC can be used for routine analysis and for the detection of unknown impurities, while qNMR can be employed to provide an accurate, absolute purity value and to structurally characterize any significant impurities identified by HPLC. This dual-pronged strategy ensures the highest level of confidence in the quality of the compound, a critical factor in research and drug development.
References
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- ResearchGate. (n.d.). A facile and efficient method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives catalyzed by sulfamic acid.
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- PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.
- National Institutes of Health. (n.d.). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence.
- PubChem. (n.d.). 2-Ethyl-3-oxoisoindoline-4-carboxylic acid.
- Fiveable. (n.d.). Aromatic Nitriles Definition - Organic Chemistry Key Term.
- National Institutes of Health. (n.d.). Isoindoline.
- PubMed Central. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- IIT Guwahati. (n.d.). CY Chemistry - GATE 2026.
- ResearchGate. (n.d.). Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻.
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Safety Operating Guide
Navigating the Disposal of 3-Oxoisoindoline-4-carbonitrile: A Guide to Safety and Compliance
Immediate Safety and Handling: The Foundation of Safe Disposal
Before initiating any disposal-related activities, it is crucial to handle 3-Oxoisoindoline-4-carbonitrile with the appropriate precautions. The molecular structure suggests potential for skin, eye, and respiratory irritation, as well as possible aquatic toxicity.[2]
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The following table outlines the minimum required equipment when handling this compound for disposal.
| Protective Measure | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Prevents eye irritation or serious injury from accidental splashes or fine dust.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. Nitrile compounds can be harmful if absorbed through the skin.[2][4] |
| Body Protection | A standard laboratory coat. | Minimizes the risk of skin exposure to the chemical. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. | Avoids the inhalation of dust or vapors, which may cause respiratory irritation.[2] |
| General Hygiene | Wash hands thoroughly after handling. No eating, drinking, or smoking in the work area. | Prevents accidental ingestion and cross-contamination.[3][5] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [2]
-
Waste Identification and Classification :
-
Label the waste clearly as "Hazardous Waste: this compound".
-
While specific waste codes are not available without a full analysis, it should be managed as a hazardous chemical waste due to its nitrile functional group and potential toxicity.
-
-
Containerization :
-
Use a dedicated, sealable, and chemically compatible container for the waste. The container must be in good condition, with no leaks or external contamination.
-
If the original container is used, ensure it is properly sealed.
-
Never mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[2]
-
-
Storage :
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from heat or ignition sources.[3]
-
Ensure the storage area has secondary containment to manage any potential leaks.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and final disposal.
-
Provide them with all available information about the compound.
-
The final disposal method will likely be incineration at a licensed facility, which is a common and effective method for destroying organic chemical waste.[5]
-
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management Procedures
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Secure :
-
Alert personnel in the immediate area.
-
If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Restrict access to the spill area.
-
-
Assess and Prepare :
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
If the substance is a powder, take care not to create dust clouds.
-
-
Contain and Clean :
-
For a solid spill, gently sweep the material into a designated hazardous waste container.
-
For a solution, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the spill.[3]
-
Place all contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontaminate :
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All cleaning materials must also be disposed of as hazardous waste.
-
-
Report :
-
Document the spill and the cleanup procedure according to your institution's policies.
-
By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and responsibility in the laboratory. The principles of careful handling, proper containment, and certified disposal are paramount to protecting yourself, your colleagues, and the wider community.
References
-
Hernon Manufacturing. (2015, May 21). Safety Data Sheet. Retrieved from [Link]
-
Clariant. (2017, April 24). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 3-Oxoisoindoline-5-carbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-oxoisoindoline-1-carbonitrile 4 catalyzed by NH2SO3H. Retrieved from [Link]
-
PubChem. (n.d.). 3-Oxobutyronitrile. Retrieved from [Link]
Sources
A Researcher's Guide to the Safe Handling of 3-Oxoisoindoline-4-carbonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Oxoisoindoline-4-carbonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structural analogues and established laboratory safety protocols to offer a comprehensive framework for its handling and disposal. Our primary objective is to empower you with the knowledge to work safely and effectively, fostering a culture of proactive safety in the laboratory.
Hazard Assessment: A Conservative Approach
Given the lack of specific toxicological data for this compound, a conservative approach is paramount. Based on the hazard profiles of structurally related isoindoline and nitrile-containing compounds, we must assume this compound is potentially hazardous.
Safety data for related compounds like Isoindoline suggest risks of skin irritation, serious eye irritation, and respiratory irritation[1][2][3]. Nitrile compounds can also be toxic if swallowed, in contact with skin, or if inhaled[4]. Therefore, all handling procedures should be designed to minimize exposure.
Assumed Hazard Profile:
| Hazard Class | Assumed Classification | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 (Toxic/Harmful) | Avoid breathing dust/fumes. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product[4]. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Wear protective gloves. Wash contaminated clothing before reuse[1][2]. |
| Serious Eye Damage/Eye Irritation | Category 2A (Irritant) | Wear eye protection. Rinse cautiously with water for several minutes if in eyes[1][2][3]. |
| Specific Target Organ Toxicity | Single Exposure (Respiratory Irritation) | Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air[1][3]. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following recommendations are based on a comprehensive risk assessment.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant nitrile gloves are mandatory. Nitrile offers excellent resistance to a wide range of chemicals, including solvents, oils, and acids, and provides a reliable barrier against physical and biological hazards[5][6][7][8][9]. Always double-glove when handling the neat compound or concentrated solutions.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, a face shield should be worn in addition to safety glasses.
-
Body Protection: A flame-resistant laboratory coat must be worn at all times and should be fully buttoned.
-
Respiratory Protection: Handling of the solid compound or any procedure that could generate dust or aerosols must be conducted in a certified chemical fume hood. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates is required.
PPE Selection and Use Workflow:
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as determined by your risk assessment. Ensure gloves are inspected for any tears or punctures.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of fine powders.
-
Use a spatula and weighing paper or a weighing boat.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Clean all equipment thoroughly after use.
-
Wipe down the work surface in the fume hood.
-
Doff PPE in the correct order to avoid cross-contamination.
-
Waste Disposal Protocol:
Proper segregation and disposal of chemical waste are crucial for environmental protection and regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.
-
Containerization: Use a dedicated, clearly labeled, and leak-proof container for all waste generated. The label should include the chemical name and associated hazards.
-
Storage: Store the hazardous waste container in a designated, secondary containment area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company[10][11]. Never dispose of this compound down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Response Workflow:
Caption: Emergency response workflow for incidents involving this compound.
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and do not hesitate to seek guidance from your EHS department.
References
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Vertex AI Search.
- Nitrile Gloves for Chemical Handling. GlovesnStuff.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Vertex AI Search.
- Are Nitrile Gloves Considered PPE?. Armbrust American.
- WHAT DO NITRILE GLOVES PROTECT US AGAINST?. (2025, May 7). S&S Glove.
- Synthesis of 3-oxoisoindoline-1-carbonitrile 4 catalyzed by NH2SO3H a.
- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Isoindoline SDS, 496-12-8 Safety D
- SAFETY DATA SHEET. (2009, September 28). Fisher Scientific.
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024, November 21). TCI Chemicals.
- 9 - SAFETY DATA SHEET. (2010, November 10). Thermo Fisher Scientific.
- SAFETY D
- 3-Oxoisoindoline-5-carbonitrile | C9H6N2O | CID 19788109. PubChem.
- Navigating the Safe Disposal of Isomorellinol: A Guide for Labor
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- A facile and efficient method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives catalyzed by sulfamic acid.
- Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.
- NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice (Gavage Studies).
- Toxicological Profile for Acrylonitrile. Agency for Toxic Substances and Disease Registry.
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- 9. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
